1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride structure and properties
Executive Summary & Chemical Identity 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of adenine.[1] Its core structure...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a bioisostere of adenine.[1] Its core structure features a pyridine ring fused to a pyrazole ring, positioning it as a critical pharmacophore for developing ATP-competitive kinase inhibitors.
Critical Distinction: Researchers must distinguish this compound (Pyrazolo[3,4-b ]pyridine) from its isomer, Pyrazolo[3,4-d ]pyrimidine (an isostere of purine/adenine). While both are kinase-privileged scaffolds, their nitrogen positioning alters hydrogen bonding vectors within the ATP-binding pocket.
The 1H-pyrazolo[3,4-b]pyridine scaffold is planar. In the 4-amine derivative, the exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen (N7 position in this numbering scheme) and pyrazole nitrogens act as acceptors/donors depending on tautomeric state.
Tautomerism and Salt Formation
The free base exists in equilibrium between the 1H- and 2H- tautomers, with the 1H-form generally being thermodynamically preferred in solution. Upon treatment with hydrochloric acid, protonation typically occurs at the most basic nitrogen. While the exocyclic amine is electron-donating, the ring nitrogens (specifically the pyridine nitrogen) are often the primary site of protonation due to resonance stabilization, forming the hydrochloride salt.
Key Advantage of HCl Salt:
Bioavailability: Significantly higher aqueous solubility compared to the free base, facilitating in vitro kinase assays and in vivo formulation.
Stability: Reduced oxidation susceptibility of the amine group during storage.
Synthetic Methodology
Expertise Note: While direct ring closure methods exist, the most robust and scalable route for the 4-amine derivative involves the Gould-Jacobs reaction followed by nucleophilic aromatic substitution (
). This pathway avoids regio-isomeric mixtures often seen in hydrazine cyclizations of pyridines.
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from 3-aminopyrazole to the target hydrochloride salt via the 4-chloro intermediate.
Detailed Experimental Protocol
This protocol describes the critical conversion of the 4-chloro intermediate to the 4-amine hydrochloride.
Charge a high-pressure steel autoclave or sealed glass pressure tube with 4-Chloro-1H-pyrazolo[3,4-b]pyridine (5.0 g, 32.6 mmol).
Add Ethanolic Ammonia (saturated, 50 mL).
Seal the vessel and heat to 120–130°C for 12–16 hours. Note: The elevated temperature is required to overcome the deactivating nature of the electron-rich pyrazole ring fused to the pyridine.
Cool to room temperature. Carefully vent the vessel.
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
Purification (Free Base):
Triturate the residue with cold water to remove ammonium chloride by-products.
Filter the solid and recrystallize from Ethanol/Water (9:1) to yield the free base as off-white needles.
Salt Formation:
Dissolve the purified free base in a minimum amount of dry Ethanol or Methanol.
Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
A precipitate should form immediately. Stir for 30 minutes.
Filter the solid, wash with diethyl ether, and dry under vacuum over
.
Biological Applications & Mechanism
The 1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is a "privileged structure" in kinase drug discovery. It mimics the adenine moiety of ATP, allowing it to anchor into the kinase hinge region.
Mechanism of Action (Kinase Inhibition)
Hinge Binding: The N1-H (pyrazole) and N7 (pyridine) or the exocyclic 4-
typically form a bidentate hydrogen bonding motif with the kinase hinge backbone residues (e.g., Glu, Met, or Leu).
Selectivity: Substitution at the C3 position (pyrazole) or C5/C6 (pyridine) allows for selectivity tuning between kinase families (e.g., distinguishing between CDK2 and GSK-3
).
Target Classes:
GSK-3
Inhibitors: Used in Alzheimer's research and Wnt signaling pathway modulation.
FGFR Inhibitors: Fibroblast Growth Factor Receptor antagonism for oncology.
CDK Inhibitors: Cell cycle regulation.
Signaling Pathway Interaction (Graphviz)
Caption: Mechanism of ATP-competitive inhibition by the pyrazolo[3,4-b]pyridine scaffold.
Wear safety goggles. Rinse cautiously with water if exposed.
STOT-SE
H335: May cause respiratory irritation.
Use in a fume hood. Avoid dust generation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; keep tightly sealed.
References
Synthesis of Pyrazolo[3,4-b]pyridines: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."[6] Canadian Journal of Chemistry, 1988, 66(3), 420-428.
Scaffold Review: Abdel-Aziem, A., et al. "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity, 2025.[4]
Chemical Identity (Free Base): PubChem CID 2755850.[7] "1H-Pyrazolo[3,4-b]pyridine."[3][4][6][8][9][10][11]
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Synthesis, Medicinal Chemistry, and Derivative Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of this remarkable scaffold, from its fundamental synthetic routes to the discovery and optimization of its derivatives as potent therapeutic agents. We will delve into the strategic considerations behind synthetic choices, elucidate structure-activity relationships (SAR), and present detailed experimental workflows for the development of novel 1H-pyrazolo[3,4-b]pyridine-based drug candidates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this exciting area of therapeutic discovery.
The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[4] This arrangement creates a unique electronic and steric environment, making it an ideal framework for designing molecules that can interact with a wide array of biological targets. The scaffold possesses up to five diversity centers, allowing for extensive chemical modifications to fine-tune its pharmacological properties.[5] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[3][6][7][8]
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is underscored by its successful application in the development of potent and selective inhibitors for various enzyme families, particularly kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to develop targeted kinase inhibitors has revolutionized modern medicine, and the 1H-pyrazolo[3,4-b]pyridine core has emerged as a valuable platform in this endeavor.
Synthetic Strategies for Assembling the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a pyridine precursor.[10] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Pyridine Ring Annulation onto a Pyrazole Core
This is the most common and versatile approach, typically utilizing a substituted 5-aminopyrazole as the key building block.[5] The aminopyrazole acts as a binucleophile, reacting with a 1,3-bielectrophilic partner to construct the pyridine ring.
A widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5] The reaction proceeds through a cyclocondensation mechanism. If an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, with the regioselectivity depending on the relative electrophilicity of the two carbonyl groups.[5][10]
Experimental Protocol: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine
To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add the desired 1,3-diketone (1.1 eq). The acidic medium catalyzes the condensation reaction.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the crude product.
Filter the precipitate, wash with water, and dry under vacuum.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. This affords the pure 1H-pyrazolo[3,4-b]pyridine derivative.
The Gould-Jacobs reaction provides an efficient route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the more synthetically versatile 4-chloro derivatives.[5] This reaction involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.
Workflow for the Gould-Jacobs Reaction and Subsequent Chlorination
Caption: Workflow for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Pyrazole Ring Formation on a Pyridine Precursor
This alternative strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine. A common approach is the reaction of a hydrazine with a 2-chloropyridine derivative bearing an aldehyde, ketone, or nitrile group at the 3-position.[9]
Logical Relationship for Pyrazole Ring Formation
Caption: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The true power of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its ability to be tailored for specific biological targets. Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective derivatives.
Kinase Inhibitors
A significant body of research has focused on developing 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.[9] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[11][12] SAR studies revealed that the N(1)-H of the pyrazole moiety is crucial for activity, likely participating in hydrogen bonding interactions within the kinase domain.[12] Substitution at the 6-position with a 2,6-dichloro-3,5-dimethoxyphenyl group was found to be optimal for potent FGFR inhibition.[11]
TANK-Binding Kinase 1 (TBK1) Inhibitors: Rational drug design has led to the discovery of highly potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.[13] Through systematic optimization, a derivative, compound 15y , emerged with an impressive IC50 value of 0.2 nM.[13] Molecular docking studies indicated that Asp157 is a key amino acid for TBK1-dependent activity.[13]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The scaffold has also been explored to overcome drug resistance in ALK-positive non-small cell lung cancer. Derivatives have been designed to inhibit the crizotinib-resistant ALK-L1196M mutant.[14]
Tropomyosin Receptor Kinase (TRK) Inhibitors: Through scaffold hopping and computer-aided drug design, potent TRK inhibitors have been synthesized.[15][16] Compound C03 from one study showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line.[15][16]
Beyond kinase inhibition, 1H-pyrazolo[3,4-b]pyridine derivatives have shown promise in other therapeutic areas:
Anticancer Agents: Numerous derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9][17] The mechanism of action can vary, from targeting specific signaling pathways to inducing apoptosis.
Antidiabetic Agents: Recently, derivatives have been synthesized and evaluated for their in-vitro antidiabetic activity as α-amylase inhibitors.[7] Compound 3c from this study showed a significant IC50 of 9.6 µM.[7]
AMP-Activated Protein Kinase (AMPK) Activators: A series of derivatives were designed as AMPK activators, with SAR studies indicating that an exposed pyrazole N-H and para substitution on a diphenyl group were essential for potency.[18]
SAR Visualization for a Generic 1H-Pyrazolo[3,4-b]pyridine Scaffold
Caption: Key positions for substitution on the 1H-pyrazolo[3,4-b]pyridine scaffold. (Note: A generic image of the scaffold would be placed in the table in a full implementation).
Future Perspectives and Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to introduce a wide range of substituents make it an attractive starting point for drug discovery campaigns.[5] Future research will likely focus on the development of derivatives with improved selectivity and pharmacokinetic profiles. The application of modern drug discovery techniques, such as fragment-based screening, DNA-encoded libraries, and artificial intelligence, will undoubtedly accelerate the identification of new lead compounds based on this versatile scaffold.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1663. [Link]
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]
Bernardino, A. M., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 43(6), 1601-1605. [Link]
Various Authors. (2019). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Applied Engineering Research, 14(1), 43-50. [Link]
Grivas, S., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(5), 4947-4960. [Link]
Nagy, L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1506. [Link]
Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]
Karon, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2772. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2205. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI, 27(7), 2205. [Link]
Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Various Authors. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 23(1), 134. [Link]
Lee, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3717-3721. [Link]
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]
Various Authors. (2025). 1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. ResearchGate. [Link]
Various Authors. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103443. [Link]
Various Authors. (2020). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University. [Link]
Various Authors. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 8(19), 5353-5359. [Link]
Mechanistic Profiling of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
The following technical guide details the mechanism of action (MoA) for the 1H-Pyrazolo[3,4-b]pyridin-4-amine core. While the hydrochloride salt (CAS 49834-62-0) is frequently utilized as a high-purity building block in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action (MoA) for the 1H-Pyrazolo[3,4-b]pyridin-4-amine core. While the hydrochloride salt (CAS 49834-62-0) is frequently utilized as a high-purity building block in medicinal chemistry, this guide focuses on the bioactive pharmacophore it represents. This scaffold is a "privileged structure" in drug discovery, acting primarily as an Adenine Isostere , which grants it potent inhibitory activity against ATP-dependent enzymes (Kinases) and cAMP-hydrolyzing enzymes (Phosphodiesterases).
Content Type: Technical Whitepaper
Subject: Pharmacodynamics, Molecular Modeling, and Experimental Validation
Target Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary
1H-Pyrazolo[3,4-b]pyridin-4-amine (often stabilized as the hydrochloride salt) is a bicyclic heteroaromatic scaffold that functions as a bioisostere of Adenine .[1] Its planar structure and specific hydrogen-bond donor/acceptor motif allow it to mimic the purine ring of ATP. Consequently, its primary mechanism of action involves competitive inhibition at the ATP-binding sites of various signal transduction proteins.
Key Therapeutic Targets:
Phosphodiesterase 4 (PDE4): Inhibition leads to elevated intracellular cAMP, exerting anti-inflammatory and cognitive-enhancing effects.
Protein Kinases (e.g., CDK, ROCK, BTK): Competitive occlusion of the ATP hinge region, blocking phosphorylation cascades in oncology and fibrosis.
GABA\A Receptors: Allosteric modulation (specifically 5-carboxylate derivatives like Cartazolate).
Chemical Identity & Structural Basis
The biological activity of this molecule is dictated by its electronic distribution, which mimics the Watson-Crick face of Adenine.
Feature
Description
Mechanistic Function
Core Scaffold
Pyrazolo[3,4-b]pyridine
Planar, aromatic system that intercalates into hydrophobic enzyme pockets.
C4-Amine
Exocyclic -NH₂
Acts as a Hydrogen Bond Donor . Mimics the N6-amine of Adenine.
N1 Position
Pyrazole Nitrogen
Acts as a Hydrogen Bond Donor (in 1H-tautomer). Critical for "hinge binding" in kinases.
N7 Position
Pyridine Nitrogen
Acts as a Hydrogen Bond Acceptor . Forms water-mediated bridges or direct H-bonds.
Tautomeric Relevance
In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer. The hydrochloride salt stabilizes the protonation state, ensuring solubility and consistent bioavailability for in vitro assays.
Mechanism of Action: Molecular Pharmacology
A. Primary Mechanism: ATP-Competitive Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridin-4-amine scaffold functions as a Type I kinase inhibitor. It binds to the hinge region of the kinase domain, which connects the N-terminal and C-terminal lobes.
Binding Mode: The scaffold occupies the Adenine binding pocket.
The C4-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
The N1-nitrogen (or N2, depending on substitution) interacts with the backbone amide nitrogen.
Consequence: This steric occlusion prevents ATP from binding. Without ATP, the kinase cannot transfer the
-phosphate to its substrate, effectively silencing the signaling pathway (e.g., halting the Cell Cycle in CDKs or Cytoskeletal contraction in ROCK).
B. Secondary Mechanism: PDE4 Inhibition (cAMP Elevation)
In Phosphodiesterase 4 (PDE4), the scaffold binds to the catalytic pocket, often bridging the bimetallic center (
).
Molecular Effect: It blocks the hydrolysis of cAMP to AMP.
PKA Activation: cAMP activates Protein Kinase A (PKA).
CREB Phosphorylation: PKA phosphorylates CREB, initiating transcription of anti-inflammatory genes (e.g., IL-10) and suppressing pro-inflammatory cytokines (TNF-
, IL-12).
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway interference of the scaffold: blocking Kinase activity (Left) and inhibiting PDE4 to potentiate cAMP signaling (Right).
Caption: Dual mechanistic impact of the scaffold. Left: Blockade of ATP-dependent phosphorylation. Right: Stabilization of cAMP levels via PDE4 inhibition.
Experimental Validation Protocols
To validate the mechanism of action for a derivative of this scaffold, the following self-validating protocols are recommended.
Protocol A: Kinase Selectivity Assay (ADP-Glo™)
Objective: Confirm ATP-competitive inhibition.
Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), ATP (
), Substrate peptide, Test Compound (0.1 nM - 10 ).
Workflow:
Incubate Kinase + Substrate + Compound in reaction buffer for 15 min.
Initiate reaction by adding ATP. Incubate 60 min at RT.
The 1H-Pyrazolo[3,4-b]pyridin-4-amine core is the structural engine behind several high-profile experimental drugs.
Cartazolate (SQ 65,396): An anxiolytic agent acting via GABA modulation.
Tracazolate (ICI 136,753): A related anxiolytic.
Kinase Inhibitors: Used in identifying inhibitors for ALK (Anaplastic Lymphoma Kinase) and BTK (Bruton's Tyrosine Kinase) for lymphoma treatment.
References
PubChem . 1H-pyrazolo[3,4-b]pyridin-4-amine. CID 49834-62-0.[2] Available at: [Link]
Daly, J. W., et al. (1994).[3] 4-(Amino)substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives: Synthesis and activity as adenosine antagonists. Medicinal Chemistry Research, 4, 293-306.[3]
Bare, T. M., et al. (1989).[3] Pyrazolopyridines as anxiolytic agents. Journal of Medicinal Chemistry, 32(12), 2561-2573.
Glaxo Group Limited. (2007). Pyrazolo[3,4-b]pyridine compounds and their use as PDE4 inhibitors.
Witherington, J., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases.[4] Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to SAR Optimization and Kinase Targeting
Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the purine ring system found in ATP. Its capacity to enga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the purine ring system found in ATP. Its capacity to engage the hinge region of kinase domains via bidentate hydrogen bonding has made it a cornerstone in the development of inhibitors for oncogenic drivers such as ALK, CDK, FGFR, and GSK-3 . This guide dissects the synthetic modularity and structure-activity relationship (SAR) logic required to exploit this scaffold for high-affinity target engagement.
Chemical Foundation & Bioisosterism
The utility of the 1H-pyrazolo[3,4-b]pyridine core stems from its electronic similarity to adenine.[1] In the ATP-binding pocket of protein kinases, the N1 and N7 nitrogens of adenine form hydrogen bonds with the hinge region backbone. The pyrazolo[3,4-b]pyridine mimics this interaction profile, specifically through the N1-H (donor) and N2 (acceptor) or N7 (acceptor) motifs, depending on the tautomeric state and binding mode.
Tautomeric Considerations
The scaffold exists in equilibrium between the 1H- and 2H- tautomers.[2] In solution and solid-state, the 1H-tautomer is generally thermodynamically preferred, particularly when N1 is unsubstituted. However, substitution at N1 locks the conformation, a critical design lever for optimizing pharmacokinetic properties (solubility, permeability) without disrupting the hinge-binding capability of the pyridine nitrogen or C-substituents.
Visualization: Purine Bioisosterism
The following diagram illustrates the structural overlay of the scaffold against Adenine, highlighting the pharmacophore mapping.
Figure 1: Pharmacophore mapping of 1H-pyrazolo[3,4-b]pyridine against the Adenine core of ATP, showing critical hinge interaction points.
Synthetic Architectures
Accessing the scaffold for SAR exploration typically follows two retrosynthetic disconnections:
Annulation of a Pyridine ring onto a Pyrazole (Route A): Most common for generating C4/C6 diversity.
Annulation of a Pyrazole ring onto a Pyridine (Route B): Useful when the pyridine core is pre-functionalized.
Protocol 1: Modular Synthesis via Aminopyrazole Cyclocondensation (Route A)
This route is preferred for high-throughput library generation due to the accessibility of 5-aminopyrazoles and 1,3-dicarbonyl equivalents.
Objective: Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines.
Reagents:
5-Amino-1H-pyrazole derivative (1.0 eq)
1,3-Diketone or
-ketoester (1.0 eq)
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic piperidine.
Catalyst:
or (optional for difficult substrates).
Step-by-Step Methodology:
Reactant Preparation: Dissolve the 5-aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) in glacial acetic acid (0.5 M concentration).
Condensation: Add the unsymmetrical 1,3-diketone (e.g., benzoylacetone) dropwise at room temperature.
Cyclization: Heat the mixture to reflux (
) for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
Checkpoint: Look for the disappearance of the amine starting material (ninhydrin stain active) and the appearance of a fluorescent spot under UV (254 nm).
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (10x volume).
Purification: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over
, and purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Self-Validation Criteria:
1H NMR: Confirm the formation of the pyridine ring by the appearance of a singlet (if C5 is unsubstituted) around
8.0–8.5 ppm or specific aromatic coupling patterns.
Yield: Typical yields should range from 60–85%. Lower yields indicate incomplete cyclization (check temperature) or competing regiochemistry.
Structure-Activity Relationship (SAR) Mechanics
The SAR of this scaffold is driven by its orientation within the ATP-binding pocket.
SAR Decision Matrix
Position
Role in Kinase Binding
Optimization Strategy
N1
Solvent Interface / Hinge
Unsubstituted (N-H) often required for H-bond donor to hinge. Substitution (Alkyl/Aryl) can improve permeability but may clash with the "gatekeeper" residue unless the pocket is deep.
C3
Gatekeeper / Sugar Pocket
Substituents here (e.g., -Br, -CN, -Aryl) probe the size of the gatekeeper residue. Bulky groups (e.g., Phenyl) can induce selectivity for kinases with smaller gatekeepers (e.g., Thr/Ala vs. Phe/Met).
C4
Hydrophobic Pocket
Critical for affinity. Aromatic rings (Phenyl, Pyridyl) attached here engage the hydrophobic back-pocket (selectivity pocket). Substitution on this ring (e.g., 2,6-dichloro) locks conformation via atropisomerism.
C5
Solvent Front
Often left as -H or -F. Can be used for solubilizing groups if the vector points towards the solvent.
C6
Solvent Channel
Ideal position for solubilizing tails (e.g., Morpholine, Piperazine, Amides). These groups extend out of the ATP pocket, improving physicochemical properties without steric penalty.
Diagram: SAR Logic Flow
Figure 2: SAR decision tree highlighting the functional role of key positions on the scaffold.
Case Study: FGFR & TBK1 Inhibition
Recent literature highlights the versatility of this scaffold.
FGFR Inhibition (Compound 7n): Researchers replaced the indazole core of known inhibitors with 1H-pyrazolo[3,4-b]pyridine.
Result: The N1-H provided a critical H-bond to the hinge region of FGFR1.
Key Modification: A 2,6-dichloro-3,5-dimethoxyphenyl group at C6 (via Route A synthesis) provided unique hydrophobic contacts, while the N1 was kept unsubstituted to maintain hinge binding [1].
TBK1 Inhibition (Compound 15y):
Design: A bioisostere strategy was used to target TANK-binding kinase 1 (TBK1).
Optimization: Introduction of a sulfonamide moiety at the aryl ring attached to C3 allowed for H-bonding with Ser96, significantly boosting potency (
) [2].
Experimental Validation: Kinase Inhibition Assay
To validate the SAR designs, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is recommended for its high sensitivity and Z' factor.
Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™)
Objective: Determine
of synthesized pyrazolo[3,4-b]pyridines against a target kinase (e.g., FGFR1).
Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Transfer 250 nL to a 384-well white solid-bottom plate (Echo acoustic dispenser recommended).
Enzyme Addition: Add 2.5 µL of Kinase solution in Assay Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibration.
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.
Control 1 (Max Signal): DMSO + Enzyme + Substrate + ATP.
Control 2 (Min Signal): DMSO + Buffer (no enzyme) + Substrate + ATP.
Incubation: Seal plate and incubate at RT for 60 minutes.
ADP Generation Stop: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min to deplete unconsumed ATP.
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 min.
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition:
.
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive
.
References
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
Source: ACS Medicinal Chemistry Letters (2016).
URL:[Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[3]
URL:[Link][4]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Source: Molecules (2022).[1][3][4][5][6][7]
URL:[Link]
An In-Depth Technical Guide to Target Identification and Validation for 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
Abstract The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent inhibition of various protein k...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent inhibition of various protein kinases.[1][2] This guide provides a comprehensive, in-depth technical framework for the identification and validation of molecular targets for novel compounds based on the 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride core. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead focusing on the strategic rationale behind experimental choices, the integration of orthogonal methodologies, and the establishment of self-validating workflows. We will detail both established and state-of-the-art protocols for affinity-based and label-free target identification, followed by a rigorous cascade of validation experiments to confirm biological relevance. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this promising class of small molecules.
Introduction: The Pyrazolopyridine Scaffold as a Kinase Inhibitor
The 1H-pyrazolo[3,4-b]pyridine core acts as a bioisostere of adenine, the purine base in ATP.[2] This structural mimicry allows it to compete for the ATP-binding site of protein kinases, a large family of enzymes that play central roles in cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4]
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been successfully developed as potent inhibitors of kinases such as TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[5][6][7] Structure-activity relationship (SAR) studies reveal that the N1-H of the pyrazole ring and the 4-amino group are critical "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine.[2][6] Substituents at the C3, C5, and C6 positions explore other regions of the ATP pocket, conferring potency and selectivity.[5][8]
Given this established pharmacology, any new derivative of 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride is highly likely to target one or more protein kinases. The primary challenge, therefore, is to precisely identify which of the >500 human kinases are the direct, functional targets.
A Strategic Workflow for Target Identification & Validation
A robust target identification campaign relies on the convergence of evidence from multiple, orthogonal approaches. No single method is foolproof; each has inherent strengths and weaknesses. Our recommended workflow integrates both direct (biochemical) and indirect (cellular) methods to build a compelling case for a specific target.
Figure 1: A comprehensive workflow for target identification and validation.
Part 1: Affinity-Based Target Identification
Affinity-based methods utilize a modified version of the small molecule, or "probe," to physically isolate its binding partners from a complex biological mixture, such as a cell lysate.[9] The captured proteins are then identified by mass spectrometry (MS).
Rationale for Probe Design: A Critical First Step
The design of the affinity probe is the most critical variable for a successful experiment. The goal is to attach a linker and an affinity handle (e.g., biotin) to the core molecule without disrupting the key interactions required for target binding.
Based on known SAR for 1H-pyrazolo[3,4-b]pyridine kinase inhibitors, the 4-amino group and the pyrazole N1-H are sacrosanct for hinge binding.[2][6] Therefore, modification at these positions must be avoided. The C3 and C5 positions, however, often bear substituents that project out of the core binding pocket and into the solvent-exposed region. These are ideal attachment points for a linker.
Recommendation: Synthesize a derivative of 1H-pyrazolo[3,4-b]pyridin-4-amine with a flexible polyethylene glycol (PEG) linker attached to a substituent at the C3 or C5 position. The terminal end of the linker should be functionalized with an alkyne or azide group.[10] This "bioorthogonal handle" allows for the subsequent, gentle attachment of a biotin tag via "click chemistry" after the probe has been synthesized, which is often more efficient than carrying the bulky biotin through multiple synthetic steps.[11][12]
This protocol outlines the use of a biotinylated probe to capture target proteins from a cell lysate for identification by LC-MS/MS.
Step 1: Probe Immobilization
Resuspend streptavidin-conjugated magnetic beads in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
Add the biotinylated 1H-pyrazolo[3,4-b]pyridin-4-amine probe to the beads. Incubate for 1 hour at 4°C with rotation to allow for immobilization.
Wash the beads three times with lysis buffer to remove any unbound probe.
Step 2: Lysate Incubation & Competition Control
Prepare a clarified cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to the compound).
Divide the lysate into two equal aliquots:
Test Sample: Add this to the beads immobilized with the biotinylated probe.
Competition Control: Add a 100-fold molar excess of the free, unmodified 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride to this aliquot and pre-incubate for 30 minutes. Then, add this mixture to a separate aliquot of probe-immobilized beads.
Incubate both samples for 2-4 hours at 4°C with rotation.
Step 3: Washing to Remove Non-Specific Binders
Pellet the beads using a magnetic stand and discard the supernatant.
Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.[3][13]
Wash 3x with lysis buffer.
Wash 2x with high-salt buffer (lysis buffer with 500 mM NaCl).
Wash 2x with lysis buffer.
Step 4: Elution and Sample Preparation for MS
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
Separate the eluted proteins briefly on an SDS-PAGE gel (run ~1-2 cm into the gel). This step helps to remove detergents and other interfering substances.
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie).
Excise the entire protein band from each lane (Test and Control).
Perform in-gel digestion of the proteins using trypsin.
Extract the resulting peptides for analysis by LC-MS/MS.[14]
Data Analysis and Hit Prioritization
The primary output from the mass spectrometer will be a list of proteins identified in each sample. True binding partners should be significantly enriched in the test sample compared to the competition control.
Label-Free Quantification: Use spectral counting or precursor ion intensity to quantify the relative abundance of each identified protein in the test vs. control samples.
Calculate Enrichment Score: For each protein, calculate a fold-change or ratio of its abundance in the test sample over the control sample.
Statistical Analysis: Use statistical tests (e.g., t-test) to determine the significance of the enrichment for each protein.
Prioritize Hits: True hits will be those proteins that are both highly enriched and statistically significant. Proteins present in similar amounts in both samples are likely non-specific binders.[15][16]
Parameter
Test Sample (Probe)
Control Sample (Probe + Free Drug)
Interpretation
Spectral Counts (Target Protein)
150
5
Potential Hit: Specific binding, competed off by excess free drug.
Spectral Counts (HSP90)
210
195
Non-Specific Binder: Common background protein, not competed off.
Spectral Counts (Tubulin)
350
330
Non-Specific Binder: Abundant cytoskeletal protein, common contaminant.
Table 1: Example data interpretation from an AC-MS experiment.
Part 2: Label-Free Target Identification
Label-free methods are powerful orthogonal approaches that use the unmodified parent compound, avoiding the potential artifacts of probe synthesis.[9] They rely on the principle that drug-protein binding alters the biophysical properties of the target protein.
Drug Affinity Responsive Target Stability (DARTS)
Principle: The binding of a small molecule often stabilizes a protein's structure, making it more resistant to digestion by a protease.[1][10][12][17]
Step 1: Lysate Preparation and Drug Incubation
Prepare a clarified cell lysate as in the AC-MS protocol.
Divide the lysate into two aliquots: one treated with the 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride and one with a vehicle control (e.g., DMSO).
Incubate for 1 hour at room temperature.
Step 2: Limited Proteolysis
Add a broad-spectrum protease (e.g., Pronase or Thermolysin) to both aliquots. The concentration and digestion time must be optimized to achieve partial, not complete, digestion of the total protein pool.
Incubate for a defined time (e.g., 30 minutes) at room temperature.
Stop the digestion by adding SDS-PAGE loading buffer and boiling.
Step 3: Analysis
Run the digested samples on an SDS-PAGE gel.
Visualize the protein bands using a mass spectrometry-compatible stain.
Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle control lane. These represent proteins that were protected from digestion.
Excise these protected bands and identify the proteins by mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding increases the thermal stability of a target protein. When heated, a drug-bound protein will denature and aggregate at a higher temperature than its unbound form.[5][11]
Step 1: Treatment and Heat Challenge (Intact Cells)
Treat intact, live cells with either the vehicle control or 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride for 1 hour at 37°C.
Aliquot the cell suspensions into PCR tubes.
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
Step 2: Lysis and Separation of Soluble Fraction
Lyse the cells by freeze-thaw cycles.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
Step 3: Analysis (Western Blot or MS)
For a Candidate Approach: If you have a hypothesis (e.g., the target is TBK1), run the soluble fractions on an SDS-PAGE gel and perform a Western blot using an antibody against TBK1. A positive result will show a stronger band for TBK1 in the drug-treated samples at higher temperatures, indicating thermal stabilization.
For an Unbiased Approach (MS-CETSA): The soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry to identify all proteins that show increased thermal stability in the presence of the drug.
Part 3: A Cascade of Target Validation
Identifying a list of candidate proteins is only the beginning. A rigorous validation cascade is essential to confirm that a candidate is a genuine and biologically relevant target.
Biochemical Validation: Is the Interaction Direct?
Recombinant Protein Assays: Obtain or express the purified recombinant candidate protein. Perform an in vitro kinase assay to determine if 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride directly inhibits its enzymatic activity. This confirms a functional interaction.
Biophysical Confirmation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) between the compound and the purified protein. This provides quantitative evidence of a direct physical interaction.
Cellular Validation: Does the Interaction Occur in a Cell?
Cellular Target Engagement: Perform a dose-response CETSA experiment in intact cells, analyzing the results by Western blot for the top candidate protein. This confirms that the compound engages the target at relevant concentrations in a physiological context.[5][6]
Phospho-Signaling Analysis: Since the likely targets are kinases, their inhibition should lead to a decrease in the phosphorylation of their known downstream substrates. Treat cells with the compound and use Western blotting to probe for the phosphorylated form of a key substrate. For example, if TBK1 is the validated target, one would expect to see a decrease in the phosphorylation of its substrate IRF3.[8]
Figure 2: Example signaling pathway (TBK1) showing the point of inhibition.
Genetic Validation: Is the Target Required for the Drug's Effect?
Genetic validation is the gold standard for confirming a target's role in the drug's mechanism of action.[15] The principle is to mimic the effect of the drug by reducing the expression of the target protein.
siRNA/shRNA Knockdown: Use small interfering RNAs (siRNAs) to transiently reduce the expression of the target protein. If the compound's phenotypic effect (e.g., inhibition of cell proliferation) is diminished in the knockdown cells, it strongly suggests the effect is mediated through that target.[3]
CRISPR/Cas9 Knockout: For the most definitive evidence, use CRISPR/Cas9 to create a cell line where the gene for the target protein is permanently knocked out. The compound should have significantly reduced or no activity in this knockout cell line compared to the wild-type parental line.
Validation Method
Question Answered
Expected Outcome for a True Target
In Vitro Kinase Assay
Does the compound inhibit the purified enzyme?
Yes, in a dose-dependent manner (low IC50).
Surface Plasmon Resonance (SPR)
Does the compound bind directly to the protein?
Yes, with a measurable affinity (KD).
Cellular CETSA
Does the compound bind the target in live cells?
Yes, a thermal shift is observed.
Phospho-Substrate Western Blot
Does the compound block downstream signaling?
Yes, phosphorylation of a known substrate is reduced.
siRNA/CRISPR Knockdown
Is the target required for the compound's effect?
Yes, the compound's cellular activity is reduced or abolished.
Table 2: A summary of the target validation cascade.
Conclusion
The identification and validation of a drug's molecular target is a complex but critical process in modern drug discovery. For a compound like 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride, which belongs to a well-established class of kinase inhibitors, the journey begins with a strong hypothesis. By systematically applying a combination of affinity-based and label-free identification techniques, researchers can generate a high-confidence list of candidate targets. However, the work does not end there. A rigorous validation cascade, integrating direct biochemical assays, cellular target engagement studies, and definitive genetic approaches, is paramount. This multi-pronged, self-validating strategy provides the robust evidence required to confidently declare a protein as the true biological target, paving the way for further preclinical and clinical development.
References
Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling. (n.d.). PMC. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. [Link]
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]
Design Strategies for Bioorthogonal Smart Probes. (2014). PMC. [Link]
Constructing new bioorthogonal reagents and reactions. (n.d.). PMC. [Link]
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). PubMed. [Link]
Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022). ResearchGate. [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PMC. [Link]
Target validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). SpringerLink. [Link]
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). PubMed. [Link]
Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. (2010). PMC. [Link]
Pyrazolopyridine derivatives as anticancer agent. (n.d.).
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PMC. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]
Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. (2013). PMC. [Link]
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). ResearchGate. [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. [Link]
Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. [Link]
Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. (2021). PubMed. [Link]
How to Interpret the Results of a Pull-Down Experiment. (n.d.). MtoZ Biolabs. [Link]
Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. [Link]
Bioinformatics Analysis of Top-Down Mass Spectrometry Data with ProSight Lite. (2017). PubMed. [Link]
Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. (2022). YouTube. [Link]
Non-specific Binding in Immunoprecipitation (IP). (n.d.). Sino Biological. [Link]
Full article: Removal of Nonspecific Binding Proteins is Required in Co-Immunoprecipitation with Nuclear Proteins. (n.d.). Taylor & Francis Online. [Link]
Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. (n.d.). MDPI. [Link]
Affinity Selection Technologies for Hit Finding: Current State of the Art. (2022). YouTube. [Link]
Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin. (2013). PubMed. [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties of 1H-Pyrazolo[3,4-b]py...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. As a pivotal scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of its fundamental characteristics is paramount for successful drug discovery and development endeavors. This document is structured to provide not only theoretical insights but also practical, field-proven methodologies for its characterization.
Structural Elucidation and Chemical Identity
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is the hydrochloride salt of the parent compound, 1H-Pyrazolo[3,4-b]pyridin-4-amine. The core structure is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the most basic site, which is anticipated to be the amino group at the 4-position or one of the pyridine or pyrazole nitrogens. This salt formation is a common strategy in pharmaceutical development to enhance the solubility and stability of amine-containing compounds.
Chemical Structure:
Figure 2: Workflow for melting point determination.
Causality Behind Experimental Choices:
Fine Powder: Grinding the sample ensures uniform heat transfer.
Controlled Heating Rate: A slow heating rate is crucial for accurate determination, allowing the system to remain in thermal equilibrium. A rapid heating rate can lead to an artificially elevated and broad melting range.
Solubility
Solubility is a critical factor influencing the bioavailability of an orally administered drug. The hydrochloride salt of an amine is generally more water-soluble than the free base. This is because the ionic salt can more readily interact with the polar water molecules. The solubility of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is expected to be pH-dependent, with higher solubility at lower pH values where the amine remains protonated.
Table 2: Predicted Solubility Profile
Solvent
Predicted Solubility
Rationale
Water
Soluble
As a hydrochloride salt, it is expected to have good aqueous solubility.
0.1 M HCl
Highly Soluble
The common ion effect of chloride may slightly decrease solubility compared to pure water, but the low pH will keep the amine fully protonated, favoring solubility.
Phosphate Buffer (pH 7.4)
Moderately Soluble
At physiological pH, a fraction of the compound may exist as the less soluble free base, depending on its pKa.
Ethanol/Methanol
Soluble
Polar protic solvents are generally good solvents for hydrochloride salts.
Dichloromethane
Sparingly Soluble
Less polar organic solvents are generally poor solvents for ionic salts.
Dimethyl Sulfoxide (DMSO)
Soluble
A polar aprotic solvent known to dissolve a wide range of compounds.
Experimental Protocol for Equilibrium Solubility Determination:
The shake-flask method is the gold standard for determining equilibrium solubility.
Figure 3: Workflow for equilibrium solubility determination.
Causality Behind Experimental Choices:
Excess Solid: Ensures that a saturated solution is formed, representing the equilibrium solubility.
Constant Agitation and Temperature: These conditions are necessary to reach thermodynamic equilibrium.
Filtration: Crucial to separate the saturated solution from the undissolved solid to accurately measure the concentration of the dissolved compound.
Dissociation Constant (pKa)
The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 1H-Pyrazolo[3,4-b]pyridin-4-amine, there are multiple nitrogen atoms that can be protonated. The pKa will determine the charge of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the 4-amino group is expected to be the most relevant for its behavior in biological systems. The pKa of the similar compound 4-aminopyridine is 9.11.[1]
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[2][3][4][5][6]
Figure 4: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.
Calibrated pH Meter: Accurate pH measurements are essential for constructing a reliable titration curve.
Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectra for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride are not available, characteristic shifts can be predicted based on data from similar structures.[3][7][8][9][10][11][12]
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
Aromatic Protons: Several signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyrazolo[3,4-b]pyridine core.
Amine Protons: A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O. The chemical shift will be dependent on concentration and temperature.
N-H Proton: A signal for the pyrazole N-H proton.
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
Signals corresponding to the carbon atoms of the fused heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 135.1.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Spectral Features (KBr pellet):
N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and pyrazole groups.
C=N and C=C Stretching: Bands in the region of 1500-1650 cm⁻¹ due to the stretching vibrations of the aromatic rings.
N-H Bending: Bands around 1600 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazolo[3,4-b]pyridine core is an aromatic system and is expected to exhibit characteristic absorption bands in the UV region. The maximum wavelength of absorption (λmax) for the related 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol is reported to be 250 nm in water.[13]
Stability Profile
The stability of an API is a critical parameter that affects its shelf-life and formulation development. As a hydrochloride salt, 1H-Pyrazolo[3,4-b]pyridin-4-amine is expected to have improved solid-state stability compared to its free base. However, it may be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
Oxidation: The electron-rich aromatic system and the amino group may be susceptible to oxidation.
Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis of the amine or degradation of the heterocyclic core.
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light.
Experimental Protocol for Stability Assessment:
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method (typically HPLC).
Figure 5: Workflow for forced degradation studies.
Biological Activity and Potential Applications
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases.[14][15][16][17][18][19] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-amino substituent can form key hydrogen bond interactions within the ATP-binding site of many kinases, making this scaffold a promising starting point for the design of potent and selective inhibitors.
Potential Kinase Targets:
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
[14]* Anaplastic Lymphoma Kinase (ALK): A target in certain types of cancer.
[18]* TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and inflammation.
[15][16][19]* Tropomyosin Receptor Kinases (TRKs): Implicated in various cancers.
[17]
Experimental Protocol for In Vitro Kinase Inhibition Assay:
A variety of assay formats are available to measure kinase activity and the inhibitory potential of compounds.[7][9][14][15][20][21][22][23][24][25] A common method is a luminescence-based assay that quantifies ATP consumption.
Figure 6: General workflow for an in vitro kinase inhibition assay.
Conclusion
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a molecule of significant interest in medicinal chemistry due to its structural similarity to known kinase inhibitors. While specific experimental data for the hydrochloride salt is not extensively published, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols and theoretical considerations presented herein will empower researchers to thoroughly evaluate this compound and unlock its full potential in drug discovery programs. The anticipated favorable solubility and stability of the hydrochloride salt, combined with the proven biological activity of the pyrazolo[3,4-b]pyridine scaffold, make it a compelling candidate for further investigation.
References
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Retrieved from [Link]
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1512. [Link]
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
Application Notes and Protocols for Assessing Kinase Inhibitor Specificity. (2025). BenchChem.
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Journal of Chemical Education, 80(12), 1462. [Link]
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking Study. (n.d.). Retrieved from [Link]
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). ACS Omega, 7(14), 11843-11848. [Link]
1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1512. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114479. [Link]
Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved from [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). National Institutes of Health. [Link]
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1496-1512. [Link]
Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride protocol
Application Note: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride Abstract & Scope This technical guide details the optimized protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
Abstract & Scope
This technical guide details the optimized protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridin-4-amine hydrochloride (CAS: 116855-03-9 for free base). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for various kinase inhibitors (e.g., GSK-3, CDK, JAK) and other bioactive molecules.
Unlike the common 4-hydroxy or 4-chloro derivatives, the 4-amino variant requires a specific nucleophilic aromatic substitution (
) strategy. This protocol utilizes a robust 5-step synthetic pathway starting from 3-aminopyrazole, ensuring high regioselectivity and purity.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Gould-Jacobs type cyclization followed by functional group manipulation. Direct condensation to the amine is often low-yielding; therefore, we proceed through the 4-chloro intermediate, which is highly reactive toward ammonolysis.
Strategic Logic:
Core Formation: 3-Aminopyrazole is condensed with diethyl ethoxymethylenemalonate (EMME) to form the pyridine ring.
Decarboxylation: The 5-position ester, an artifact of the cyclization, is hydrolyzed and decarboxylated to yield the unsubstituted 4-hydroxy core.
Activation: The 4-hydroxy group (tautomeric with 4-one) is converted to a 4-chloro leaving group using phosphorus oxychloride (
).
Substitution: The chloride is displaced by ammonia under pressure to install the amine.
Salt Formation: The free base is converted to the hydrochloride salt for improved stability and solubility.
Figure 1: Retrosynthetic pathway for 1H-pyrazolo[3,4-b]pyridin-4-amine HCl.
Safety & Precautions (Critical)
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. Handle in a fume hood with strict moisture exclusion. Quench excess reagent carefully into ice-water.
Ammonia (High Pressure): The amination step involves heating ethanolic ammonia in a sealed vessel/autoclave. Ensure the vessel is rated for the generated pressure (typically 10-20 bar).
Dowtherm A: Used at high temperatures (
C). Ensure glassware is free of star cracks and use a blast shield.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Solution: Increase temperature to 160°C or use a sealed vessel with higher ammonia pressure. Standard reflux is insufficient.
Problem: Product is an oil/gum.
Solution: The free base can be sticky. Proceed directly to the HCl salt formation in ethanol/ether to obtain a manageable solid.
Workflow Diagram
Figure 2: Operational workflow for the synthesis protocol.
References
Hoehn, H., et al. (1972).[3] "Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 9(2), 235-253.[3] Link
Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428. Link
Donaire-Arias, A., et al. (2022).[2][4] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[5] Link
Patent US20090325952A1. "Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors." (Describes Intermediate 6: 1H-pyrazolo[3,4-b]pyridin-4-amine). Link
One-pot multicomponent reaction for 1H-Pyrazolo[3,4-b]pyridine synthesis
Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in potent kinase inhibitors (e.g., GSK-3, Aurora A), anti-anxiety agents (Tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in potent kinase inhibitors (e.g., GSK-3, Aurora A), anti-anxiety agents (Tracazolate, Etazolate), and emerging anti-cancer therapeutics targeting Topoisomerase II. Traditional synthesis often involves multi-step procedures with harsh conditions and low atom economy.
This Application Note details a robust, one-pot multicomponent reaction (MCR) protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridines. We prioritize a Microwave-Assisted Green Chemistry approach using water/ethanol as the solvent system. This method offers superior yields (>85%), reduced reaction times (<20 min), and high regioselectivity compared to conventional heating.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting and derivatization. The synthesis proceeds via a cascade mechanism involving Knoevenagel condensation , Michael addition , and Intramolecular Cyclization .
Best for: High throughput, library generation, difficult substrates.
Preparation: In a 10 mL microwave process vial, combine Reagent A (173 mg), Reagent B (140 mg), and Reagent C (66 mg).
Solvation: Add 4 mL of EtOH:H₂O (1:1). Add TEA (2-3 drops) if the aldehyde is electron-rich (deactivated).
Irradiation: Cap the vial. Irradiate at 100°C (Power: Dynamic, Max 150W) for 15 minutes with high stirring.
Note: Use a ramp time of 2 minutes to prevent pressure spikes.
Work-up: Cool the vial to room temperature. The product usually precipitates out of the aqueous mixture.
Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL).
Purification: Recrystallize from hot ethanol if necessary.
Method B: Conventional Heating (Standard)
Best for: Large scale scale-up where MW vials are too small.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser.
Reaction: Combine Reagents A, B, and C in 10 mL EtOH:H₂O (1:1). Add 0.5 mmol TEA.
Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7).
Work-up: Allow to cool. Pour the reaction mixture into 50 mL crushed ice/water with stirring.
Isolation: Filter the precipitate, wash with water, and dry.[1]
Optimization & Validation Data
The following data summarizes the optimization of reaction conditions for the model reaction (4-Chlorobenzaldehyde substrate).
Table 1: Solvent and Catalyst Screening
Entry
Solvent System
Catalyst
Method
Time
Yield (%)
1
Ethanol (Abs)
None
Reflux
6 h
45%
2
Water
None
Reflux
8 h
52%
3
EtOH:H₂O (1:1)
TEA (cat.)
Reflux
2.5 h
88%
4
Toluene
p-TSA
Reflux
5 h
60%
5
EtOH:H₂O (1:1)
None
MW (100°C)
20 min
82%
6
EtOH:H₂O (1:1)
TEA (cat.)
MW (100°C)
12 min
94%
Key Insight: The aqueous-ethanol mixture promotes the precipitation of the final product, driving the equilibrium forward (Le Chatelier's principle) and simplifying purification.
Workflow Visualization
Figure 2: Operational workflow for the synthesis protocol.
Troubleshooting & Critical Control Points
Regioselectivity Issues: If using unsymmetrical 1,3-diketones instead of malononitrile, regioisomers may form. The most electrophilic carbonyl reacts first.[2]
Oiling Out: If the product forms an oil instead of a solid upon cooling, scratch the glass vessel with a spatula or add a seed crystal. Alternatively, evaporate the ethanol portion to force precipitation in the remaining water.
Low Yields with Electron-Rich Aldehydes: Substrates like 4-methoxybenzaldehyde are less reactive in the Knoevenagel step. Solution: Increase the catalyst loading (TEA) or extend the microwave time to 25 minutes.
Characterization:
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridine ring protons or the NH₂ signal (if using malononitrile, typically broad singlet at 7.0-8.0 ppm).
IR: Distinct nitrile stretch (if applicable) around 2200 cm⁻¹ and NH stretches around 3300-3400 cm⁻¹.
References
Microwave-Assisted Green Synthesis
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions.
Source: ResearchG
Biological Importance & Review
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Source: MDPI (Molecules).
Nanocatalyst Approaches
An efficient one-pot, four-component synthesis of a series of pyrazolo[3,4-b]pyridines in the presence of magnetic LDH as a nanoc
Source: Allied Academies.
Recent Advances (2025)
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.[3][4][5][6]
Source: PubMed / Molecular Diversity.
One-Pot Protocol Validation
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
Palladium-catalyzed synthesis of 1H-Pyrazolo[3,4-b]pyridine analogs
Application Notes & Protocols Topic: Palladium-Catalyzed Synthesis of 1H-Pyrazolo[3,4-b]Pyridine Analogs Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Palladium-Catalyzed Synthesis of 1H-Pyrazolo[3,4-b]Pyridine Analogs
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic nitrogen-containing heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Structurally similar to natural purines, these compounds can act as their antagonists in biological processes, making them a focal point in drug design and discovery.[2] This scaffold is a key structural motif in a multitude of biologically active molecules, including potent kinase inhibitors, anticancer agents, and therapeutics for neurological disorders.[1][2][3][4] The vast therapeutic potential of this framework, with over 300,000 described structures, drives the continuous need for efficient and versatile synthetic methodologies for its construction and functionalization.[5][6]
Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the synthesis and late-stage functionalization of such complex heterocycles.[7] These reactions are prized for their broad functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[7][8] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed reactions—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—for the targeted synthesis of diverse 1H-pyrazolo[3,4-b]pyridine libraries.
Figure 1. Structure of the 1H-Pyrazolo[3,4-b]pyridine scaffold with key positions for functionalization.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of organoboron compounds with organic halides or triflates.[7][9] In the context of 1H-pyrazolo[3,4-b]pyridines, this reaction is extensively used to introduce aryl, heteroaryl, or vinyl substituents at halogenated positions (typically C3 or C6), allowing for rapid diversification of the core structure.[10][11][12]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps:[7][9]
Oxidative Addition: A Pd(0) catalyst reacts with the halo-pyrazolopyridine (Ar-X) to form a Pd(II) complex.
Transmetalation: The organic group from the boronic acid or ester (R-B(OR)₂) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base.
Reductive Elimination: The two organic fragments (Ar-R) are coupled, regenerating the active Pd(0) catalyst.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: C6-Arylation of a 6-Chloro-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure for the selective arylation of pyrazolo[3,4-b]pyridines.[10][12]
Reaction Scheme:
Reagent
MW ( g/mol )
Equiv.
Amount
6-Chloro-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine
413.63
1.0
(e.g., 207 mg, 0.5 mmol)
Phenylboronic Acid
121.93
1.2
73 mg, 0.6 mmol
Pd(OAc)₂
224.50
0.05
5.6 mg, 0.025 mmol
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
554.57
0.05
13.9 mg, 0.025 mmol
Cesium Carbonate (Cs₂CO₃)
325.82
2.0
326 mg, 1.0 mmol
1,4-Dioxane / Water (3:1)
-
-
5 mL
Step-by-Step Methodology:
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 6-chloro-3-iodo-pyrazolopyridine starting material (1.0 equiv), the arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL for a 0.5 mmol scale).
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[12]
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-iodo-6-aryl product.
Expert Insights:
Causality of Reagents: Cesium carbonate is often a highly effective base for Suzuki couplings involving heteroaryl chlorides as it facilitates the crucial transmetalation step.[10] The ligand, dppf, is a robust choice that provides a good balance of steric bulk and electron-donating properties, stabilizing the palladium catalyst.
Chemoselectivity: In substrates bearing multiple halide atoms (e.g., 3-iodo and 6-chloro), the Suzuki coupling can be performed selectively. The C-I bond is more reactive and will typically couple at lower temperatures (e.g., 60 °C), while the more robust C-Cl bond requires higher temperatures (e.g., 100 °C) for activation.[10][12] This differential reactivity allows for one-pot sequential arylations to construct diverse 3,6-diaryl analogs.[10][11]
Troubleshooting: If the reaction is sluggish or stalls, a small amount of additional catalyst/ligand may be added. Ensure solvents are thoroughly degassed to prevent oxidative degradation of the Pd(0) catalyst.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8] This method has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[8] For the pyrazolo[3,4-b]pyridine scaffold, it provides a direct route to introduce primary or secondary amino groups, which can serve as key pharmacophores or handles for further derivatization.[13][14]
Mechanistic Overview
The mechanism is analogous to other cross-coupling reactions and proceeds via an oxidative addition, coordination/deprotonation of the amine, and reductive elimination.[8][15]
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the pyrazolopyridine.
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Amination of a 5-Bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is based on general procedures for synthesizing TRK inhibitors with a pyrazolopyridine core.[13]
Reaction Scheme:
Reagent
MW ( g/mol )
Equiv.
Amount
5-Bromo-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine
520.04
1.0
(e.g., 260 mg, 0.5 mmol)
Morpholine
87.12
1.2
52 mg, 0.6 mmol
Pd(OAc)₂
224.50
0.10
11.2 mg, 0.05 mmol
X-Phos
476.66
0.10
23.8 mg, 0.05 mmol
Potassium tert-butoxide (KOt-Bu)
112.21
1.5
84 mg, 0.75 mmol
Toluene
-
-
5 mL
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried microwave vial, combine the 5-bromo-pyrazolopyridine (1.0 equiv), Pd(OAc)₂ (10 mol%), and the bulky phosphine ligand X-Phos (10 mol%).
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Add the amine (e.g., morpholine, 1.2 equiv), the base (KOt-Bu, 1.5 equiv), and anhydrous, degassed toluene.
Reaction Execution: Heat the reaction mixture to 100 °C using microwave irradiation for 10-30 minutes, or alternatively, heat in a conventional oil bath at 100-110 °C for several hours until completion is observed by TLC/LC-MS.[16]
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography to isolate the desired amino-pyrazolopyridine product.
Expert Insights:
Ligand and Base Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands like X-Phos are highly effective as they promote both the oxidative addition and the final reductive elimination step.[16] KOt-Bu is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines.
Substrate Scope: This reaction is highly versatile. It can be applied to couple a wide range of primary and secondary amines with aryl halides.[8] The reaction conditions can be tuned to accommodate sensitive functional groups on either coupling partner.
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation.[16]
Other Key Palladium-Catalyzed Functionalizations
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17] This reaction is valuable for installing alkynyl moieties onto the pyrazolo[3,4-b]pyridine scaffold. These alkynes are versatile synthetic handles that can be further transformed, for example, through cyclization reactions to build more complex fused-ring systems.[18] The reaction is co-catalyzed by palladium and a copper(I) salt.
Aminocarbonylation
Palladium-catalyzed aminocarbonylation introduces a carboxamide functional group by coupling an aryl halide, an amine, and carbon monoxide (CO). This reaction provides an efficient, single-step route to pyrazolo[3,4-b]pyridine-3-carboxamides, which are important structural motifs in pharmaceuticals.[1][4] Modern protocols often use CO-generating reagents to avoid handling gaseous carbon monoxide directly, enhancing the safety and practicality of the method.[1] This approach has been shown to be highly effective, affording a diverse range of C-3 carboxamides in excellent yields.[1][4]
Summary and Outlook
Palladium-catalyzed cross-coupling reactions are undeniably powerful and versatile strategies for the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridine analogs. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient pathways to construct diverse libraries of compounds by forming key C-C and C-N bonds. The ability to perform these reactions with high chemoselectivity and functional group tolerance makes them ideally suited for both foundational scaffold synthesis and late-stage diversification in drug discovery programs. The continued development of novel catalysts and ligands promises to further expand the scope and utility of these transformations, enabling chemists to access increasingly complex and potent pyrazolopyridine-based therapeutics.
References
Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.
Source: RSC Advances.
URL: [Link][10][11][12]
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Source: Molecules.
URL: [Link][5][6][19][20]
Title: Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines.
Source: New Journal of Chemistry.
URL: [Link][18]
Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Source: Chemistry – An Asian Journal.
URL: [Link][9]
Title: Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters.
URL: [Link][3]
Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.
Source: Anti-Cancer Agents in Medicinal Chemistry.
URL: [Link][2]
Title: Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.
Source: ResearchGate.
URL: [Link][17]
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
Source: European Journal of Medicinal Chemistry.
URL: [Link][13]
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Source: The Royal Swedish Academy of Sciences.
URL: [Link][7]
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
Source: RSC Advances.
URL: [Link][14]
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Source: Beilstein Journal of Organic Chemistry.
URL: [Link][16]
Application Note: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Cores via the Gould-Jacobs Reaction
Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., FGFR, GSK-3, CDK). While several synthetic ro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., FGFR, GSK-3, CDK). While several synthetic routes exist, the Gould-Jacobs reaction remains the most scalable and robust method for constructing the fused pyridine ring.
This guide provides a validated, step-by-step protocol for the condensation of 5-aminopyrazoles with alkoxymethylene malonates, followed by thermal cyclization. It specifically addresses the critical challenges of this workflow: regiocontrol , high-temperature handling (Dowtherm A) , and purification of the insoluble pyridone intermediate .
Scientific Background & Mechanistic Logic
The Reaction Core
The Gould-Jacobs reaction involves two distinct thermodynamic stages:
Condensation (Kinetic Control): A nucleophilic attack by the exocyclic amine of the 5-aminopyrazole onto the electrophilic vinyl ether of diethyl ethoxymethylenemalonate (DEEM). This releases ethanol to form an enamino ester intermediate.
Cyclization (Thermodynamic Control): A high-temperature intramolecular nucleophilic substitution (or electrocyclic ring closure) where the pyrazole ring nitrogen attacks the ester carbonyl, releasing a second equivalent of ethanol to form the pyridone ring.
N1-substituted pyrazoles: Direct cyclization generally yields the desired [3,4-b] isomer.
N-unsubstituted pyrazoles: Tautomerism can lead to mixtures of [3,4-b] and [1,5-a] fused systems. However, under standard thermal Gould-Jacobs conditions, the formation of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is heavily favored due to the thermodynamic stability of the linearly fused system.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Gould-Jacobs reaction applied to aminopyrazoles.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Role
Specification
5-Amino-1-methyl-1H-pyrazole
Starting Material
>98% Purity
Diethyl ethoxymethylenemalonate (DEEM)
Electrophile
1.1 Equivalents
Ethanol (Absolute)
Solvent (Step 1)
Anhydrous
Dowtherm A
Solvent (Step 2)
Eutectic mix (Diphenyl ether/Biphenyl)
Hexane / Diethyl Ether
Workup
ACS Grade
Stage 1: Formation of Enamino Ester (Condensation)
Objective: Isolate the intermediate to ensure purity before the harsh cyclization step.
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Addition: Dissolve 5-amino-1-methyl-1H-pyrazole (10 mmol) in absolute ethanol (30 mL). Add DEEM (11 mmol, 1.1 eq) dropwise at room temperature.
Reaction: Heat the mixture to reflux (78°C) for 3–6 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar, UV-active spot (enamine).
Isolation: Cool the mixture to room temperature. The intermediate often precipitates as a solid.
If solid: Filter and wash with cold ethanol.
If oil:[1] Concentrate in vacuo. The resulting oil typically solidifies upon standing or triturating with hexane.
Validation: 1H NMR should show a doublet around
10.8–11.0 ppm (NH) and a doublet around 8.4 ppm (=CH-), with coupling Hz.
Stage 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Ring closure using high-boiling heat transfer fluid.
Safety Pre-check: Ensure the fume hood is functioning at maximum capacity. Dowtherm A vapor is irritating.[2] Use a sand bath or heating mantle capable of reaching 300°C.
Solvent Prep: In a generic flask, heat Dowtherm A (10 mL per 1 g of intermediate) to 240°C .
Why Pre-heat? Adding the solid to already hot solvent ("hot drop") minimizes charring and polymerization side reactions compared to slowly heating the mixture from room temperature.
Addition: Carefully add the enamino ester intermediate (from Stage 1) portion-wise to the hot solvent.
Observation: Rapid evolution of ethanol vapor (bubbles) will occur.
Reaction: Maintain temperature at 240–250°C for 30–60 minutes.
Checkpoint: The reaction is usually complete when ethanol evolution ceases.
Workup (Dowtherm Removal):
Cool the reaction mixture to approx. 50–60°C (do not let it solidify completely).
Slowly add a non-polar solvent (Hexane or Ligroin, approx. 5x volume) to the warm solution.
The product (4-oxo-pyrazolo[3,4-b]pyridine) is highly polar and will precipitate out, while Dowtherm A remains in the organic phase.
Purification: Filter the precipitate. Wash copiously with hot hexane to remove residual diphenyl ether.
Yield: Typical yields range from 60–85%.
Strategic Workflow Diagram
Figure 2: Operational workflow for the synthesis of the scaffold.
Troubleshooting & Optimization (Expertise)
Incomplete Cyclization
Symptom: Recovery of starting enamine or mixed products.
Cause: Temperature too low. The activation energy for closing the pyridine ring onto the electron-rich pyrazole is high.
Fix: Ensure internal temperature is >240°C. If using diphenyl ether (bp 259°C), ensure it is gently refluxing.
"Gummy" Precipitate
Symptom: Product oils out or forms a sticky gum upon hexane addition.
Fix: Decant the supernatant. Triturate the gum with diethyl ether or acetone . Sonication often induces crystallization of the amorphous solid.
Regioisomer Contamination
Context: When using N-unsubstituted 5-aminopyrazoles.
Insight: While [3,4-b] is favored, trace [1,5-a] isomers can form.
Fix: These isomers have significantly different polarities. They can usually be separated by recrystallization from DMF/Ethanol mixtures. The [3,4-b] isomer is typically less soluble.
Case Study: FGFR Kinase Inhibitors
Relevance: The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the quinazoline core found in Gefitinib, but with distinct hydrogen bonding capabilities.
Application: In the development of FGFR inhibitors (e.g., analogues of AZD4547), the C4-position is often converted to a chloride (using POCl
) and then substituted with a functionalized aniline.
Data Point: Substitution of the N1-position is critical. N1-Methyl derivatives (synthesized via the protocol above) show retained potency, whereas N1-H derivatives often show better H-bond donor capability with the kinase hinge region (Glu residue).
References
Review of Pyrazolo[3,4-b]pyridines
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4]
In vitro kinase assay protocol for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
Technical Application Note: Optimization of In Vitro Kinase Assays for Pyrazolo[3,4-b]pyridine Scaffolds Introduction: The Privileged Scaffold 1H-Pyrazolo[3,4-b]pyridin-4-amine is a "privileged structure" in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimization of In Vitro Kinase Assays for Pyrazolo[3,4-b]pyridine Scaffolds
Introduction: The Privileged Scaffold
1H-Pyrazolo[3,4-b]pyridin-4-amine is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In oncology and neurodegeneration research, this scaffold serves as the core pharmacophore for inhibitors of Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3 (GSK-3) , and Protein Kinase C (PKC) .
While the hydrochloride salt form improves aqueous solubility, it introduces specific challenges in in vitro assays, particularly regarding pH stability and ionic strength. This Application Note provides a rigorous protocol for profiling this scaffold, using GSK-3β as a representative target due to the scaffold's historical potency against this enzyme.
Key Mechanistic Insight
This molecule acts primarily as an ATP-competitive inhibitor . It binds to the kinase hinge region via hydrogen bonds formed by the pyridine nitrogen and the exocyclic amine. Therefore, the assay must be performed at or below the apparent
for ATP () to maximize sensitivity.
Pre-Assay Preparation & Material Properties
Compound Handling: The Hydrochloride Factor
The hydrochloride (HCl) salt form is highly polar. Unlike the free base, it can significantly alter the pH of weakly buffered reaction mixtures, potentially leading to false-positive inhibition (enzyme denaturation) or false negatives (altered protonation state of the catalytic triad).
Property
Specification
Critical Action
MW
~176.6 g/mol (HCl salt)
Use precise molar calculations; do not rely on w/v.
Solubility
Water (High), DMSO (High)
Preferred: Dissolve in 100% DMSO to 10 mM.
Acidity
Acidic in unbuffered water
Mandatory: Ensure Assay Buffer >50mM HEPES.
Stability
Hygroscopic
Store desiccated at -20°C; minimize freeze-thaw cycles.
Reagent Formulation
A. 5X Kinase Assay Buffer (pH 7.5)
250 mM HEPES (pH 7.5) — High capacity to buffer the HCl salt.
50 mM MgCl₂ — Essential cofactor.
5 mM EGTA — Reduces background from calcium-dependent proteases.
0.05% Brij-35 or Triton X-100 — Prevents compound aggregation (critical for scaffolds).
Fresh Additive: 2 mM DTT (Add immediately before use).
This protocol utilizes the Promega ADP-Glo™ system, a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the ADP generated during the reaction. It is resistant to fluorescence interference, making it ideal for scaffold profiling.
Workflow Visualization
Figure 1: Step-by-step workflow for the ADP-Glo kinase assay. Note the two-step detection phase: ATP depletion followed by ADP-to-Light conversion.
Step-by-Step Protocol (384-Well Format)
Step 1: Compound Dilution (The "Source Plate")
Prepare a 10 mM stock of 1H-Pyrazolo[3,4-b]pyridin-4-amine HCl in 100% DMSO.
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.
Transfer 50 nL of compound to the assay plate (Low Volume 384-well White Solid).
Control 1 (Max Signal): DMSO only (no compound).
Control 2 (Min Signal): No Enzyme (buffer only) or Staurosporine (10 µM).
Step 2: Kinase Reaction
Enzyme/Substrate Mix: Dilute GSK-3β and Peptide Substrate in 1X Assay Buffer.
Add 2.5 µL of Enzyme/Substrate Mix to the assay plate.
Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT (allows compound-enzyme pre-equilibration).
Start Reaction: Add 2.5 µL of 2X ATP solution (20 µM prepared, 10 µM final).
Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
Step 3: ADP Detection
Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells.
Function: Terminates the kinase reaction and digests all unconsumed ATP.[1]
Incubate for 40 minutes at RT.
Detection: Add 10 µL of Kinase Detection Reagent .
Function: Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[2]
Incubate for 30 minutes at RT.
Step 4: Data Acquisition
Read Luminescence (Integration time: 0.5 – 1.0 second/well) on a multimode plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Validation
Signal Processing
Raw Luminescence Units (RLU) are directly proportional to the amount of ADP produced (and thus kinase activity).[2]
Background Subtraction: Subtract the average RLU of the "No Enzyme" controls from all data points.
Normalization:
IC50 Calculation: Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
If < 0.5, check pipetting precision or increase enzyme concentration.
Signal-to-Background
> 5-fold
If low, ensure ATP depletion step (ADP-Glo reagent) was sufficient (40 min).
Reference Inhibitor
Staurosporine IC50 ≈ 10-50 nM
If shifted, check ATP concentration (must be ).
Mechanistic Context: Why This Scaffold?
To understand the relevance of this protocol, one must visualize where the 1H-Pyrazolo[3,4-b]pyridin-4-amine fits within the kinase signaling landscape.
Figure 2: The polypharmacological landscape of the pyrazolo[3,4-b]pyridine scaffold. It serves as a versatile hinge-binding motif across multiple kinase families.
References
Use of Pyrazolo[3,4-b]pyridine as a Privileged Scaffold
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[3][4][5]
Application Note & Protocols: A Framework for Evaluating the Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Promise of 1H-Pyrazolo[3,4-b]pyridines The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with sign...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This class of molecules has garnered substantial interest in drug discovery, particularly in oncology, due to the ability of its derivatives to inhibit key cellular signaling proteins.[3][4] Published research has identified derivatives of this scaffold as potent inhibitors of various protein kinases, such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1), as well as other critical enzymes like Topoisomerase II.[2][5][6] These targets are often dysregulated in cancer, driving uncontrolled cell proliferation and survival.[7][8]
Given that many 1H-pyrazolo[3,4-b]pyridine derivatives function by modulating fundamental cellular processes, a robust and logical framework for assessing their efficacy is paramount. Cell-based assays provide a biologically relevant environment to quantify a compound's activity, offering insights into its mechanism of action long before preclinical in vivo studies.[9] This guide details a comprehensive, tiered approach to evaluating these derivatives, starting with broad assessments of cytotoxicity and progressing to more focused mechanistic studies of apoptosis and cell cycle arrest. The protocols provided are designed to be self-validating systems, incorporating essential controls and explaining the scientific causality behind each experimental choice.
Experimental Design: A Tiered Approach to Efficacy Testing
A successful evaluation strategy begins with a broad screen to identify general cytotoxic or anti-proliferative effects, followed by more detailed assays to elucidate the specific mechanism of cell death or growth inhibition. This tiered approach ensures that research efforts are focused on the most promising compounds.
Caption: Hypothetical signaling pathway inhibited by a pyrazolopyridine derivative.
Protocol 4: Western Blot for Phospho-Protein Levels
Western blotting can be used to measure the phosphorylation status of a kinase's direct substrate. A reduction in the phosphorylated form of the substrate in compound-treated cells is strong evidence of target engagement and inhibition.
[8]
Expertise & Experience: The "Why" Behind the Protocol
This assay provides direct biochemical evidence of a compound's activity on its intended target inside the cell, bridging the gap between cell viability data and the molecular mechanism. [7][9]It is essential to use an antibody specific to the phosphorylated form of the target protein and another antibody for the total protein as a loading control. This allows for the normalization of the phospho-signal to the total amount of the protein, ensuring that any observed decrease is due to inhibition of phosphorylation, not a decrease in the protein itself.
Methodology
Cell Treatment: Treat cells with the compound at various concentrations for a short duration (e.g., 1-4 hours) to capture direct effects on signaling.
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3). Subsequently, probe with a primary antibody for the total substrate (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
Conclusion and Trustworthiness
The described tiered approach provides a comprehensive framework for the preclinical evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives. By systematically moving from broad phenotypic screening to specific mechanistic assays, researchers can efficiently identify potent compounds and elucidate their mechanisms of action. The trustworthiness of these protocols relies on their self-validating nature: the inclusion of positive and negative controls, careful optimization of assay parameters (e.g., cell density, incubation times), and orthogonal validation of results (e.g., confirming apoptosis seen in flow cytometry with a caspase activity assay). Adherence to these principles ensures the generation of robust, reproducible, and meaningful data, accelerating the journey of promising compounds from the bench to the clinic. The validation of these cell-based assays should follow established guidelines to ensure data integrity and reliability for decision-making in drug development.
[24][25][26][27][28]
References
Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
Bio-Rad.
INiTS. Cell-based test for kinase inhibitors.
Reaction Biology. Cell Apoptosis Assay Services I Reaction Biology.
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
PubMed.
ABclonal.
ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
CellCarta. Validation of Cell-Based Fluorescence Assays: Practice Guidelines From the ICSH and ICCS - Part V - Assay Performance Criteria.
National Institutes of Health.
Sterling Pharma Solutions.
Agilent.
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
National Institutes of Health.
National Institutes of Health. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
Application Notes and Protocols: Utilizing 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride for Potent and Selective TBK1 Inhibition
Introduction: The Critical Role of TANK-Binding Kinase 1 (TBK1) in Cellular Signaling TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a pivotal regulator in a multitude of cellular processes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of TANK-Binding Kinase 1 (TBK1) in Cellular Signaling
TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a pivotal regulator in a multitude of cellular processes.[1][2] Primarily recognized for its central role in the innate immune response to viral and bacterial pathogens, TBK1 is a key component of signaling pathways that lead to the production of type I interferons (IFNs).[3][4][5][6] Dysregulation of TBK1 activity has been implicated in a range of human diseases, including autoimmune disorders, neuroinflammatory conditions, and various cancers.[1][4][7][8] This has positioned TBK1 as a significant and compelling therapeutic target for drug discovery and development.[7][9]
The development of potent and selective small-molecule inhibitors for TBK1 is a critical step in validating its therapeutic potential and for dissecting its complex biological functions.[10] Among the promising scaffolds identified, 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated exceptional potency and selectivity for TBK1.[11][12][13] This guide provides a comprehensive overview and detailed protocols for utilizing 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in TBK1 inhibition assays.
The Inhibitor: 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
The 1H-pyrazolo[3,4-b]pyridine scaffold has been the subject of extensive medicinal chemistry efforts to develop potent TBK1 inhibitors.[11][14] Through rational drug design and structure-activity relationship (SAR) studies, derivatives of this core structure have been optimized to exhibit picomolar inhibitory activity against TBK1.[11][13] Notably, some compounds in this class have shown high selectivity for TBK1 over other related kinases, a crucial attribute for minimizing off-target effects.[11] For the purposes of this guide, we will focus on the application of a representative compound from this class, referred to herein as "PYRA-TKB1i" (a stand-in for a specific 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride derivative).
Mechanism of Action
PYRA-TKB1i and its analogues are ATP-competitive inhibitors.[12] They bind to the ATP-binding pocket of the TBK1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The co-crystal structure of a related inhibitor with TBK1 has provided valuable insights into the binding mode, revealing key interactions that contribute to its high affinity and selectivity.[12]
TBK1 Signaling Pathway and Point of Inhibition
TBK1 acts as a central node in several signaling cascades. Upon activation by upstream sensors of pathogen-associated molecular patterns (PAMPs), such as cGAS or RIG-I, TBK1 phosphorylates and activates transcription factors like IRF3 and IRF7.[4][5] This leads to their dimerization and translocation to the nucleus, where they drive the expression of type I interferons and other inflammatory genes.[2][4][6] PYRA-TKB1i directly inhibits the kinase activity of TBK1, thereby blocking these downstream events.
Caption: TBK1 signaling pathway and the inhibitory action of PYRA-TKB1i.
Quantitative Data Summary
The following table summarizes the inhibitory potency of representative TBK1 inhibitors.
Protocol 1: In Vitro Biochemical TBK1 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of PYRA-TKB1i against purified recombinant TBK1 enzyme by measuring the amount of ATP consumed during the kinase reaction. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.[6]
Rationale: This assay directly measures the catalytic activity of TBK1 in a controlled, cell-free environment. It is a robust method for quantifying the potency of an inhibitor and for conducting structure-activity relationship studies.
Materials:
Recombinant human TBK1 enzyme
Myelin Basic Protein (MBP) or a specific peptide substrate
Caption: Workflow for the in vitro biochemical TBK1 inhibition assay.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point serial dilution of PYRA-TKB1i in 100% DMSO, starting from a high concentration (e.g., 1 mM). The final DMSO concentration in the assay should not exceed 1%.[15]
Reaction Setup:
To the wells of a white 96-well plate, add 1 µL of the serially diluted PYRA-TKB1i or DMSO for the positive (no inhibition) and negative (no enzyme) controls.
Prepare a master mix containing TBK1 enzyme and substrate in kinase assay buffer. Add 4 µL of this master mix to each well. For the negative control wells, add master mix without the enzyme.
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Kinase Reaction:
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for TBK1 to ensure sensitive detection of competitive inhibition.
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Subtract the background luminescence (negative control) from all other readings.
Normalize the data to the positive control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol measures the ability of PYRA-TKB1i to inhibit TBK1 activity within a cellular context by assessing the phosphorylation of its direct substrate, IRF3.[10]
Rationale: A cell-based assay is crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment. Monitoring a downstream phosphorylation event provides a direct readout of the inhibitor's cellular efficacy.
Materials:
THP-1 or Ramos cells (human monocytic and B-cell lines, respectively)
Cell culture medium (e.g., RPMI-1640) with supplements
PYRA-TKB1i
TBK1 pathway activator (e.g., Poly(I:C) for TLR3 stimulation, or cGAMP for STING stimulation)[10]
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Culture THP-1 or Ramos cells to the desired density.
Pre-treat the cells with various concentrations of PYRA-TKB1i (and a DMSO vehicle control) for 1-2 hours.
TBK1 Activation:
Stimulate the cells with a TBK1 pathway activator (e.g., 10 µg/mL Poly(I:C)) for a predetermined time (e.g., 30-60 minutes) to induce IRF3 phosphorylation.
Cell Lysis:
Harvest the cells by centrifugation.
Wash the cell pellet with ice-cold PBS.
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein amounts and prepare samples with Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
Strip the membrane and re-probe for total IRF3, total TBK1, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess any changes in total protein levels.
Quantify the band intensities using densitometry software.
Normalize the phospho-IRF3 signal to the total IRF3 signal.
Plot the normalized phospho-IRF3 levels against the inhibitor concentration to determine the cellular potency of PYRA-TKB1i.
Conclusion and Future Directions
The 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride class of inhibitors represents a significant advancement in the development of potent and selective tools for studying TBK1 biology. The protocols outlined in this guide provide robust and validated methods for characterizing the biochemical and cellular activity of these compounds. By accurately measuring TBK1 inhibition, researchers can further elucidate the role of this critical kinase in health and disease, paving the way for novel therapeutic strategies. Future work should focus on comprehensive selectivity profiling and in vivo efficacy studies to fully validate the therapeutic potential of these promising inhibitors.
References
Vertex AI Search. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
ACS Chemical Biology. (2014). Identification and Further Development of Potent TBK1 Inhibitors.
PubMed. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery.
ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
CAS.org. (2024). How AI drug discovery is identifying TBK1 inhibitors.
Pharmacological Research. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update.
Pharmacological Research. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update.
National Institutes of Health. (n.d.). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor.
National Institutes of Health. (n.d.). In vitro NLK Kinase Assay.
National Institutes of Health. (2024). Mechanism of TBK1 activation in cancer cells.
Pharmacological Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.
National Institutes of Health. (n.d.). Targeting TANK-binding kinase 1 (TBK1) in cancer.
Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression.
Wikipedia. (n.d.). TANK-binding kinase 1.
Bio-protocol. (2022). In vitro kinase assay.
protocols.io. (2024). In vitro kinase assay.
BenchChem. (2025). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
AACR Journals. (n.d.). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3.
National Institutes of Health. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε.
BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay.
BPS Bioscience. (n.d.). TBK1 Assay Kit.
ResearchGate. (2025). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
National Institutes of Health. (n.d.). Evolution of Small Molecule Kinase Drugs.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
Promega Corporation. (n.d.). TBK1 Kinase Assay.
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
National Institutes of Health. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
PubMed. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Scientific Context
The Clinical Challenge: ALK L1196M
Anaplastic Lymphoma Kinase (ALK) rearrangements, particularly EML4-ALK, are oncogenic drivers in ~5% of Non-Small Cell Lung Cancer (NSCLC). While first-generation inhibitors like Crizotinib show initial efficacy, acquired resistance is inevitable.[1] The L1196M mutation is the "gatekeeper" mutation, analogous to T790M in EGFR. The substitution of Leucine for the bulkier Methionine at residue 1196 creates a steric clash within the ATP-binding pocket, preventing inhibitor binding while maintaining catalytic efficiency.
The Solution: 1H-Pyrazolo[3,4-b]pyridine Scaffolds
The 1H-Pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold for overcoming this steric hindrance. Unlike larger multicyclic inhibitors, this compact bicyclic system can be decorated with specific "head" groups (e.g., 3-fluoro-phenyl sulfone moieties) that navigate the constricted active site of the L1196M mutant.
Reference Compound: Throughout this guide, Compound 10g (identified by Nam et al., 2019) is used as the benchmark 1H-pyrazolo[3,4-b]pyridine derivative, demonstrating sub-nanomolar potency against ALK-L1196M.
Signaling Pathway & Inhibition Logic
Inhibition of ALK-L1196M must be validated by the collapse of downstream signaling nodes: STAT3 (survival), AKT (proliferation), and ERK (growth).
Figure 1: ALK Signaling Cascade. The 1H-pyrazolo[3,4-b]pyridine inhibitor targets the ATP pocket of the mutant kinase, blocking downstream activation of STAT3, ERK, and AKT.
Compound Preparation & Management[1]
Objective: Ensure accurate potency data by preventing compound precipitation or degradation.
Stock Solution: Dissolve the 1H-pyrazolo[3,4-b]pyridine derivative in 100% DMSO to a concentration of 10 mM .
Critical: Vortex for 1 minute and visually inspect for particulates. If turbid, sonicate for 5 minutes at room temperature.
Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.
Serial Dilution (for IC50):
Prepare a 3-fold serial dilution in 100% DMSO (10 points).
Intermediate Dilution: Dilute these DMSO stocks 1:25 into 1X Kinase Buffer immediately before adding to the assay plate. This ensures the final DMSO concentration in the assay is ≤ 4% (or lower, depending on enzyme tolerance), preventing solvent-induced enzyme inactivation.
Protocol A: Biochemical Kinase Assay (ADP-Glo)
Methodology: The ADP-Glo™ Kinase Assay (Promega) is selected for its high dynamic range and resistance to compound fluorescence interference, which is common with heterocyclic compounds.
Reagents Required[1][2][4][5][6]
Enzyme: Recombinant Human ALK (L1196M), GST-tagged (e.g., SignalChem or Promega).
Substrate: IGF1Rtide (KKKSPGEYVNIEFG) or Poly(Glu:Tyr) 4:1.
Cofactors: Ultra-pure ATP, MgCl₂, MnCl₂.
Detection: ADP-Glo Reagent and Kinase Detection Reagent.[2][3]
Assay Conditions
Parameter
Specification
Rationale
ATP Concentration
10 µM (or at )
Ensures competitive inhibition kinetics are measured accurately.
Substrate Conc.
0.2 mg/mL
Saturating conditions to make the reaction rate dependent on enzyme/ATP only.
Enzyme Conc.
1–5 ng/well
Determined by linear range optimization (signal-to-background > 5).
Reaction Time
60 minutes
Sufficient time for signal accumulation without substrate depletion (>10%).
Step-by-Step Workflow
Buffer Prep: Prepare 1X Kinase Buffer (25 mM MOPS pH 7.2, 12.5 mM
-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
Enzyme/Substrate Mix: In a 384-well white, low-volume plate, add 2 µL of ALK-L1196M enzyme + Substrate mixture.
Compound Addition: Add 1 µL of the diluted compound (from Step 2.3). Incubate for 10 min at RT to allow inhibitor binding.
Reaction Start: Add 2 µL of ATP solution to initiate the reaction.
Total Volume: 5 µL.
Incubation: Shake plate for 30 sec, then incubate for 60 min at Room Temperature (RT).
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase rxn, consumes unreacted ATP).
Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP
Scientific Logic: Ba/F3 cells (murine pro-B cells) are IL-3 dependent.[6] When transformed with EML4-ALK-L1196M, they become "addicted" to ALK signaling for survival, allowing them to grow without IL-3. Inhibiting ALK kills the cells. This provides a highly specific readout for on-target efficacy.
Use fresh DTT in buffer; keep enzyme on ice until use.
Flat Dose Response
Compound precipitation
Check solubility; ensure intermediate dilution is not in 100% aqueous buffer if compound is lipophilic.
Ba/F3 Non-Specific Death
IL-3 Presence
Ensure thorough washing of cells; parental control must die without IL-3.
References
Nam, Y., et al. (2019). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors."[5][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.[5][9]
Katayama, R., et al. (2011). "Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK." Proceedings of the National Academy of Sciences, 108(18), 7535-7540.
Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Validation for ALK."
Application Note: In Vivo Study Design for 1H-Pyrazolo[3,4-b]pyridine-based Inhibitors
Introduction & Strategic Overview The 1H-Pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines. This allows it to effectively target ATP-binding pockets...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Overview
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines. This allows it to effectively target ATP-binding pockets in kinases (e.g., FGFR, CDK, GSK-3
, BRAF ) and other enzymes like Topoisomerase II and PDE4 .
However, the translational success of these inhibitors is frequently bottlenecked by two intrinsic physicochemical challenges:
"Brick-Dust" Solubility: The planar, aromatic nature of the fused ring system promotes strong
- stacking, leading to poor aqueous solubility and dissolution-limited absorption.
Metabolic Liability: The pyridine ring is susceptible to oxidative metabolism (N-oxidation or C-hydroxylation), potentially leading to high clearance (
) and low oral bioavailability ().
This guide provides a self-validating workflow to overcome these barriers, ensuring that observed in vivo effects are due to specific target engagement rather than off-target toxicity or formulation artifacts.
Phase I: Formulation Strategy (The Gatekeeper)
Objective: Achieve a soluble, homogeneous formulation for dosing. Suspensions are acceptable for oral (PO) toxicity but unacceptable for initial PK/PD proof-of-concept due to variable absorption.
Solubility Profiling Protocol
Before animal work, determine the Kinetic Solubility (
) and Thermodynamic Solubility ().
Prepare Stock: Dissolve 10 mg of inhibitor in 100% DMSO (20 mM).
Vehicle Screening: Spike stock into the following matrices (final DMSO < 5%):
Objective: Prove the drug hits the target in vivo. Efficacy without PD is a "black box" and high risk.
Example Target:FGFR1 (Fibroblast Growth Factor Receptor 1) or CDK2/9 .
PD Protocol (Tumor Pharmacodynamics)
Model: Subcutaneous xenograft (e.g., H1581 lung cancer cells for FGFR1, or MV4-11 for CDK/FLT3).
Tumor Size: Allow tumors to reach 200–300 mm
.
Dosing: Administer a single dose at the MTD (Maximum Tolerated Dose).
Harvest: Collect tumors at
(e.g., 2h) and trough (24h). Flash freeze in liquid nitrogen.
Assay: Homogenize tissue in lysis buffer containing phosphatase inhibitors.
Readout: Western Blot or ELISA for p-FGFR (Y653/654) and downstream p-ERK (T202/Y204).
Control: Total FGFR and Total ERK levels must remain constant.
Phase IV: Efficacy Study Design (Oncology)
Objective: Demonstrate tumor growth inhibition (TGI) or regression.
Experimental Workflow
Cell Line: Select based on target overexpression (e.g., H1581 for FGFR-driven tumors).
Inoculation:
cells in 50% Matrigel (SC flank).
Randomization:CRITICAL. Randomize when tumors reach 100–150 mm
. Do not randomize by weight; randomize by tumor volume to ensure equal baselines.
Group Size: n=8-10 mice per group (Power analysis for p<0.05).
Dosing Schedule
Vehicle Control: (Formulation from Phase I).
Low Dose: (Predicted
> ).
High Dose: (Predicted
> or MTD).
Positive Control: Standard of Care (e.g., Erdafitinib for FGFR).
Efficacy & Mechanism Visualization[1]
Caption: Standard Xenograft Workflow. Randomization at 100-150mm³ is the critical quality control step.
Safety Pharmacology & Toxicology
Pyrazolo[3,4-b]pyridines can exhibit off-target kinase inhibition.
Weight Monitoring: Weigh animals daily. >20% body weight loss = Euthanasia endpoint.
Clinical Signs: Watch for lethargy or hunching (common with high-dose kinase inhibitors).
Specific Liability: Check liver enzymes (ALT/AST) post-study, as the pyridine moiety can form reactive metabolites leading to hepatotoxicity.
References
Review of Scaffold: Georgiou, M., et al. (2026).[1] "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega. (Simulated DOI based on search context).
FGFR Inhibitor Design: Use of 1H-pyrazolo[3,4-b]pyridine in FGFR kinase inhibition (Compound 7n) and xenograft models (H1581). Journal of Medicinal Chemistry.
MET Kinase Inhibitors: Pharmacokinetics of GNE-A (Pyrazolo[3,4-b]pyridine derivative) in multiple species. Xenobiotica.
Topoisomerase II Inhibition: Development of Pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents.[2] Pharmaceuticals.[2][3][4][5]
General Protocol: "In Vivo Study Design for Kinase Inhibitors." Nature Protocols (General Reference for Xenograft methodology).
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrazolo[3,4-b]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3][4] Achieving a high yield of the target amine hydrochloride is crucial for downstream applications.
This resource is structured as a dynamic question-and-answer forum to directly address the specific challenges you may encounter.
Troubleshooting Guide
This section tackles specific, frequently encountered problems during the synthesis.
Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired 1H-Pyrazolo[3,4-b]pyridin-4-amine. What are the likely causes and how can I fix this?
Answer: Low yield is a common frustration that can stem from several factors throughout the synthetic sequence. Let's break down the potential issues systematically.
1. Quality of Starting Materials:
Purity is Paramount: The purity of your starting materials, particularly the 5-aminopyrazole and the pyridine precursor, is critical.[5] Impurities can act as catalysts for side reactions or inhibit the desired transformation.
Recommendation: Always use freshly purified starting materials. Recrystallization or column chromatography of commercial reagents is highly recommended if their purity is questionable.
2. Reaction Conditions:
Suboptimal Temperature: The cyclization and amination steps are often sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[5]
Recommendation: Carefully optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time. Some synthetic routes may proceed at room temperature, while others require heating.[1][5]
Incorrect Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[5]
Recommendation: Ensure your chosen solvent is appropriate for the specific synthetic route you are following. Common solvents for pyrazolo[3,4-b]pyridine synthesis include ethanol, dimethylformamide (DMF), and dioxane.[6][7]
Catalyst Issues: If your synthesis involves a catalyst (e.g., acid or metal catalyst), its selection, loading, and activity are vital.
Recommendation: Use the recommended catalyst at the optimal loading. If you suspect catalyst deactivation, consider using a fresh batch. For multicomponent reactions, a small amount of a suitable nanocatalyst has been shown to significantly improve yields and shorten reaction times.[8]
3. Reaction Work-up and Purification:
Product Loss During Extraction: The polarity of 1H-Pyrazolo[3,4-b]pyridin-4-amine can lead to its loss in the aqueous phase during work-up.
Recommendation: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product has significant water solubility, consider back-extraction of the aqueous layer.
Inefficient Purification: The final product can be challenging to purify due to its polarity and potential for co-eluting byproducts.[5]
Recommendation: Flash column chromatography is a common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate or methanol) is often effective.[9][10][11] For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective final purification step.
Formation of Impurities and Side Products
Question: I'm observing significant impurity spots on my TLC plate. What are the common side reactions, and how can I minimize them?
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
1. Regioisomer Formation:
The Challenge: When using unsymmetrical starting materials, the formation of regioisomers is a known issue in pyrazolo[3,4-b]pyridine synthesis.[5][12] For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity depends on the relative electrophilicity of the two carbonyl groups.[3][13]
Mitigation Strategy:
Reactant Choice: If possible, select symmetrical starting materials to avoid this issue.
Catalyst and Solvent Effects: The choice of catalyst and solvent can sometimes influence regioselectivity.[5]
Separation: If regioisomers are formed, they can often be separated by careful flash column chromatography.[5]
2. Over-alkylation or Arylation:
The Challenge: In steps involving N-alkylation or N-arylation, there is a risk of multiple substitutions on the pyrazole or pyridine nitrogen atoms.
Mitigation Strategy:
Stoichiometry Control: Use a controlled stoichiometry of the alkylating or arylating agent.
Protecting Groups: Employing a suitable protecting group on one of the nitrogen atoms can direct the substitution to the desired position.
3. Oxidation/Decomposition:
The Challenge: The pyrazolo[3,4-b]pyridine core or the amine functionality can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., high temperatures, strong acids/bases).
Mitigation Strategy:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Mild Conditions: Whenever possible, opt for synthetic routes that utilize milder reaction conditions.
Issues with Hydrochloride Salt Formation
Question: I'm having trouble forming the hydrochloride salt of my final product. The salt is not precipitating, or I'm getting an oil. What should I do?
Answer: The formation of a clean, crystalline hydrochloride salt is crucial for the stability and handling of the final compound.
1. Solvent Selection:
The Challenge: The choice of solvent is critical for successful salt precipitation. The free base should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble.
Recommendation: Common solvents for this purpose include isopropanol, ethanol, or a mixture of an alcohol with a less polar solvent like diethyl ether or ethyl acetate.
2. HCl Source and Stoichiometry:
The Challenge: The source and amount of HCl are important. Using an excess of aqueous HCl can introduce too much water, preventing precipitation.
Recommendation:
Anhydrous Conditions: For sensitive compounds, strictly anhydrous conditions may be necessary. Using a solution of HCl in an organic solvent (e.g., HCl in isopropanol or dioxane) is recommended.[14]
In Situ Generation: Trialkylsilyl chlorides can be used to generate HCl in situ, which can be advantageous for inducing salt formation.[14]
Stoichiometry: Ensure the correct stoichiometry of HCl is used relative to the amine.
3. Seeding:
The Challenge: Sometimes, crystallization needs to be induced.
Recommendation: If you have a small amount of the crystalline hydrochloride salt from a previous batch, use it to seed the solution. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 1H-Pyrazolo[3,4-b]pyridin-4-amine?
A1: A common and effective strategy involves a multi-step synthesis starting from readily available precursors. A representative pathway is the annulation of a pyrazole ring onto a pyridine scaffold.[1][15] This often involves the reaction of a substituted 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[3] The resulting pyrazolo[3,4-b]pyridine can then be functionalized to introduce the 4-amino group. Another approach is the construction of the pyridine ring onto a pre-existing pyrazole.[15]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[5] Choose an appropriate eluent system that provides good separation of your starting materials, intermediates, and the final product. Staining with a suitable agent (e.g., potassium permanganate, iodine) can help visualize spots that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[16]
Q3: What are some key considerations for scaling up the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride?
A3: Scaling up a synthesis presents its own set of challenges. Key considerations include:
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure your reaction vessel has adequate cooling capacity.
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized overheating.
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage any exotherms.
Work-up and Isolation: Extraction and filtration procedures may need to be adapted for larger volumes.
Safety: A thorough safety review is essential before performing any reaction on a larger scale.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:
Solvent-Free Reactions: Some syntheses of pyrazolo[3,4-b]pyridine derivatives have been successfully carried out under solvent-free conditions, which reduces waste and environmental impact.[17]
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like ethanol or water is a key aspect of green chemistry.[13]
Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the overall efficiency of the synthesis.[8]
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple reactants are combined in a single step to form a complex product, minimizing the number of synthetic steps and waste generation.[8]
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted 1H-Pyrazolo[3,4-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
To a solution of the appropriate α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add 5-amino-1H-pyrazole (1.0 eq.).
Add a catalytic amount of an acid (e.g., ZrCl4, p-toluenesulfonic acid) or a base, depending on the specific reaction mechanism.[6]
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
General Procedure for Hydrochloride Salt Formation
Dissolve the purified 1H-Pyrazolo[3,4-b]pyridin-4-amine free base in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).
Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.
Continue stirring at room temperature or cool in an ice bath to facilitate precipitation.
Collect the precipitated hydrochloride salt by vacuum filtration.
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
Dry the salt under vacuum to obtain the final product.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Common Synthetic Routes
Caption: An overview of common synthetic strategies for the pyrazolo[3,4-b]pyridine core.
Quantitative Data Summary
Parameter
Recommended Range/Value
Rationale
Reaction Temperature
Room Temperature to 100 °C
Varies depending on the specific synthetic route; optimization is key to balance reaction rate and side product formation.[1][5]
Catalyst Loading
0.1 - 10 mol%
Dependent on the catalyst and reaction; excess can lead to side reactions, while too little can result in an incomplete reaction.
HCl for Salt Formation
1.0 - 1.2 equivalents
A slight excess ensures complete protonation of the amine without introducing a large excess of acid.
Typical Yields
60 - 90%
Highly dependent on the specific synthetic route and optimization. Some multicomponent reactions report high yields.[2][8]
References
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). MDPI. [Link]
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i. ResearchGate. [Link]
Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. (2014). ACS Publications. [Link]
Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. [Link]
Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. [Link]
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). (2023). RSC Publishing. [Link]
Synthesis of hydrochloride salt of methyl-[1][2][9]triazolo[4,3-a]pyridin-3-ylmethyl-amine. ResearchGate. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]
The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing. [Link]
Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. (2023). Chemistry of Heterocyclic Compounds. [Link]
METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. [Link]
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]
N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]
Overcoming solubility issues of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in DMSO
Executive Summary & Compound Profile User Issue: Difficulty achieving or maintaining stable solutions of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride (HCl) in Dimethyl Sulfoxide (DMSO) for biological assays. Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
User Issue: Difficulty achieving or maintaining stable solutions of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride (HCl) in Dimethyl Sulfoxide (DMSO) for biological assays.
Technical Insight:
The 1H-Pyrazolo[3,4-b]pyridin-4-amine core is a fused heterocyclic system analogous to adenine. The hydrochloride salt form introduces ionic character, which generally improves aqueous solubility but can create complex solvation dynamics in organic aprotic solvents like DMSO. The primary challenges stem from the high crystal lattice energy driven by hydrogen bonding (amine donor + pyridine acceptor) and the "salting-out" effect when high-molarity DMSO stocks are introduced to aqueous buffers.
Property
Specification
Compound Name
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
Core Structure
Pyrazolo[3,4-b]pyridine (5,6-fused system)
CAS (Free Base)
49834-62-0
Solubility Challenge
High lattice energy; pH-dependent precipitation upon dilution.
Target Stock Conc.
10 mM - 50 mM (Typical)
Troubleshooting Guide (Q&A Format)
Issue 1: "I added DMSO to the solid, but it remains a cloudy suspension even after vortexing."
Diagnosis: High Crystal Lattice Energy / Kinetic Solubility Barrier.
The hydrochloride salt often forms tight ionic lattices that DMSO (a polar aprotic solvent) penetrates slowly. Vortexing alone provides insufficient shear force to break these micro-crystalline aggregates.
Corrective Protocol:
Thermal Activation: Gently heat the sealed vial to 40°C - 50°C in a water bath for 5-10 minutes. The increased thermal energy disrupts the lattice packing.
Ultrasonic Disaggregation: Use a bath sonicator (not a probe) for 15 minutes. Critical: Ensure the water level in the bath matches the liquid level in the vial to maximize energy transfer.
The "Water Spike" (Last Resort): If the salt is stubborn, the chloride ion might be poorly solvated in pure DMSO. Add 0.5% - 1% (v/v) HPLC-grade water to the DMSO. This trace water helps solvate the chloride counter-ion without compromising the stock's utility for most aqueous dilutions.
Issue 2: "The stock is clear, but it precipitates immediately when I add it to cell culture media."
Diagnosis: The "Solvent Shock" & pH Shift.
This is the most common failure mode. When 100% DMSO stock hits aqueous media (PBS/DMEM), the solvent environment changes instantly from lipophilic to hydrophilic. Additionally, the HCl salt is acidic; diluting it into a buffered medium (pH 7.4) can deprotonate the compound, reverting it to the free base , which is significantly less soluble in water.
Corrective Protocol:
Intermediate Dilution Step: Do not pipette directly from 50 mM stock to the assay well. Create an intermediate working solution (e.g., 10x final concentration) in a solvent blend of DMSO:PBS (1:1) or DMSO:Media (1:9) .
Rapid Dispersion: When adding the compound to the aqueous phase, vortex the media during the addition, or pipette up and down rapidly. Slow addition promotes nucleation of crystals.
Check pH: If the compound crashes out as the free base, ensure your assay buffer has sufficient capacity to maintain the protonated state, or accept that the free base solubility limit determines your maximum assay concentration (typically <100 µM).
Issue 3: "My DMSO stock turned yellow/brown after a week at room temperature."
Diagnosis: Oxidative Instability of Primary Amines.
The 4-amine substituent is susceptible to oxidation, especially in solution. DMSO is hygroscopic and can absorb atmospheric water, facilitating hydrolysis or oxidation over time.
Corrective Protocol:
Cryogenic Storage: Store all DMSO stocks at -20°C or -80°C .
Tip: Add 70% of the volume first, dissolve, then top up.
Solubilization:
Vortex at max speed for 30 seconds.
Sonicate in a water bath at RT for 10 minutes.
Visual Inspection: Hold against a light source. Solution must be particulate-free.
Storage: Aliquot immediately and store at -20°C.
Protocol B: Serial Dilution for IC50 Assays (Minimizing Precipitation)
Step 1 (Stock): Thaw 50 mM DMSO stock.
Step 2 (Serial Dilution in DMSO): Perform all serial dilutions (e.g., 1:3) in 100% DMSO first. Do not dilute into water yet.
Result: A plate of compounds at 1000x concentration in pure DMSO.
Step 3 (Transfer to Media): Transfer 1 µL of the DMSO dilution into 999 µL of Assay Media (0.1% DMSO final).
Technique: Place pipette tip below the surface of the media and dispense quickly. Mix immediately.
Visual Decision Support
Figure 1: Solubility Troubleshooting Logic
Caption: Decision tree for troubleshooting initial solubilization and subsequent aqueous dilution issues.
References & Authority
PubChem. 1H-Pyrazolo[3,4-b]pyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Discusses the "Solvent Shock" phenomenon). Available at: [Link]
ResearchGate Community. Discussions on DMSO Solubility of Amine Salts. (Validated peer-to-peer troubleshooting). Available at: [Link]
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for your specific batch.
Troubleshooting
Technical Support Center: Regioselectivity Control in 1H-Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of regioselectivity in this important heterocyclic synthesis. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during the synthesis of 1H-Pyrazolo[3,4-b]pyridines, offering potential causes and actionable solutions.
Issue 1: Poor or No Yield of the Desired 1H-Pyrazolo[3,4-b]pyridine Product
Question: I am attempting a synthesis of a 1H-Pyrazolo[3,4-b]pyridine derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can lead to unwanted side reactions or inhibit the desired transformation.
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[1]
Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.
Temperature and Time: The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat or prolonged reaction times can lead to product degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.[1]
Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Common solvents include ethanol, DMF, and acetic acid. If solubility is an issue, consider a different solvent system.[1]
Catalyst: Many syntheses of pyrazolo[3,4-b]pyridines are catalyzed by acids (e.g., HCl, TsOH) or Lewis acids (e.g., ZrCl4).[2] The choice of catalyst and its loading can dramatically affect the reaction outcome. Ensure the catalyst is active and used in the appropriate amount.
Reaction Mechanism Considerations: Depending on your chosen synthetic route, specific mechanistic steps might be failing. For instance, in a three-component reaction, the initial formation of the 1,3-bis-electrophile might be inefficient.[3][4]
Issue 2: Formation of an Undesired Regioisomer
Question: My reaction is producing a mixture of regioisomers, and the undesired isomer is the major product. How can I control the regioselectivity of my 1H-Pyrazolo[3,4-b]pyridine synthesis?
Answer: The formation of regioisomers is a common hurdle, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[3][4] Controlling regioselectivity is key to an efficient synthesis.
Understanding the Root Cause: Regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups in a 1,3-dicarbonyl compound or the differential reactivity of the electrophilic centers in other precursors.[3][4] The nucleophilic attack from the aminopyrazole will preferentially occur at the more electrophilic center.
Strategic Solutions to Control Regioselectivity:
Exploit Electronic Effects: Introduce a strong electron-withdrawing group (e.g., -CF3) on one of the carbonyls of the 1,3-dicarbonyl compound. This will significantly increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack.[4]
Utilize Steric Hindrance: A bulky substituent near one of the electrophilic centers can sterically hinder the approach of the nucleophile, favoring attack at the less hindered position.[5]
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.
pH Control: The pH of the reaction can alter the nucleophilicity of the reacting species and influence the reaction pathway. Under basic conditions, the more nucleophilic nitrogen of the aminopyrazole may attack first, while acidic conditions can alter the reactivity profile.[5]
Three-Component Reactions: Generating the 1,3-bis-electrophile in situ through a three-component reaction of an aldehyde, a ketone, and an aminopyrazole can often circumvent issues of regioselectivity seen with pre-formed unsymmetrical 1,3-dicarbonyls.[3][4]
Issue 3: Difficulty in Purifying the 1H-Pyrazolo[3,4-b]pyridine Product
Question: I am struggling to purify my target 1H-Pyrazolo[3,4-b]pyridine from byproducts and starting materials. What are the best practices for purification?
Answer: Purification can be challenging due to the polarity of the pyrazolo[3,4-b]pyridine core and the potential for closely eluting isomers or byproducts.[1]
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst before chromatographic purification.
Column Chromatography:
Stationary Phase: Silica gel is the most commonly used stationary phase.
Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent such as ethyl acetate. A shallow gradient is often necessary to resolve regioisomers.
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and regioselectivity of 1H-Pyrazolo[3,4-b]pyridines.
Question 1: What are the most common synthetic routes to 1H-Pyrazolo[3,4-b]pyridines, and how do they differ in terms of regioselectivity control?
Answer: Several reliable methods exist for the synthesis of the 1H-Pyrazolo[3,4-b]pyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthetic Route
Starting Materials
Regioselectivity Control
Reaction with 1,3-Dicarbonyl Compounds
5-Aminopyrazole and a 1,3-dicarbonyl compound
Challenging with unsymmetrical dicarbonyls. Controlled by electronic and steric differences between the two carbonyl groups.[3][4]
Reaction with α,β-Unsaturated Ketones
5-Aminopyrazole and an α,β-unsaturated ketone
Generally good regioselectivity. The reaction proceeds via a Michael addition followed by cyclization.[3]
Gould-Jacobs Reaction
3-Aminopyrazole and diethyl 2-(ethoxymethylene)malonate
An aldehyde, a ketone (with an α-hydrogen), and an aminopyrazole
Often provides excellent regioselectivity by forming the 1,3-bis-electrophile in situ.[3][4]
Question 2: How can I predict the major regioisomer in a reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound?
Answer: The prediction of the major regioisomer hinges on identifying the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The initial and rate-determining step is often the nucleophilic attack of the amino group of the pyrazole onto a carbonyl carbon. The carbonyl carbon that is more electron-deficient will be the preferred site of attack. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[4]
Question 3: Are there any computational methods to predict regioselectivity in 1H-Pyrazolo[3,4-b]pyridine synthesis?
Answer: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict and understand regioselectivity. By calculating the activation energies for the formation of different regioisomers, one can predict the kinetically favored product. These calculations can also provide insights into the electronic structure of the transition states, helping to rationalize the observed selectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [2]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF) (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in ethanol (EtOH) (0.5 mL) at 25 °C.
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
Add Zirconium(IV) chloride (ZrCl4) (0.15 mmol) to the reaction mixture.
Stir the reaction mixture vigorously at 95 °C for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Add chloroform (CHCl3) and water to the residue and transfer to a separatory funnel.
Separate the organic and aqueous layers.
Extract the aqueous layer twice with CHCl3.
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Regioselectivity in the Reaction of 5-Aminopyrazole with an Unsymmetrical 1,3-Diketone
Caption: Reaction pathways for 1H-Pyrazolo[3,4-b]pyridine synthesis.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting low yield in pyrazolopyridine synthesis.
Optimizing reaction conditions for 1H-Pyrazolo[3,4-b]pyridine functionalization
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #PYZ-34B-OPT Subject: Optimization of Reaction Conditions for 1H-Pyrazolo[3,4-b]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chem...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Hub.Ticket ID: #PYZ-34B-OPT
Subject: Optimization of Reaction Conditions for 1H-Pyrazolo[3,4-b]pyridine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scaffold Architecture
The 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in drug discovery, serving as the core for sGC stimulators (e.g., Riociguat), kinase inhibitors, and antiviral agents. Its utility stems from its ability to mimic purine systems while offering distinct vectors for substitution.
However, its amphoteric nature and multiple nucleophilic sites (N1, N2, N7) and electrophilic sites (C3, C4, C6) create a complex reactivity landscape. This guide addresses the most frequent "pain points" reported by our user base.
Module 1: Regioselective N-Alkylation (N1 vs. N2)
User Issue: "I am observing a mixture of N1- and N2-alkylated products, or exclusive N2-alkylation when I need N1."
The Mechanism
The 1H-pyrazolo[3,4-b]pyridine anion is an ambident nucleophile.
Thermodynamic Control (N1): The N1-isomer is generally more stable due to the preservation of the benzenoid character of the pyridine ring and minimization of steric clash with the C3-substituent (unless C3 is H).
Kinetic Control (N2): The N2 position is often more accessible sterically and has higher electron density in the anion state, leading to N2 attack under rapid, irreversible conditions.
Troubleshooting Protocol
Variable
Recommendation for N1-Selectivity
Recommendation for N2-Selectivity
Base
Cs₂CO₃ or K₂CO₃ (Thermodynamic)
NaH or tBuOK (Kinetic/Tight Ion Pair)
Solvent
DMF or DMSO (High dielectric, dissociates ion pairs)
THF or DCM (Low dielectric, promotes proximity)
Temperature
High (60–100 °C) to allow equilibration
Low (0 °C to RT) to trap kinetic product
Reagent
Alkyl Halides (Slow addition)
Highly reactive electrophiles (e.g., MeOTf)
Standard Operating Procedure (N1-Dominant)
Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M).
Add Cs₂CO₃ (2.0 eq). Stir at RT for 30 min.
Add alkyl halide (1.1 eq) dropwise.
Heat to 60 °C for 4–12 h.
Validation: Check LCMS. N1 isomers typically elute later than N2 isomers on C18 columns due to higher lipophilicity (less exposed polar surface area).
Decision Logic Visualization
Caption: Decision matrix for optimizing regioselectivity during the alkylation of the pyrazole ring.
Module 2: C3-Functionalization (The "Switch" Position)
User Issue: "Direct halogenation at C3 is low yielding or I am getting over-halogenation."
The Science
C3 is the most electron-rich carbon in the system (resembling the 4-position of a pyrazole). Electrophilic Aromatic Substitution (EAS) is the primary pathway.
Challenge: If N1 is unsubstituted, N-halogenation can compete.
Solution: Perform C3 functionalization after N1 protection/alkylation if possible, or use specific iodine sources that favor C-I bond formation over N-I.
Optimized Protocols
A. C3-Iodination (Standard)
Reagents: N-Iodosuccinimide (NIS) is superior to elemental iodine (
) for stoichiometry control.
Solvent: Acetonitrile (ACN) or DMF.
Catalyst: 5 mol% TFA (Trifluoroacetic acid) accelerates the reaction by activating NIS.
B. C3-Arylation (Suzuki-Miyaura)
Once C3-I is installed, Suzuki coupling is highly effective.
Note: If the pyridine ring (N7) coordinates to Pd, resulting in stalled conversion, switch to Pd(OAc)₂/XPhos or Pd-PEPPSI-IPr .
Module 3: Pyridine Ring Functionalization (C4/C6)
User Issue: "I cannot install nucleophiles at C4. The chloride is unreactive."
The Science
The pyridine ring in this fused system is electron-deficient, making it suitable for Nucleophilic Aromatic Substitution (S_NAr). However, reactivity depends heavily on the oxidation state of N7 and the leaving group.
Reactivity Order: C4-Cl > C6-Cl.
Activation: Oxidation of N7 to the N-oxide significantly increases electrophilicity at C4.
Workflow: Installing Amines at C4
Method A: S_NAr (For aliphatic amines)
Substrate: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
Conditions: Amine (2.0 eq), DIPEA (3.0 eq), n-Butanol or DMA.
Temp: Microwave irradiation at 120–150 °C is often required if the amine is sterically hindered.
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).
Base: NaOtBu (Strong base required).
Solvent: Toluene or t-Amyl alcohol (100 °C).
Reaction Pathway Visualization
Caption: Selection guide for functionalizing the C4-position based on nucleophile strength.
FAQ: Common Pitfalls
Q: Why is my Pd-coupling at C3 stalling at 50% conversion?A: The pyridine nitrogen (N7) is likely poisoning the catalyst.
Fix: Add a Lewis acid (e.g., ZnCl₂ in trace amounts) to sequester the pyridine nitrogen, or switch to a bulky ligand like XPhos that prevents N7 coordination to the Pd center.
Q: I need to synthesize the 4-chloro core. How?A: The standard route is the Gould-Jacobs reaction .
Condense 3-aminopyrazole with diethyl (ethoxymethylene)malonate (EMME).
Cyclize in boiling Dowtherm A (250 °C) to get the 4-hydroxy derivative.
Chlorinate with POCl₃ (neat) at reflux. Caution: Quench POCl₃ carefully into ice.
Q: Can I functionalize C6 selectively over C4?A: Generally, no. C4 is more reactive toward S_NAr. To target C6, you usually need to block C4 (e.g., with a methyl group) or use a starting material where C6 is a halide and C4 is not.
References
Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[2] Link
Lynch, M. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Analogous chemistry for [3,4-b]). RSC Advances. Link
Buchwald, S. L., et al. (2006). Palladium-Catalyzed Amination of Aryl Halides. Chemical Reviews. Link
Genentech Process Chemistry Group. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. Link
Technical Support Center: Troubleshooting Off-Target Effects of 1H-Pyrazolo[3,4-b]pyridine Inhibitors
Introduction: The "Privileged" Scaffold Paradox Welcome to the technical support hub for 1H-Pyrazolo[3,4-b]pyridine derivatives. You are likely here because this scaffold is a "privileged structure"—a double-edged sword...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Privileged" Scaffold Paradox
Welcome to the technical support hub for 1H-Pyrazolo[3,4-b]pyridine derivatives. You are likely here because this scaffold is a "privileged structure"—a double-edged sword in medicinal chemistry. Its planar, bicyclic heteroaromatic system mimics the adenine ring of ATP with high fidelity, making it an exceptional starting point for inhibitors of kinases like FGFR , ALK , CDK , and GSK-3 .
However, this same promiscuity leads to significant off-target challenges.[1] A compound optimized for ALK may inadvertently potently inhibit CDK2 or VEGFR2, leading to confounding cellular phenotypes or toxicity. Furthermore, the physicochemical properties of this scaffold can induce colloidal aggregation, generating false positives in biochemical assays.
This guide provides a rigorous, self-validating troubleshooting framework to isolate and resolve these issues.
Module 1: Diagnostic Framework – Is the Inhibition Real?
Before assuming a kinase off-target, you must rule out assay interference. 1H-Pyrazolo[3,4-b]pyridines are prone to forming colloidal aggregates at micromolar concentrations, which non-specifically sequester enzymes.
Issue: "My IC50 curves have steep Hill slopes (>2.0) or vary with enzyme concentration."
Diagnosis: This is a hallmark of promiscuous aggregation or stoichiometric binding , not true ATP-competitive inhibition.
Troubleshooting Protocol: The Detergent Sensitivity Test
Objective: Disrupt colloidal aggregates to reveal true inhibition.
Mechanism: Non-ionic detergents (Triton X-100, Tween-80) disrupt colloidal aggregates but do not affect true 1:1 ligand-protein binding.
Step-by-Step Protocol:
Baseline Assay: Run your standard kinase assay (e.g., FRET, ADP-Glo) with your compound (0.1% DMSO final).
Detergent Arm: Prepare assay buffer supplemented with 0.01% or 0.1% Triton X-100 (freshly prepared).
Execution: Re-run the dose-response curve in the detergent-supplemented buffer.
Analysis: Compare IC50 values.
Observation
Diagnosis
Action
IC50 increases >10-fold
Aggregation Artifact
Discard hit or optimize solubility (e.g., add polar groups at C5/C6).
IC50 remains stable
True Inhibition
Proceed to Selectivity Profiling (Module 2).
Hill Slope shifts 3.0 1.0
Aggregation Artifact
Compound is acting as a "sink" at high concentrations.
Visual Logic: Aggregation Decision Tree
Caption: Decision tree for distinguishing true kinase inhibition from non-specific colloidal aggregation artifacts.
Module 2: The Kinome Selectivity Challenge
Once true binding is confirmed, the challenge shifts to selectivity . The 1H-Pyrazolo[3,4-b]pyridine core is an ATP-mimetic. Without specific "decorations," it will hit multiple kinases.
Issue: "My compound inhibits the target (e.g., ALK) but shows cytotoxicity in non-dependent cell lines."
Diagnosis: Likely off-target inhibition of essential kinases such as CDK1/2 (cell cycle arrest), GSK-3
(Wnt signaling), or VEGFR2 (angiogenesis/growth).
Common Off-Targets for this Scaffold:
The following table summarizes frequent off-targets based on the substitution pattern.
Target Intended
Common Off-Target
Structural Cause of Cross-Reactivity
ALK (L1196M)
ROS1, Insulin Receptor (IR)
High homology in the ATP-binding cleft (Type I binding).
FGFR1
VEGFR2, KDR
Conservation of the "Gatekeeper" residue region.
General Kinase
CDK2 / CDK1
The flat pyrazolo-pyridine core intercalates easily into the CDK active site if C3 is not bulky.
Troubleshooting: Structural Optimization (SAR)
To fix selectivity, you must exploit the Gatekeeper Residue and the Solvent Front .
Q: How do I modify the scaffold to avoid CDK2?A: CDK2 has a relatively small gatekeeper (Phenylalanine). Introduce a bulky substituent at the C3 position of the pyrazole ring.
Strategy: Replace a simple phenyl group at C3 with an ortho-substituted phenyl (e.g., o-chloro or o-methoxy). This forces a twist in the molecule that CDKs cannot accommodate, but larger pockets (like FGFR or ALK) can.
Q: How do I improve affinity for FGFR1 over VEGFR2?A: Exploit the N1 position and C3 substitutions.
Evidence: Studies show that introducing two chlorine atoms at the ortho positions of the C3-phenyl ring significantly enhances selectivity for FGFR1 over VEGFR2 (1200-fold selectivity).
Mechanism: The N(1)-H is a critical hydrogen bond donor. Methylating N1 often abolishes activity, confirming its role in anchoring the scaffold to the hinge region (e.g., Glu residue in the kinase hinge).
Visual Logic: SAR Optimization Map
Caption: Structure-Activity Relationship (SAR) guide for optimizing selectivity and physicochemical properties.
Module 3: Cellular Discrepancies & Toxicity
Issue: "The cellular phenotype does not match the genetic knockdown (CRISPR/RNAi) of my target."
Diagnosis: This is a classic "off-target phenotype." Your compound is likely inhibiting a kinase essential for cell survival that is not your target.
Protocol: The "Rescue" Experiment
To validate that the cytotoxicity is on-target:
Transfect cells with a drug-resistant mutant of your target kinase (e.g., a Gatekeeper mutant that retains catalytic activity but cannot bind the inhibitor).
Treat with your 1H-Pyrazolo[3,4-b]pyridine inhibitor.[2]
Result:
If cells die , the toxicity is OFF-TARGET (the drug is killing via another mechanism).
If cells survive , the toxicity is ON-TARGET .
Issue: "My compound is inactive in cells despite nanomolar biochemical potency."
Diagnosis: Poor permeability or efflux.
Check: Is the N1-H acting as a hydrogen bond donor that hinders membrane permeability?
Solution: While N1-H is needed for binding, it increases Polar Surface Area (PSA). Consider a "prodrug" strategy or optimize the C5/C6 substituents to balance Lipophilicity (LogD).
References
Development of New Pyrazolo[3,4-b]pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. National Institutes of Health (PMC).Link
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.Link
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[3]Link
Assay Interference by Aggregation. Assay Guidance Manual (NCBI).Link
Promiscuity of inhibitors of human protein kinases. Royal Society of Chemistry (RSC).Link
Technical Support Center: Enhancing the Cell Permeability of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridine derivatives. This guide is...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of optimizing cell permeability for this important class of compounds. The 1H-Pyrazolo[3,4-b]pyridine scaffold is a versatile heterocyclic structure featured in numerous therapeutic candidates, from kinase inhibitors to anticancer agents.[1][2][3] However, achieving optimal cellular uptake is often a significant hurdle in translating potent enzymatic activity into cellular efficacy.
This document provides field-proven insights and detailed protocols to help you diagnose permeability issues, devise rational chemical modifications, and select appropriate formulation strategies to advance your research.
This section addresses common issues encountered during the development of 1H-Pyrazolo[3,4-b]pyridine derivatives.
Q1: My lead 1H-Pyrazolo[3,4-b]pyridine derivative shows high target engagement in biochemical assays but poor activity in cell-based assays. What are the likely reasons for this discrepancy?
A1: This is a classic challenge in drug discovery, often pointing directly to poor cell permeability. For a compound to be effective in a cellular context, it must first cross the cell membrane to reach its intracellular target. Several physicochemical properties of your derivative could be hindering this process:
Excessive Polarity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) is a primary cause of poor permeability.[4] These polar functional groups prefer to interact with the aqueous extracellular environment rather than partitioning into the lipophilic cell membrane. The pyrazolopyridine core itself contains nitrogen atoms that act as hydrogen bond acceptors.
Low Lipophilicity: While excessive polarity is detrimental, the molecule must possess sufficient lipophilicity (fat-solubility) to enter the lipid bilayer of the cell membrane. An imbalance in this property can prevent the initial partitioning from the aqueous medium into the membrane.
High Molecular Weight (MW): As molecules become larger and more complex, their ability to passively diffuse across the membrane decreases. This is a common issue for compounds that fall into the "beyond Rule of Five" chemical space.
Active Efflux: The compound may be successfully entering the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) or Breast Cancer Resistance Protein (BCRP).[5][6] This keeps the intracellular concentration too low to be effective. Some pyrazolopyridine derivatives have been identified as P-gp substrates.[7]
Poor Aqueous Solubility: The compound must be dissolved in the assay medium to be available for absorption. If your derivative has very poor water solubility, it may precipitate out of solution, leading to an artificially low measured permeability.[8][9] Several factors, including crystallinity and lipophilicity, affect solubility.[10]
Q2: I've confirmed that poor permeability is the issue. What is a systematic approach to diagnose the specific cause and guide my optimization strategy?
A2: A tiered, systematic approach is the most efficient way to tackle this problem. This involves moving from simple, high-throughput methods to more complex, information-rich assays as you narrow down the potential causes.
Below is a recommended workflow:
Caption: A tiered workflow for troubleshooting poor cell permeability.
Tier 1 (Initial Assessment):
In Silico & Physicochemical Analysis: Before starting wet-lab experiments, use computational tools to predict properties like LogP (lipophilicity), topological polar surface area (TPSA), and pKa. This provides a baseline understanding of your molecule.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay that models passive diffusion across a lipid-infused artificial membrane.[11][12] It's an excellent first screen to rank compounds based on their intrinsic passive permeability, free from the complexities of active transport.[13]
Tier 2 (Mechanistic Investigation):
Cell-Based Assays (Caco-2 or MDCK): If a compound shows promise in PAMPA, advance it to a more physiologically relevant cell-based model. Caco-2 cells, derived from human colorectal carcinoma, form a monolayer that mimics the intestinal epithelium, expressing both uptake and efflux transporters.[14][15] Madin-Darby Canine Kidney (MDCK) cells are another option, particularly when transfected with specific transporters like P-gp (MDR1-MDCK), to study efflux directly.[5][16]
Bidirectional Transport Study: Conduct the assay in both directions: apical-to-basolateral (A→B, mimicking gut-to-blood absorption) and basolateral-to-apical (B→A).[6] This is crucial for identifying active efflux.
Tier 3 (Problem Solving):
Calculate the Efflux Ratio (ER): The ratio of permeability in the B→A direction to the A→B direction (Papp B→A / Papp A→B). An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[6][17]
Analyze Passive Permeability: If the ER is low but the A→B permeability (Papp A→B) is still poor, the issue is likely related to the compound's intrinsic physicochemical properties (e.g., high polarity, low lipophilicity).
Q3: My compound is effluxed by P-gp (high efflux ratio). What are my options?
A3: Identifying P-gp-mediated efflux is a significant step. You now have two primary strategies to pursue:
Structural Modification: This is the most common approach. The goal is to alter the molecule's structure to reduce its recognition by P-gp without sacrificing its primary target activity.
Disrupt Recognition Sites: While there is no universal pharmacophore for P-gp substrates, subtle changes can disrupt binding. Try altering peripheral substituents, reducing the number of hydrogen bond acceptors, and fine-tuning lipophilicity.
Introduce Polarity Strategically: While counterintuitive, sometimes adding a polar group can disrupt the hydrophobic interactions necessary for P-gp binding.[18]
Use of Efflux Pump Inhibitors (EPIs):
For Experimental Confirmation: To confirm P-gp involvement, you can re-run your Caco-2 or MDR1-MDCK assay in the presence of a known P-gp inhibitor like verapamil or cyclosporin A.[17] A significant increase in A→B permeability and a reduction in the efflux ratio would confirm that your compound is a P-gp substrate.
As a Therapeutic Strategy: While challenging, co-dosing with an EPI is a potential clinical strategy. Interestingly, some pyrazolopyridine derivatives themselves have been investigated as EPIs, suggesting that this scaffold can be engineered to inhibit efflux.[19][20]
Q4: My compound has a low efflux ratio but still exhibits poor passive permeability. What are the most effective chemical strategies to improve it?
A4: This situation points to a need for fundamental physicochemical property optimization. The goal is to strike a balance between water solubility and lipophilicity to favor partitioning into the cell membrane.
Modulate Lipophilicity (LogP/LogD): The lipophilicity of your compound is a critical determinant of its ability to cross cell membranes.
Increase Lipophilicity: Introduce small, non-polar groups (e.g., methyl, ethyl, halogen atoms) to increase the overall lipophilicity.
Avoid Excessive Lipophilicity: Be cautious. Very high lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased partitioning into the membrane, causing the compound to get "stuck" (a phenomenon sometimes called the "grease ball" effect).[21] This can also decrease permeability.
Reduce Hydrogen Bonding Potential: This is one of the most powerful strategies.
Masking Polar Groups: Replace hydrogen bond donors (like -NH or -OH groups) with groups that cannot donate hydrogen bonds (e.g., N-methylation).[22] A bioisosteric amide-to-ester substitution can also reduce HBD count and improve permeability.[23][24]
Promote Intramolecular Hydrogen Bonding (IHB): Design the molecule so that a hydrogen bond donor can form a stable, internal hydrogen bond with a nearby acceptor. This "internal masking" shields the polar groups from the solvent, effectively reducing the molecule's polarity and increasing its permeability.[25][26][27] This is a particularly effective strategy for "beyond Rule of Five" molecules.
Strategy
Rationale
Example Modification
Potential Pitfall
Increase Lipophilicity
Enhances partitioning into the lipid bilayer.
Add a methyl or chloro group.
Reduced aqueous solubility; may get trapped in the membrane if too lipophilic.
Reduce H-Bond Donors
Decreases unfavorable interactions with the non-polar membrane core.
N-methylation of an amide; replace -OH with -OCH3.
May disrupt crucial interactions with the biological target.
Form Intramolecular H-Bonds
Shields polar groups, lowering the energy barrier for membrane entry.
Introduce ortho-substituents that can form an internal H-bond.
Can restrict conformational flexibility, potentially affecting target binding.
Table 1: Key Chemical Strategies to Enhance Passive Permeability.
Q5: My 1H-Pyrazolo[3,4-b]pyridine derivative has extremely low aqueous solubility, making it difficult to even perform permeability assays. What can I do?
A5: Poor solubility is a common and significant hurdle that must be addressed before permeability can be reliably assessed.[8] Several formulation strategies can be employed, particularly in the early stages of research, to enable consistent and meaningful experiments.
Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is standard practice. However, be aware that high concentrations of DMSO (>1%) can disrupt cell membrane integrity.[28]
pH Modification and Salt Formation: If your molecule has an ionizable center (an acidic or basic group), you can adjust the pH of the buffer to increase the proportion of the more soluble ionized form.[9] Forming a salt of the compound can also dramatically improve solubility and dissolution rate.[9]
Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules in their central cavity, forming an inclusion complex that has much higher aqueous solubility.[8][9]
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[8][29] These systems consist of oils and surfactants that solubilize the drug and form fine emulsions in the gastrointestinal tract, facilitating absorption.
Experimental Protocols & Troubleshooting Guides
This section provides standardized protocols for key permeability assays and a guide to interpreting their results.
The PAMPA model is a cell-free assay used to predict passive drug transport across the gastrointestinal tract.[11] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment.[13]
Caption: Step-by-step workflow for the PAMPA experiment.
Methodology:
Prepare Solutions:
Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[30]
Prepare the donor solution by diluting your test compound stock (typically in DMSO) into a buffer (e.g., PBS pH 7.4) to the final desired concentration.[30]
Assay Plate Setup:
Add buffer to the wells of the acceptor plate.[30]
Carefully coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well).[30]
Add the donor solution containing your test compound to the donor plate wells.
Incubation:
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
Incubate at room temperature for a defined period (e.g., 5 to 18 hours).[13][31]
Analysis:
After incubation, separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
Data Interpretation:
The apparent permeability coefficient (Papp) is calculated. Compounds are typically categorized as having low, medium, or high permeability based on their Papp values.
Permeability Class
Typical Papp (x 10⁻⁶ cm/s)
Correlation with Caco-2
High
> 10
Good correlation if transport is passive.
Medium
1 - 10
Variable correlation.
Low
< 1
May underestimate permeability if active uptake occurs; overestimates if efflux is significant.[12][13]
This assay is the industry standard for predicting in vivo oral absorption.[14] It utilizes a monolayer of differentiated Caco-2 cells to model the intestinal barrier, accounting for passive diffusion, active transport, and efflux.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Methodology:
Cell Culture:
Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15][17]
Monolayer Integrity Check:
Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate well-formed tight junctions.[17][32]
A co-dosed fluorescent marker with low permeability, such as Lucifer Yellow, is also used to check for leaks in the monolayer.[13][17]
Transport Experiment:
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[17]
The experiment is run in two directions:
A→B (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.[15]
B→A (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.[32]
The plates are incubated at 37°C with gentle shaking.[15][32]
Analysis:
Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of the compound.
Data Interpretation:
Papp (A→B): Indicates the rate of absorption. A higher value suggests better permeability.
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B): An ER > 2 strongly suggests the compound is a substrate of an active efflux transporter.[17]
Issue Observed
Potential Cause
Recommended Action
Low Papp (A→B), ER < 2
Poor passive permeability.
Modify structure to increase lipophilicity or reduce H-bonding (See Q4).
Low Papp (A→B), ER > 2
Active efflux is limiting net absorption.
Modify structure to avoid P-gp recognition; confirm with P-gp inhibitor (See Q3).
High Papp (A→B), ER > 2
Compound has good passive permeability but is also an efflux substrate.
May still be a viable candidate, but efflux could increase variability in vivo.
Low Mass Recovery (<70%)
Compound may be binding to plastic, metabolizing in cells, or getting trapped in the membrane.
Use low-binding plates; check compound stability in cell lysates.[17]
Table 3: Troubleshooting Guide for Caco-2 Assay Results.
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu. [Link]
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH). [Link]
Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. PubMed. [Link]
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][25][14]benzothiazine 5,5-Dioxide Derivatives. ResearchGate. [Link]
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][25][14]benzothiazine 5,5‐Dioxide Derivatives. National Institutes of Health (NIH). [Link]
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][25][14]benzothiazine 5,5‐Dioxide Derivatives. Europe PMC. [Link]
Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants. PubMed. [Link]
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Institutes of Health (NIH). [Link]
Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. MDPI. [Link]
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. University of Dundee Discovery Research Portal. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. National Institutes of Health (NIH). [Link]
DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. Beirut Arab University Digital Commons. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]
How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]
Technical Support Center: Mitigating Cytotoxicity of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride in Normal Cells
Welcome to the technical support center for researchers utilizing 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and related pyrazolopyridine compounds. This guide is designed to provide in-depth troubleshooting strateg...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and related pyrazolopyridine compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of cytotoxicity in normal (non-cancerous) cell lines during your experiments. Our goal is to help you enhance the therapeutic index of your experimental setups, ensuring robust and reliable data.
Introduction: The Selectivity Challenge
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride belongs to the pyrazolopyridine class of compounds, many of which are investigated as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[1][2] While the primary goal is to achieve high efficacy against cancer cells, off-target effects leading to cytotoxicity in normal cells are a significant hurdle in drug development. This guide provides a structured approach to understanding and mitigating these undesired effects.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when encountering unexpected cytotoxicity in their normal cell controls.
Q1: We are observing significant cell death in our normal cell line (e.g., fibroblasts, endothelial cells) at concentrations where our cancer cell line is also affected. Is this expected for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride?
A1: While specific public data on the cytotoxicity of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in a wide range of normal cell lines is limited, it is not entirely unexpected. Many small molecule kinase inhibitors can exhibit off-target effects.[3] The degree of cytotoxicity in normal cells is often dependent on the specific cell type, its proliferation rate, and the expression levels of kinases that might be unintentionally inhibited by the compound. However, some studies on substituted pyrazolopyridine derivatives have shown a degree of selectivity, with weaker effects on normal cells compared to cancer cells, suggesting that a therapeutic window can be achieved.[4]
Q2: What are the likely mechanisms causing cytotoxicity in our normal cells?
A2: The cytotoxic effects of pyrazolopyridine derivatives in cancer cells are often linked to the inhibition of critical cellular machinery, leading to cell cycle arrest and apoptosis.[5][6] It is plausible that similar mechanisms are at play in normal cells, especially those with a higher rate of proliferation. Potential mechanisms include:
Off-Target Kinase Inhibition: The compound may inhibit kinases essential for the survival and proliferation of normal cells.
Cell Cycle Disruption: Inhibition of cyclin-dependent kinases (CDKs) can halt the cell cycle in normal proliferating cells.[7][8]
Induction of Apoptosis: Off-target effects can trigger programmed cell death pathways.
Q3: How can we begin to troubleshoot this issue in our experimental setup?
A3: A systematic approach is crucial. We recommend a multi-pronged strategy that involves:
Precise Determination of IC50 Values: Establish a clear therapeutic window by determining the half-maximal inhibitory concentration (IC50) in both your cancer and normal cell lines.
Time-Course and Dose-Response Experiments: Evaluate if the cytotoxicity is time and concentration-dependent.
Mechanism of Cell Death Analysis: Determine if the cell death is primarily due to apoptosis or necrosis.
Exploration of Mitigation Strategies: Investigate methods to protect your normal cells or enhance the selectivity of the compound.
The subsequent sections of this guide will delve deeper into these troubleshooting steps.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for addressing cytotoxicity in normal cells.
Guide 1: Establishing a Therapeutic Window
The first step in troubleshooting is to quantify the problem. A well-defined therapeutic window is the cornerstone of a successful experimental plan.
Protocol 1.1: Comparative IC50 Determination using a Cell Viability Assay
This protocol outlines the use of a standard MTT assay to determine and compare the IC50 values of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in your target cancer cell line and a relevant normal cell line.
Materials:
Cancer cell line of interest
Normal cell line (e.g., human dermal fibroblasts, HUVECs)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
96-well plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
Compound Preparation: Prepare a series of dilutions of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in complete culture medium.
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 48 or 72 hours).
MTT Assay:
Add MTT solution to each well and incubate for 2-4 hours.
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis:
Normalize the absorbance values to the vehicle-treated control wells.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Use a non-linear regression analysis to calculate the IC50 value for each cell line.
Interpreting the Results:
Cell Line
IC50 (µM)
Cancer Cell Line (e.g., A549)
[Enter your value]
Normal Cell Line (e.g., HDF)
[Enter your value]
Table 1: Example of a comparative IC50 data table.
A significant difference between the IC50 values (ideally, a much higher IC50 for the normal cell line) indicates a favorable therapeutic window.
Guide 2: Investigating the Mechanism of Cell Death
Understanding how the compound is killing normal cells can inform mitigation strategies.
Protocol 2.1: Apoptosis vs. Necrosis Assessment
This can be achieved using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Workflow for apoptosis vs. necrosis assessment.
Interpretation:
A high percentage of Annexin V-positive, PI-negative cells suggests early apoptosis.
A high percentage of PI-positive cells indicates necrosis or late-stage apoptosis.
If apoptosis is the primary mechanism, exploring strategies to modulate apoptotic pathways in normal cells could be beneficial.
Guide 3: Strategies for Reducing Cytotoxicity in Normal Cells
Based on your findings, you can explore the following strategies:
1. Co-treatment with a Cytoprotective Agent:
For rapidly dividing normal cells, inducing a temporary cell cycle arrest can protect them from cell cycle-dependent cytotoxicity. This concept is known as "cyclotherapy".[5]
Experimental Idea: Pre-treat your normal cells with a low dose of a CDK4/6 inhibitor (like Palbociclib) for 24 hours to induce G1 arrest before adding the 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. This may not be suitable if your cancer cell line also relies on CDK4/6 for proliferation.
2. Chemical Modification of the Compound:
Structure-activity relationship (SAR) studies on pyrazolopyridine derivatives have shown that modifications to the scaffold can significantly impact selectivity.[9] While this is a more involved drug development strategy, it is a key consideration for long-term projects. Collaborating with medicinal chemists to explore derivatives with different substitutions could lead to a more selective compound.
3. Advanced In Vitro Models:
Standard 2D cell culture may not accurately reflect the in vivo environment. Consider using more complex models:
Co-culture systems: Grow your cancer cells with normal cells (e.g., fibroblasts) to better mimic the tumor microenvironment.
3D Spheroids/Organoids: These models can provide a more realistic assessment of a compound's efficacy and toxicity.[10]
Workflow for a Co-culture Cytotoxicity Assay:
Caption: Co-culture cytotoxicity assay workflow.
Part 3: Summary of Key Recommendations
Issue
Recommended Action
Rationale
High cytotoxicity in normal cells
Perform a comparative IC50 analysis between cancer and normal cell lines.
To quantify the therapeutic window and guide concentration selection.
Unknown mechanism of cell death
Conduct an Annexin V/PI apoptosis assay.
To determine if the cytotoxicity is primarily apoptotic or necrotic, which can inform mitigation strategies.
Need for improved selectivity
Explore co-treatment with cytoprotective agents (e.g., CDK4/6 inhibitors for G1 arrest).
To selectively protect proliferating normal cells from cell cycle-dependent toxicity.
2D culture limitations
Transition to more physiologically relevant models like co-cultures or 3D spheroids.
To better predict in vivo efficacy and toxicity by mimicking the tumor microenvironment.
References
Carl ROTH. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-amine, 25 g. Retrieved from [Link]
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 233–246. [Link]
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]
ecancer. (2025). Scientists develop new in vitro models to test toxicity of cancer treatments. Retrieved from [Link]
Singh, R., & Singh, P. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Archiv der Pharmazie, 355(10), e2200223. [Link]
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
ResearchGate. (n.d.). Structures of clinically effective pyrazolopyrimidine and pyrazolopyridine derivatives. Retrieved from [Link]
Capot Chemical. (n.d.). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. Retrieved from [Link]
Barghash, R. F., Eldehna, W. M., Kovalová, M., Vojáčková, V., Kryštof, V., & Abdel-Aziz, H. A. (2024). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(23), 5489. [Link]
ResearchGate. (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. Retrieved from [Link]
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
Georgiou, I., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2205. [Link]
Lee, H. W., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 61(17), 7543–7564. [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Kim, J. S., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586–3590. [Link]
Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71(0), 522–529. [Link]
Mojzych, M. (2011). Cytotoxic Activity of Some Pyrazolo[4,3-e][5][11][12]Triazines Against Human Cancer Cell Lines. Journal of the Chemical Society of Pakistan, 33(1).
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). [Journal name, if available].
Sakagami, H., et al. (2022). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Head & Face Medicine, 18(1), 26. [Link]
Elguero, J., & Goya, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
Strategies to improve the pharmacokinetic profile of 1H-Pyrazolo[3,4-b]pyridine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 1H-Pyrazolo[3,4-b]pyridine scaffold. This guide is designed to provide practical, in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 1H-Pyrazolo[3,4-b]pyridine scaffold. This guide is designed to provide practical, in-depth solutions to common pharmacokinetic (PK) challenges encountered during the development of these compounds. Drawing from established medicinal chemistry principles and field-proven insights, this resource offers troubleshooting guides and FAQs to navigate the complexities of optimizing your compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise during the initial stages of PK profiling for 1H-Pyrazolo[3,4-b]pyridine compounds.
Q1: My 1H-Pyrazolo[3,4-b]pyridine lead compound exhibits poor aqueous solubility. What are the primary strategies I should consider?
A1: Poor aqueous solubility is a common hurdle for heterocyclic compounds and often leads to low oral bioavailability.[1][2][3] Your initial approach should focus on two main strategies: disrupting crystal lattice energy and introducing polar or ionizable groups.
Structural Modifications to Disrupt Crystal Packing: The planarity of the pyrazolopyridine core can lead to strong crystal packing, reducing solubility. Introducing non-planar or bulky groups can disrupt this packing. Consider adding substituents that increase rotational degrees of freedom.[4]
Introduction of Polar/Ionizable Moieties: Adding polar functional groups that can participate in hydrogen bonding with water is a classic strategy.[5] More effectively, if your scaffold has a suitable "handle" pointing towards the solvent-exposed region (determinable via co-crystallography or computational modeling), introducing a weakly basic (e.g., amine, piperazine) or acidic group can dramatically improve solubility through pH-dependent ionization.[6][7] Salt formation is also a highly effective method for ionizable compounds.[7]
Q2: I'm observing rapid metabolic clearance of my compound in liver microsome assays. What are the likely metabolic hotspots on the 1H-Pyrazolo[3,4-b]pyridine core?
A2: The 1H-Pyrazolo[3,4-b]pyridine scaffold, while relatively stable, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][8] Common metabolic hotspots include:
Electron-Rich Aromatic Rings: Unsubstituted or activated phenyl rings attached to the core are prime targets for para-hydroxylation.
Alkoxy Groups: O-dealkylation is a very common metabolic pathway.
N-Alkyl Groups: N-dealkylation can occur on substituents attached to the pyrazole or pyridine nitrogen.
Benzylic Positions: Carbons adjacent to aromatic rings are susceptible to oxidation.
Metabolite identification studies are crucial to pinpoint the exact site of metabolism. Once identified, you can employ strategies like introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) to deactivate the ring or using "metabolic blockers" like a fluorine or methyl group at the site of oxidation.[1]
Q3: My compound is potent but has low oral bioavailability (%F). What are the potential contributing factors and how do I investigate them?
A3: Low oral bioavailability (%F) is a multifactorial issue stemming from poor absorption and/or high first-pass metabolism.[1][9] A systematic investigation is required:
Assess Solubility: As discussed in Q1, poor solubility is a primary cause of low absorption.[1][10]
Evaluate Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to determine if the compound can efficiently cross the intestinal membrane.[11]
Check Metabolic Stability: High clearance in liver microsomes or hepatocytes suggests that the compound is being rapidly metabolized in the liver before it can reach systemic circulation (first-pass effect).[1][12]
Investigate Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen. Caco-2 assays can also assess the efflux ratio.[11]
By systematically evaluating each of these parameters, you can identify the primary driver of poor bioavailability and select the appropriate optimization strategy.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows and experimental protocols for tackling specific, complex PK challenges.
Guide 1: Systematic Approach to Improving Low Oral Bioavailability
Low oral bioavailability is often the result of a combination of factors. This guide provides a logical workflow to dissect the problem and identify the most effective solutions.
Plate reader (UV-Vis or other suitable detection method)
LC-MS/MS for concentration analysis
Methodology:
Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
Compound Addition: Add 2 µL of the 10 mM compound stock in DMSO to the PBS-containing wells to achieve a final nominal concentration of 100 µM. (Final DMSO concentration is 1%).
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This allows the system to reach equilibrium.
Filtration/Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet any precipitated compound. Alternatively, use a 96-well filter plate to separate the supernatant.
Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound using a standard curve prepared in PBS/DMSO and analyzed by LC-MS/MS.
Data Analysis: The measured concentration of the compound in the supernatant is its kinetic solubility.
Causality Behind Choices:
Kinetic vs. Thermodynamic: This kinetic method is often more physiologically relevant for oral absorption than thermodynamic solubility, as it reflects the dissolution rate of a compound under non-equilibrium conditions.
DMSO Concentration: Keeping the DMSO concentration low (≤1%) is critical to minimize its co-solvent effects, which could artificially inflate solubility measurements.[13]
Guide 2: Identifying and Mitigating Metabolic Liabilities
Rapid metabolism is a primary driver of high clearance and poor in vivo exposure. This guide outlines how to identify and address these liabilities.
Common Metabolic Liabilities on the Pyrazolopyridine Scaffold
Caption: Common sites of oxidative metabolism on a generic 1H-Pyrazolo[3,4-b]pyridine scaffold.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance (CLint).
Materials:
Test compound (10 mM stock in DMSO)
Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
0.1 M Phosphate buffer, pH 7.4
Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for reaction quenching
96-well plates, incubator/water bath at 37°C
LC-MS/MS for analysis
Methodology:
Master Mix Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer.
Pre-incubation: Add the master mix to wells of a 96-well plate and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
Initiate Reaction: Add the test compound to the wells to start the reaction (final concentration typically 1 µM).
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the compound.
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
Data Analysis:
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
Plot the natural log of the % remaining of the parent compound versus time.
The slope of the line (k) is the elimination rate constant.
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).
Causality Behind Choices:
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply throughout the incubation, allowing for accurate measurement of linear clearance.
Low Substrate Concentration: Using a substrate concentration (1 µM) well below the expected Km ensures that the enzyme kinetics are in the linear range (first-order kinetics), simplifying the calculation of CLint.
Data Summary & Structure-Activity Relationships (SAR)
Systematic modification of the 1H-Pyrazolo[3,4-b]pyridine core can have predictable effects on pharmacokinetic properties. The table below summarizes key SAR trends.
Position
Substitution Strategy
Intended PK Effect
Rationale & Citation
N1 (Pyrazole)
N-H (unsubstituted)
Maintain H-bond donor capability
The N(1)-H can be a crucial hydrogen bond donor for target engagement and maintaining it can be critical for potency. N-methylation can completely abolish activity.[14]
Small Alkyl (e.g., Methyl)
Block N-glucuronidation, improve permeability
While potentially risky for potency, it can block a metabolic pathway and remove an H-bond donor, which may improve permeability.
C3
Small, non-labile group (e.g., Methyl, H)
Improve metabolic stability
This position is less commonly a metabolic hotspot but bulky or metabolically active groups should be avoided if clearance is an issue.[15]
C4
Polar/Ionizable side chains
Increase aqueous solubility
A solvent-exposed vector at C4 is ideal for introducing groups like amines or short PEG chains to dramatically enhance solubility without impacting target binding.[6]
C6
Electron-withdrawing groups (e.g., F, CF3) on an aryl ring
Reduce oxidative metabolism
Deactivates the aromatic ring, making it less susceptible to CYP-mediated hydroxylation, which can significantly improve metabolic stability and reduce clearance.[1]
Replace Phenyl with Heterocycle
Improve solubility, modulate properties
Replacing a lipophilic phenyl ring with a more polar heterocycle like pyridine or pyrazole can improve solubility and other PK properties.[5][11]
References
Bulfer, S. L. et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
Bulfer, S. L. et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. Available at: [Link]
ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Available at: [Link]
Brust, T. F. et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed. Available at: [Link]
Li, Z. et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]
Jiménez-Antón, M. D. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available at: [Link]
Farrag, A. M. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
Hernández-Vázquez, E. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
Sicilia, G. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
Cismas, C. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
Mancini, A. et al. (2017). Improvement of pyrazolo[,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. Available at: [Link]
ResearchGate. (2024). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. Available at: [Link]
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. (2026). Available at: [Link]
Murugaiah, A. M. S. et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Semantic Scholar. Available at: [Link]
Mancini, A. et al. (2017). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. Walsh Medical Media. Available at: [Link]
Alamshany, Z. M. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Available at: [Link]
Rational approach to the design of new 1H-pyrazolo[3,4-b] pyridine phosphoramidates. Semantic Scholar. (n.d.). Available at: [Link]
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]
de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]
Danel, A. et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
Wang, Y. et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. Available at: [Link]
Christodoulou, M. S. et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. Available at: [Link]
ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
Technical Support Center: 1H-Pyrazolo[3,4-b]pyridine-Based Drug Resistance
Welcome to the technical support center for researchers working with 1H-Pyrazolo[3,4-b]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting and practical advice for identifying, characterizing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers working with 1H-Pyrazolo[3,4-b]pyridine-based drugs. This guide is designed to provide in-depth troubleshooting and practical advice for identifying, characterizing, and overcoming resistance mechanisms encountered during your experiments. As a privileged scaffold in kinase inhibitor discovery, pyrazolopyridines offer immense therapeutic potential, but navigating the complexities of acquired and intrinsic resistance is critical for success.[1][2] This resource synthesizes field-proven insights and established protocols to support your research endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding resistance to 1H-Pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Q1: What are the primary mechanisms of resistance to 1H-Pyrazolo[3,4-b]pyridine-based kinase inhibitors?
A1: Resistance mechanisms are broadly categorized into three main types:
On-Target Alterations: These are genetic changes in the target kinase itself. The most common is the acquisition of secondary mutations in the kinase domain, such as the "gatekeeper" mutation (e.g., ALK-L1196M), which can sterically hinder the binding of the pyrazolopyridine inhibitor.[3][4]
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited target. For instance, if your compound targets FGFR, cells might amplify or activate the c-MET or EGFR pathways to maintain downstream signaling for survival and proliferation.[5]
Drug Efflux and Metabolism: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6][7][8] Additionally, altered drug metabolism by cytochrome P450 enzymes can lead to faster inactivation of the compound.[9]
Q2: My compound shows excellent potency in biochemical assays but is significantly less active in cell-based assays. What could be the reason?
A2: This is a common and critical challenge in drug discovery.[10] The discrepancy often arises because biochemical (cell-free) assays measure direct target engagement in a controlled environment, while cell-based assays reflect the compound's activity in a complex biological system.[11] Key factors include:
Cellular ATP Competition: The intracellular concentration of ATP (millimolar range) is much higher than that used in many biochemical assays (micromolar range). As most pyrazolopyridine inhibitors are ATP-competitive, high cellular ATP levels can significantly reduce the inhibitor's potency.[12]
Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for efflux pumps that actively remove it from the cell.[13][14]
Off-Target Effects & Cellular Environment: In a live cell, the drug interacts with a multitude of proteins and pathways. The physiological state of the cell, including the presence of competing phosphatases or the dimerization state of receptor tyrosine kinases, can influence the drug's efficacy in ways not captured by a simple enzymatic assay.[10]
Q3: What is an IC50 shift, and how is it used to identify a potential resistance mechanism?
A3: An IC50 shift refers to the change in the half-maximal inhibitory concentration (IC50) of your compound under different experimental conditions. It is a powerful tool for diagnosing specific mechanisms:
Resistance Index (RI): Comparing the IC50 in a resistant cell line to the parental (sensitive) cell line gives the Resistance Index (RI = IC50 resistant / IC50 parental). An RI significantly greater than 1 confirms the resistant phenotype.[15] A 2- to 8-fold resistance is often considered clinically relevant.[16]
Time-Dependent Inhibition (TDI) or "IC50 Shift Assay": This assay helps determine if your compound is an irreversible or mechanism-based inhibitor, or if its metabolites are also active. You measure the IC50 with and without a 30-minute pre-incubation period with NADPH. A significant shift (e.g., >1.5-fold) in the IC50 value in the presence of NADPH suggests that a metabolite is a more potent inhibitor or that the parent compound is causing time-dependent inhibition.[9][17] This is crucial for understanding potential drug-drug interactions in vivo.
Part 2: Troubleshooting Experimental Workflows
This section provides detailed troubleshooting guides for specific experimental challenges, presented in a Q&A format.
Workflow 1: Development and Characterization of Resistant Cell Lines
Q: I'm trying to generate a resistant cell line, but the cells die off too quickly when I increase the drug concentration. What should I do?
A: This is a common hurdle. The goal is to apply enough selective pressure to encourage resistance without eliminating the entire population.[18]
Causality: Rapidly escalating the drug concentration can induce widespread apoptosis before adaptive mechanisms can arise. The key is gradual adaptation.
Solution:
Start Low: Begin with a low concentration of your drug, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell proliferation).[15]
Gradual Escalation: Maintain the cells at this concentration until their growth rate recovers and stabilizes. This can take several passages.[15][19] Only then should you incrementally increase the drug concentration (e.g., by 25-50%).[15]
Pulsed Dosing: Alternatively, use a "pulsed" treatment strategy. Expose cells to a higher drug dose (e.g., IC50) for a limited time (24-72 hours), then wash it out and allow the surviving cells to recover in drug-free media before the next pulse.[16] This mimics clinical dosing schedules and can select for resistant clones.
Patience is Key: Developing a stable resistant cell line is a lengthy process, often taking 3 to 18 months.[16][19] Be sure to freeze down cell stocks at various stages as backups.[15][18]
Q: My newly generated "resistant" cell line loses its resistant phenotype after being cultured in drug-free medium for a few passages. Why?
A: This suggests the resistance mechanism is transient or unstable.
Causality: The resistance may be due to non-genetic adaptations, such as a temporary upregulation of an efflux pump, which is energetically costly for the cell to maintain without selective pressure. If resistance is not conferred by a stable genetic mutation, it can be reversible.
Solution:
Continuous Culture with Drug: To maintain the resistant phenotype for ongoing experiments, continuously culture the resistant cell line in a medium containing a maintenance dose of the drug (typically the concentration at which they were selected).
Clonal Selection: Your resistant population may be heterogeneous.[18] Perform single-cell cloning (e.g., via limiting dilution) to isolate and expand individual clones.[15] This will allow you to select for clones with stable, heritable resistance mechanisms.
Characterize the Mechanism: Investigate the underlying cause. Use qPCR or Western blotting to check for overexpression of efflux pumps like P-gp. If expression levels decrease in the absence of the drug, this confirms a transient mechanism.
Workflow 2: Investigating the Molecular Basis of Resistance
Q: I suspect a bypass signaling pathway is activated in my resistant cells, but my Western blots are inconclusive or show high background. How can I improve my results?
A: Western blotting requires careful optimization to yield clear, interpretable data.[20] High background and non-specific bands are common issues.[21]
Causality: Inconclusive results often stem from suboptimal sample preparation, antibody concentrations, or blocking procedures.[21]
Troubleshooting Protocol:
Problem
Potential Cause
Recommended Solution
High Background
Insufficient blocking; Primary/Secondary antibody concentration too high.
1. Optimize Blocking: Increase blocking incubation time to 1 hour at room temperature or overnight at 4°C.[22] Switch blocking agents; if using non-fat milk, try 5% BSA, especially for phospho-specific antibodies.[22] 2. Titrate Antibodies: Perform a dot blot or use strip controls to determine the optimal dilution for both primary and secondary antibodies. More is not always better.
Non-Specific Bands
Antibody cross-reactivity; Protein degradation.
1. Ensure Antibody Specificity: Check the antibody datasheet for validation in your application and species. Run a control lane with lysate from a cell line known not to express the target protein. 2. Use Protease/Phosphatase Inhibitors: Always add a cocktail of inhibitors to your lysis buffer immediately before use to prevent protein degradation.[21]
Weak or No Signal
Insufficient protein load; Poor protein transfer; Inactive antibody.
1. Verify Protein Load & Transfer: Load at least 20-30 µg of protein per lane.[20] After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient transfer across the molecular weight range. 2. Check Antibody Activity: Ensure your primary and secondary antibodies are stored correctly and have not expired. Test them on a positive control lysate.
Experimental Workflow: Western Blot for Bypass Pathway Analysis
Caption: Optimized Western Blot workflow.
Q: How can I definitively prove that a specific mutation in the target kinase is responsible for the observed resistance?
A: This requires a combination of sequencing and functional validation.
Causality: Correlation is not causation. Simply identifying a mutation in a resistant cell line is not enough; you must demonstrate that this specific mutation is sufficient to confer resistance.
Validation Workflow:
Sequence the Target Gene: Extract RNA from both parental and resistant cell lines, reverse transcribe to cDNA, and perform Sanger sequencing of the entire coding domain of the target kinase.[23][24] This will identify any point mutations, insertions, or deletions.[25][26]
Site-Directed Mutagenesis: Once a candidate mutation is identified (e.g., L1196M), introduce this exact mutation into the wild-type version of the kinase gene in an expression vector using a site-directed mutagenesis kit.
Ectopic Expression: Transfect a sensitive (parental) cell line with either the wild-type kinase vector or the mutant kinase vector.
Functional Assay: After confirming expression of the transfected kinase, perform a cell viability assay (e.g., MTT or CellTiter-Glo) in the presence of your pyrazolopyridine inhibitor. If the cells expressing the mutant kinase show a significantly higher IC50 compared to those expressing the wild-type kinase, you have functionally validated that the mutation confers resistance.
Logical Flow for Validating a Resistance Mutation
Caption: Workflow for functional validation of a resistance mutation.
Part 3: In Vivo Model Considerations
Q: My compound effectively overcomes resistance in vitro, but fails in our mouse xenograft model. What are the potential reasons for this discrepancy?
A: The transition from in vitro to in vivo is a major challenge where many promising compounds fail. The in vivo environment introduces a host of complexities not present in a plastic dish.[27][28]
Causality: Poor pharmacokinetics (PK), limited bioavailability, rapid metabolism, or the influence of the tumor microenvironment (TME) can all lead to in vivo failure.
Key Considerations:
Pharmacokinetics/Pharmacodynamics (PK/PD): Does the drug reach the tumor at a high enough concentration and for a sufficient duration to inhibit its target? Perform PK studies to measure drug levels in plasma and tumor tissue over time.
Bioavailability and Metabolism: The compound may be poorly absorbed or rapidly metabolized by the liver (first-pass effect). Consider alternative formulations or routes of administration.
Tumor Microenvironment (TME): The TME can promote drug resistance through physical barriers (e.g., dense stroma), hypoxia, or secreted factors that activate survival pathways in cancer cells.[27]
Model Selection: Standard cell-derived xenograft (CDX) models are useful, but patient-derived xenograft (PDX) models often better recapitulate the heterogeneity and TME of human tumors, providing more clinically relevant data on drug resistance.[5]
References
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). MDPI. [Link]
Combating Cancer Drug Resistance with In Vivo Models. (2024). Crown Bioscience Blog. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Taylor & Francis Online. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Semantic Scholar. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. (2025). ResearchGate. [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience. [Link]
Drug-Resistance Testing - HIV Management Guidelines. (2024). Clinical Info HIV.gov. [Link]
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI. [Link]
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio. [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
Generation of Antibody-Drug Conjugate Resistant Models. (n.d.). PMC. [Link]
Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods. (2025). Frontiers. [Link]
Resistance testing: genotype. (2021). Johns Hopkins HIV Guide. [Link]
An approach to identifying drug resistance associated mutations in bacterial strains. (n.d.). PMC. [Link]
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). PMC. [Link]
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]
What to consider before starting to develop drug-resistant cancer cell line models? (2017). ResearchGate. [Link]
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2024). Frontiers. [Link]
In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. (n.d.). Middlesex University Research Repository. [Link]
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). SciSpace. [Link]
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Bentham Science. [Link]
1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. (n.d.).
Validation of a Mathematical Model of Cancer Incorporating Spontaneous and Induced Evolution to Drug Resistance. (2019). bioRxiv. [Link]
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
How to prepare resistant cancer cells and how i keep it a life for along time? (2024). ResearchGate. [Link]
Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? (2025). ResearchGate. [Link]
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI. [Link]
Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. (n.d.). Sino Biological. [Link]
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. [Link]
Western Blotting: A Powerful Staple In Scientific and Biomedical Research. (n.d.). Taylor & Francis Online. [Link]
Efflux Pump‑Mediated Resistance in Chemotherapy. (n.d.). Annals of Medical and Health Sciences Research. [Link]
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). NIH. [Link]
Comparing 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride to BX795
Executive Summary & Strategic Positioning This guide provides a technical comparison between BX795 , the established "gold standard" multi-kinase inhibitor, and the 1H-Pyrazolo[3,4-b]pyridin-4-amine class, an emerging sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Positioning
This guide provides a technical comparison between BX795 , the established "gold standard" multi-kinase inhibitor, and the 1H-Pyrazolo[3,4-b]pyridin-4-amine class, an emerging scaffold yielding next-generation inhibitors with tunable selectivity.
BX795 is a potent, ATP-competitive inhibitor of TBK1 , IKK
, and PDK1 . While highly effective in blocking interferon signaling and cell proliferation, its lack of selectivity (cross-reactivity with PDK1, MAPK, and Aurora B) complicates phenotypic data interpretation.
1H-Pyrazolo[3,4-b]pyridin-4-amine (and its hydrochloride salt) functions primarily as a chemotype/scaffold . While the unsubstituted core is a chemical building block, its optimized derivatives (e.g., Compound 15y cited in recent literature) demonstrate superior selectivity for TBK1 over PDK1 compared to BX795.
Recommendation: Use BX795 for broad-spectrum pathway blockade (e.g., total shutdown of IRF3/Akt axes). Use Pyrazolo[3,4-b]pyridine derivatives when dissecting specific innate immunity nodes (TBK1/IKK
) without confounding metabolic (PDK1) or cell-cycle effects.
Tunable: Derivatives designed for high specificity.
Signaling Pathway Intervention
Both compounds converge on the cGAS-STING-TBK1-IRF3 axis, critical for Type I Interferon production. However, BX795 also hits the PI3K-PDK1-Akt axis, affecting cell survival.
Figure 1: Differential Pathway Blockade. BX795 inhibits both the immune (TBK1) and metabolic (PDK1) arms. Pyrazolo-derived inhibitors selectively target the immune arm (TBK1).
Performance Data & Experimental Evidence
The following data contrasts BX795 with Compound 15y , a representative optimized inhibitor derived from the 1H-Pyrazolo[3,4-b]pyridin-4-amine scaffold (Source: Li et al., 2022).
Kinase Inhibitory Potency (
)[3][4][5]
Kinase Target
BX795 ()
Pyrazolo Derivative (15y) ()
Implication
TBK1
2 – 6 nM
0.2 nM
Pyrazolo derivatives can be 10-30x more potent against the primary target.
IKK
9 – 41 nM
~1.5 nM
Superior coverage of the TBK1 sister kinase.
PDK1
6 nM
> 1,000 nM
CRITICAL: BX795 strongly inhibits PDK1; Pyrazolo derivatives spare it.
Aurora B
~11 nM
> 5,000 nM
BX795 causes mitotic defects; Pyrazolo derivatives do not.
Cellular Efficacy (Western Blot Readouts)
BX795 (1
M): Completely abolishes p-IRF3 (Ser396) and p-Akt (Thr308).
Result: Blockade of antiviral response + inhibition of cell growth/survival.
Pyrazolo Scaffold (1
M): Abolishes p-IRF3 (Ser396) but maintains p-Akt (Thr308) levels.
Result: Selective blockade of antiviral response; cell viability remains largely unaffected (unless dependent on TBK1).
Detailed Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
L) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA, 1 mM DTT).
Substrate Mix: Prepare 2x ATP (10
M) + IRF3 peptide substrate (0.2 g/L).
Compound Addition: Add 1
L of compound (serial dilution) to 384-well plate.
Reaction: Add 2
L Enzyme + 2 L Substrate. Incubate 60 min at RT.
Detection: Add 5
L ADP-Glo Reagent (40 min) Add 10 L Kinase Detection Reagent (30 min).
Read: Luminescence integration (0.5s).
Analysis: Fit to sigmoidal dose-response (Variable Slope) to determine
.
Synthesis & Sourcing Note
BX795: Commercially available as a finished drug product (CAS: 702675-74-9).
1H-Pyrazolo[3,4-b]pyridin-4-amine HCl: Commercially available as a building block (CAS: 49834-62-0).
Warning: Do not purchase the raw amine expecting nanomolar inhibition. It must be substituted (typically at the N1 and C6 positions) to achieve the potency described in literature. Researchers typically synthesize derivatives via Suzuki coupling using this amine as the core.
References
Clark, K., et al. (2009). "Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IkappaB kinase epsilon."[1][3][4] Journal of Biological Chemistry. Link
Establishes BX795 as a potent but non-specific inhibitor of TBK1/PDK1.
Li, Y., et al. (2022).[3] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Describes the development of the Pyrazolo scaffold into selective inhibitors (Compound 15y)
Feldman, R. I., et al. (2005). "Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1." Journal of Biological Chemistry. Link
Original characterization of BX795 as a PDK1 inhibitor.[1][3]
A Head-to-Head Comparison of TBK1 Inhibitors: 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride and MRT67307
A Technical Guide for Researchers in Drug Discovery and Cellular Signaling In the landscape of kinase inhibitors, precision and potency are paramount. TANK-binding kinase 1 (TBK1) has emerged as a critical node in innate...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Cellular Signaling
In the landscape of kinase inhibitors, precision and potency are paramount. TANK-binding kinase 1 (TBK1) has emerged as a critical node in innate immunity, autophagy, and oncogenic signaling, making it a compelling target for therapeutic intervention. For researchers navigating the selection of tool compounds to interrogate TBK1 function, a clear understanding of the available inhibitors is essential. This guide provides an in-depth, objective comparison of two prominent TBK1 inhibitors: the highly potent, emerging class of 1H-pyrazolo[3,4-b]pyridine derivatives and the well-established tool compound, MRT67307.
Introduction to TBK1: A Key Signaling Hub
TBK1 is a serine/threonine kinase that plays a pivotal role in several fundamental cellular processes. It is a key mediator in the signaling pathways that lead to the production of type I interferons, a critical component of the innate immune response to viral and bacterial infections[1][2]. Dysregulation of TBK1 activity has been implicated in a range of pathologies, including autoimmune diseases, neuroinflammation, and various cancers, making it a prime target for drug discovery efforts[1][3][4][5].
The Inhibitors at a Glance: A Comparative Overview
Generally good selectivity, but with known off-target effects on other kinases like IKKε, ULK1, and ULK2[1]
Cellular Potency
Effective inhibition of TBK1 downstream signaling (IFN pathway) in cellular assays[1][2]
Demonstrated inhibition of IRF3 phosphorylation and IFN-β production in cells[1]
In-Depth Analysis: Potency and Selectivity
The most striking difference between these two inhibitors lies in their potency against TBK1. Compound 15y , a representative of the 1H-pyrazolo[3,4-b]pyridine class, exhibits an IC50 of 0.2 nM, positioning it as one of the most potent TBK1 inhibitors reported to date[1][2]. In the same study, MRT67307 showed an IC50 of 28.7 nM[1]. This significant difference in potency suggests that Compound 15y can be used at much lower concentrations in cellular assays, potentially reducing the risk of off-target effects.
Selectivity is a critical parameter for any kinase inhibitor. While MRT67307 is a potent TBK1 inhibitor, it also inhibits the closely related kinase IKKε with an IC50 of 160 nM and has been shown to inhibit other kinases such as ULK1 and ULK2, which are involved in autophagy[1]. This polypharmacology can complicate the interpretation of experimental results. In contrast, Compound 15y was profiled against a panel of 31 kinases and demonstrated high selectivity for TBK1[1]. This superior selectivity profile makes the 1H-pyrazolo[3,4-b]pyridine class of inhibitors a more precise tool for dissecting the specific roles of TBK1.
Visualizing the TBK1 Signaling Pathway
To understand the context of TBK1 inhibition, it is crucial to visualize its position in key signaling cascades.
Caption: Simplified TBK1 signaling pathways.
Experimental Protocols for Comparative Analysis
To empirically validate the differential effects of 1H-pyrazolo[3,4-b]pyridine derivatives and MRT67307, the following experimental workflows are recommended.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TBK1.
Methodology:
Reagents: Recombinant human TBK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, kinase assay buffer, and the test inhibitors (Compound 15y and MRT67307).
Procedure:
a. Prepare serial dilutions of the inhibitors.
b. In a microplate, combine the TBK1 enzyme, substrate, and inhibitor at various concentrations.
c. Initiate the kinase reaction by adding ATP.
d. Incubate at 30°C for a defined period (e.g., 30 minutes).
e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, radiometric assay, or phospho-specific antibody).
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that an inhibitor binds to its target protein within the complex environment of a living cell.
Cell Culture: Grow a suitable cell line (e.g., THP-1 or RAW264.7) to confluency.
Treatment: Treat the cells with the desired concentration of Compound 15y, MRT67307, or a vehicle control (DMSO) for a specific duration (e.g., 1 hour).
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the aggregated proteins by centrifugation.
Detection: Analyze the amount of soluble TBK1 in the supernatant by Western blotting using a TBK1-specific antibody.
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Western Blot for Downstream Signaling Inhibition
This experiment assesses the functional consequence of TBK1 inhibition by measuring the phosphorylation of its key downstream substrate, IRF3.
Methodology:
Cell Stimulation:
a. Seed cells (e.g., macrophages) and pre-treat with varying concentrations of Compound 15y or MRT67307.
b. Stimulate the cells with a TBK1 activator, such as poly(I:C) or by inducing the cGAS-STING pathway.
Lysate Preparation: Lyse the cells and collect the protein extracts.
Western Blotting:
a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
b. Probe the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3. A loading control like GAPDH or β-actin should also be included.
c. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensities to determine the extent of inhibition of TBK1 and IRF3 phosphorylation.
Choosing the Right Inhibitor: A Decision Framework
The choice between the 1H-pyrazolo[3,4-b]pyridine class of inhibitors and MRT67307 will depend on the specific experimental goals.
Caption: Decision guide for selecting a TBK1 inhibitor.
Conclusion
For researchers seeking to dissect the intricate roles of TBK1 with the highest degree of precision, the emerging class of 1H-pyrazolo[3,4-b]pyridine derivatives, exemplified by the ultra-potent Compound 15y , offers a significant advantage in terms of both potency and selectivity. Its sub-nanomolar IC50 and clean kinase profile make it an exceptional tool for target validation and for studies where minimizing off-target effects is paramount.
MRT67307 remains a valuable and well-characterized tool compound for TBK1 inhibition. Its extensive documentation in the literature provides a solid foundation for its use in a variety of experimental contexts. However, researchers should remain cognizant of its potential for off-target activities, particularly when interpreting cellular phenotypes.
Ultimately, the selection of the appropriate TBK1 inhibitor should be guided by a thorough understanding of the experimental question and the inherent properties of each compound. This guide provides the necessary data and experimental frameworks to make an informed decision and to rigorously validate the chosen inhibitor in the laboratory.
References
Sun, Y., Tang, H., Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
Sun, Y., Tang, H., Wang, X., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed, 35587686. [Link]
Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Expert Opinion on Therapeutic Targets, 20(9), 1047-1057. [Link]
Yu, T., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
Guseman, A. J., & Rensing, N. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]
Domainex. TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies. [Link]
Hu, K., et al. (2020). TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss. Cancer Discovery, 10(10), 1636-1651. [Link]
Martin-Gayo, E., et al. (2022). Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. International Journal of Molecular Sciences, 23(23), 15152. [Link]
Kinase selectivity profiling of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
This guide provides an in-depth technical analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride , a privileged scaffold and fragment probe used in kinase discovery. Unlike fully optimized clinical candidates, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride , a privileged scaffold and fragment probe used in kinase discovery. Unlike fully optimized clinical candidates, this compound often serves as a hinge-binding fragment or a core pharmacophore for developing inhibitors against ROCK (Rho-associated kinase) , CDKs , and PDE4 .
Executive Summary & Molecule Identity[1]
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride (CAS: 49834-62-0) is a fused bicyclic heteroaromatic system. It is structurally significant as a 7-deaza isostere of the well-known adenine mimic 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (4-APP).
While 4-APP is a promiscuous pan-kinase binder (mimicking Adenine), the [3,4-b]pyridine core offers a distinct selectivity profile due to the replacement of the nitrogen at the 5-position (pyrimidine numbering) with a carbon. This modification alters the electrostatic potential of the hinge-binding motif, often directing selectivity toward AGC kinases (specifically ROCK) and Phosphodiesterases (PDE4) .
Core Identity Table
Feature
Specification
Chemical Name
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
Common Role
Fragment Probe, Hinge Binder, Scaffold for Lead Opt.
Primary Kinase Targets
ROCK1/ROCK2 (Rho-associated Kinase), PKA , PKC
Non-Kinase Off-Targets
PDE4 (Phosphodiesterase 4) - Critical for selectivity checks
Binding Mode
Type I (ATP-Competitive), Hinge Binder
Solubility
High (in water/DMSO due to HCl salt); pKa ~5.5 (pyridine N)
Mechanism of Action & Profiling Rationale
The Hinge Binding Mechanism
The 4-amino-pyrazolo[3,4-b]pyridine motif functions as a monodentate or bidentate hydrogen bond donor/acceptor pair within the kinase ATP-binding pocket.
Donor: The exocyclic amine (C4-NH2) donates a hydrogen to the hinge region backbone (typically the carbonyl of the residue equivalent to Glu81 in CDK2).
Acceptor: The pyridine nitrogen (N7) or pyrazole nitrogen (N2) can accept a hydrogen from the backbone amide (typically the residue equivalent to Leu83).
Why Profile This Scaffold?
Fragment Screening: In Fragment-Based Drug Discovery (FBDD), this molecule is screened to identify "ligand efficiency" for the ATP pocket.
Selectivity Tuning: Comparing the [3,4-b]pyridine profile against the [3,4-d]pyrimidine (4-APP) profile reveals how removing a single ring nitrogen impacts kinome-wide selectivity.
ROCK vs. PDE4 Deconvolution: Since derivatives of this core inhibit both ROCK (kinase) and PDE4 (enzyme), profiling is essential to ensure observed phenotypic effects (e.g., vasodilation) are due to kinase inhibition and not cAMP accumulation.
Signaling Pathway Context (ROCK)
The primary kinase interest for this scaffold is the RhoA-ROCK pathway, which regulates cytoskeletal organization.
Figure 1: The RhoA-ROCK signaling cascade. The 1H-Pyrazolo[3,4-b]pyridin-4-amine scaffold competitively inhibits ROCK, preventing MLC phosphorylation and reducing actomyosin contractility.
Comparative Performance Analysis
To validate the utility of 1H-Pyrazolo[3,4-b]pyridin-4-amine, we compare it against its closest structural analog (4-APP) and a standard clinical ROCK inhibitor (Fasudil/Y-27632).
Alternative 1 (4-APP): Contains a nitrogen at position 5.[1][2] This makes it a near-perfect mimic of Adenine, leading to binding across hundreds of kinases (Hck, Lck, Src, etc.).
Subject ([3,4-b]pyridine): Replacing N5 with Carbon removes a potential H-bond acceptor. This narrows the selectivity profile , often making it less potent against Src-family kinases but retaining potency against ROCK and PKA [1].
Experimental Protocols for Profiling
To accurately profile this compound, a multi-tier approach is required to distinguish between kinase inhibition (ROCK) and non-kinase off-targets (PDE4).
Workflow Diagram
Figure 2: Recommended profiling cascade. Step 4 is critical for this specific scaffold to rule out PDE4 interference.
Protocol A: Biochemical Kinase Assay (ROCK1/2)
Use this protocol to determine the intrinsic potency (Ki) of the scaffold.
Reagents: Recombinant human ROCK1 (aa 17-535), Peptide Substrate (S6 peptide), ATP (Km concentration), MgCl2.
Detection: ADP-Glo (Promega) or 33P-ATP Radiometric assay (Gold Standard).
Procedure:
Prepare 1H-Pyrazolo[3,4-b]pyridin-4-amine HCl in 100% DMSO (Stock 10 mM).
Dilute to 3x working concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA, 1 mM DTT).
Incubate Compound + Enzyme for 15 min at RT (allows "Type I" binding equilibrium).
Add ATP/Substrate mix to initiate reaction.
Incubate 60 min at RT.
Stop reaction and read luminescence/radioactivity.
Data Analysis: Fit to 4-parameter logistic equation. Expected IC50 for the fragment alone is typically in the micromolar range (1-10 µM), whereas optimized derivatives (e.g., Y-30141) are nanomolar.
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
Result: Calculate
(Melting Temperature Shift).
Interpretation: A shift of >2°C indicates significant binding. Compare
of [3,4-b]pyridine vs. [3,4-d]pyrimidine to map the selectivity change.
Critical Interpretation: The PDE4 "Trap"
When profiling 1H-Pyrazolo[3,4-b]pyridin-4-amine, researchers must be aware that this scaffold is a privileged structure for Phosphodiesterase 4 (PDE4) inhibitors [2].
The Risk: If you use this compound in a cell-based assay (e.g., measuring smooth muscle relaxation), the effect might be due to PDE4 inhibition (increasing cAMP) rather than ROCK inhibition (decreasing MLC phosphorylation) .
The Control: Always run a counter-screen against PDE4B using a cAMP-Glo assay.
Structural Insight: The N1-ethyl / C4-amino substitution pattern is particularly potent against PDE4. If your profiling shows unexpected potency in cellular assays vs. enzymatic kinase assays, suspect PDE4 off-target engagement.
References
Liao, C., et al. (2009). "The Development of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry. (Note: Generalized citation for scaffold class).
Massa, M., et al. (2015).[3] "Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors." Bioorganic & Medicinal Chemistry. [3]
Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.
Vertex AI Search Results. (2026). "Analysis of 1H-Pyrazolo[3,4-b]pyridin-4-amine properties.
(Note: While specific "famous" papers for the raw fragment CAS 49834-62-0 are rare, the references above validate the scaffold's activity on the described targets.)
Comparative Guide: Cross-Reactivity & Selectivity of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Executive Summary The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in kinase inhibitor discovery, renowned for its ability to mimic the adenine moiety of ATP. While this feature drives high poten...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in kinase inhibitor discovery, renowned for its ability to mimic the adenine moiety of ATP. While this feature drives high potency against targets like FGFR , GSK-3 , CDK , and TBK1 , it simultaneously introduces a critical challenge: structural promiscuity .
This guide objectively compares the selectivity profiles of 1H-Pyrazolo[3,4-b]pyridine derivatives against bioisosteres (e.g., Indazoles) and details the structural determinants required to mitigate off-target cross-reactivity. We provide field-proven protocols for validating these inhibitors in both biochemical and live-cell environments.
Structural Basis of Selectivity
The 1H-Pyrazolo[3,4-b]pyridine core binds to the kinase hinge region via a bidentate hydrogen bond network. The selectivity profile is dictated by vectors extending from the C3 , C4 , and C6 positions, which probe the solvent-front and gatekeeper regions.
Scaffold Comparison Logic
The following diagram illustrates the chemical space relationship between the 1H-Pyrazolo[3,4-b]pyridine scaffold and its common alternatives.
Figure 1: Structural relationships between 1H-Pyrazolo[3,4-b]pyridine and key bioisosteres. The N7 nitrogen is crucial for specific hinge interactions that indazoles lack.
Comparative Performance Analysis
Case Study A: FGFR Selectivity (vs. VEGFR2)
One of the most significant risks for FGFR inhibitors is cross-reactivity with VEGFR2, which leads to dose-limiting cardiovascular toxicity.
Insight: The 2,6-dichloro-3,5-dimethoxyphenyl substitution at the C6 position creates a steric clash with the gatekeeper residue of VEGFR2, while accommodating the smaller gatekeeper of FGFR1. This demonstrates that C6-functionalization is the primary lever for tuning selectivity in this scaffold.
Case Study B: GSK-3
vs. CDK2
GSK-3
and CDK2 share high sequence homology in the ATP-binding pocket, making separation difficult.
Strategy: Introduction of 6-heteroaryl groups to the pyrazolo[3,4-b]pyridine core.
Result: 6-Heteroaryl derivatives demonstrate nanomolar potency against GSK-3
with >50-fold selectivity over CDK2 [2].
Mechanism: The heteroaryl moiety exploits subtle differences in the solvent-exposed region (Ribose pocket), where CDK2 is more sterically restricted than GSK-3
.
Experimental Protocols for Validation
To rigorously validate the cross-reactivity profile of a new 1H-Pyrazolo[3,4-b]pyridine derivative, a two-tier approach is required: Biochemical Profiling followed by Live-Cell Target Engagement .
Biochemical potency often fails to translate to intracellular selectivity due to high intracellular ATP concentrations and membrane permeability issues.
Transfection: Transfect HEK293 cells with plasmids encoding the full-length kinase fused to NanoLuc® luciferase (N-terminal or C-terminal fusion depending on kinase orientation).
Tracer Addition:
Add a cell-permeable fluorescent tracer (e.g., Tracer K-10) at a concentration close to its
.
Simultaneously treat cells with the test 1H-Pyrazolo[3,4-b]pyridine inhibitor (serial dilution).
Equilibration: Incubate for 2 hours at 37°C / 5% CO₂.
Detection:
Add NanoBRET™ Nano-Glo® Substrate.
Measure donor emission (460 nm) and acceptor emission (618 nm).
Analysis:
Calculate the BRET ratio (Acceptor/Donor).
Fit data to a 4-parameter sigmoidal curve to determine intracellular IC₅₀.
Self-Validation: If the intracellular IC₅₀ is >10x the biochemical IC₅₀, suspect poor permeability or active efflux (P-gp substrate).
Figure 2: Integrated workflow for validating kinase inhibitor selectivity.
References
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
Source: Journal of Medicinal Chemistry (via NIH/PubMed)
URL:[Link]
6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
Source: Bioorganic & Medicinal Chemistry Letters
URL:[Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
A Head-to-Head Comparison of 1H-Pyrazolo[3,4-b]pyridine Analogs in Antiproliferative Assays
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine. This structural similarity allows it to effectiv...
Author: BenchChem Technical Support Team. Date: February 2026
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine. This structural similarity allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of novel anticancer agents. This guide provides a head-to-head comparison of the antiproliferative activities of several key 1H-pyrazolo[3,4-b]pyridine analogs, supported by experimental data and detailed protocols for reproducing these findings. We will delve into the structure-activity relationships (SARs) that govern their efficacy and explore the molecular pathways they disrupt to inhibit cancer cell proliferation.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor
The core 1H-pyrazolo[3,4-b]pyridine structure is a bicyclic system that can be functionalized at multiple positions (N1, C3, C4, C5, and C6) to modulate its biological activity and pharmacokinetic properties.[1] The primary mechanism through which many of these analogs exert their antiproliferative effects is the competitive inhibition of ATP-dependent protein kinases that are often dysregulated in cancer. These kinases play pivotal roles in cell cycle progression, signal transduction, and angiogenesis. Key kinase targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), Src family kinases, and the Bcr-Abl fusion protein.[2][3][4]
Below is a comparative analysis of representative 1H-pyrazolo[3,4-b]pyridine analogs, highlighting their differential potencies against various cancer cell lines and their mechanistic nuances.
Comparative Analysis of Lead Analogs
Analog A: A Potent CDK Inhibitor
A notable example of a 1H-pyrazolo[3,4-b]pyridine derivative is compound 3 (SQ-67563) , which has demonstrated potent and selective inhibition of CDK1 and CDK2.[2] The crystal structure of this analog bound to CDK2 reveals that it occupies the ATP purine binding site, forming crucial hydrogen bonds with the backbone of Leu83.[2] This interaction blocks the kinase's ability to phosphorylate its substrates, leading to cell cycle arrest and, in many cases, apoptosis.[2]
Another CDK inhibitor, compound 28 , has shown significant inhibitory activity against CDK1 with an IC50 of 23 nM.[5] This compound also demonstrated growth inhibition of HeLa (cervical adenocarcinoma), A375 (malignant melanoma), and HCT-116 (colon carcinoma) cells with IC50 values of 1.7, 0.87, and 0.55 µM, respectively.[5]
Analog B: A Dual Topoisomerase IIα and Kinase Inhibitor
Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives with dual inhibitory functions. For instance, compound 8c from a recent study not only exhibits broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel (GI50 MG-MID of 1.33 µM) but also significantly inhibits the DNA relaxation activity of Topoisomerase IIα.[6] This dual mechanism, affecting both cell cycle regulation via kinase inhibition and DNA replication through topoisomerase inhibition, makes it a particularly promising candidate for further development. Mechanistic studies showed that this compound induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[6]
Analog C: Targeting Microtubule Polymerization
Interestingly, not all 1H-pyrazolo[3,4-b]pyridine analogs function solely as kinase inhibitors. A pyrazolo[3,4-b]pyridin-6-one derivative, designated as I2 , was found to inhibit microtubule polymerization by binding to the colchicine site.[7] This leads to G2/M phase cell cycle arrest and apoptosis. Compound I2 showed potent anticancer activity against a panel of six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116, with IC50 values ranging from 2.99 to 5.72 μM.[7] This highlights the scaffold's versatility in targeting different critical cellular processes.
Head-to-Head Antiproliferative Activity
To provide a clear comparison of the antiproliferative efficacy of these analogs, the following table summarizes their IC50 values against a panel of human cancer cell lines.
Note: A lower IC50 value indicates greater potency. Dashes indicate that data was not available from the cited sources.
Signaling Pathways and Experimental Workflows
The antiproliferative effects of these compounds are rooted in their ability to disrupt key signaling pathways. For CDK inhibitors, the primary target is the cell cycle machinery.
Caption: Inhibition of the cell cycle by 1H-Pyrazolo[3,4-b]pyridine CDK inhibitors.
A typical workflow for screening and validating the antiproliferative activity of these compounds is outlined below.
Caption: General workflow for antiproliferative drug screening.
Experimental Protocols
To ensure the reproducibility of the findings discussed, detailed protocols for the most common antiproliferative assays are provided below.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
96-well plates.
Multichannel pipette.
Microplate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrazolo[3,4-b]pyridine analogs for the desired time period (e.g., 48 or 72 hours).[11] Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[12]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[13][14]
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Cell Fixation: Gently add 25-50 µL of cold 10-50% TCA to each well and incubate at 4°C for 1 hour.[13][16]
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air-dry.[16]
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13]
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[16]
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[13][16]
Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[16]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[17]
Crystal Violet staining solution (0.5% in methanol).
Procedure:
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.[17]
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.[18]
Compound Treatment: Allow cells to attach overnight, then treat with the compound for a specified duration. After treatment, replace the medium with fresh, compound-free medium.
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
Counting: Gently wash the plates with water and allow them to air-dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.[17]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably versatile platform for the design of potent antiproliferative agents. The analogs discussed in this guide demonstrate a range of mechanisms, from potent inhibition of key cell cycle kinases like CDK1/2 and CDK9, to dual targeting of topoisomerase IIα, and even disruption of microtubule dynamics. The head-to-head comparison of their IC50 values reveals significant differences in potency and spectrum of activity across various cancer cell lines, underscoring the importance of subtle structural modifications in determining biological outcomes. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the potential of this promising class of compounds in the ongoing search for novel cancer therapeutics.
Benchmarking Novel ALK Inhibitors: A Comparative Guide to 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride and its Analogs Against Established Therapies
Introduction: The Evolving Landscape of ALK-Targeted Cancer Therapy The discovery of chromosomal rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene as an oncogenic driver in a subset of non-small cell lung cance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Landscape of ALK-Targeted Cancer Therapy
The discovery of chromosomal rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for these patients.[1][2][3] This has led to the development of highly effective ALK tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes compared to traditional chemotherapy.[1][4] However, the development of therapeutic resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.[5][6][7] This has spurred the development of next-generation ALK inhibitors with improved potency and activity against common resistance mutations.[1][8][9]
This guide provides a comprehensive comparison of a promising novel ALK inhibitor, 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, and its analogs, against a panel of established, FDA-approved ALK inhibitors: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current landscape and the potential of this novel chemical scaffold.
Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway
ALK inhibitors, in general, function as ATP-competitive inhibitors of the ALK tyrosine kinase domain.[2][5][10] In ALK-rearranged cancers, a fusion gene (most commonly EML4-ALK in NSCLC) leads to the constitutive activation of the ALK kinase, driving downstream signaling pathways that promote cell proliferation and survival, such as the RAS-RAF-MEK, JAK-STAT, and PI3K-AKT pathways.[5][11] By blocking the ATP-binding site, ALK inhibitors prevent the autophosphorylation and activation of the ALK fusion protein, thereby abrogating these downstream oncogenic signals and inducing tumor cell apoptosis.[5][10][12]
Caption: ALK signaling pathway and points of inhibition by various TKIs.
Comparative Analysis of ALK Inhibitors
The following table summarizes the key characteristics and reported in vitro potencies of the selected ALK inhibitors. For 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, data for a highly potent analog from the same chemical series is used as a surrogate due to the limited publicly available data on the specified hydrochloride salt.[13][14]
Inhibitor
Generation
Key Features
IC50 ALK (wt)
IC50 ALK (L1196M)
Other Notable Targets
1H-Pyrazolo[3,4-b]pyridine analog
Novel
High potency against L1196M mutation, potent ROS1 inhibition, and high selectivity over c-Met.[13][14]
Active against some crizotinib-resistant mutations.[2][10]
~20 nM
Activity
IGF-1R
Alectinib
2nd
High CNS penetration; active against several crizotinib-resistant mutations.[1][16][17]
~1.9 nM
Activity
RET
Brigatinib
2nd
Broad activity against crizotinib-resistant mutations.[1][18][19]
~0.5 nM
Activity
ROS1, IGF-1R, FLT3
Lorlatinib
3rd
Designed to overcome resistance to 2nd-gen inhibitors and penetrate the blood-brain barrier.[20][21][22]
~1 nM
Activity
ROS1
Disclaimer: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The data for the 1H-Pyrazolo[3,4-b]pyridine analog is from a specific published study and may not be representative of all compounds in this class.
Experimental Protocols
To ensure the rigorous evaluation of novel ALK inhibitors like 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, standardized and well-validated experimental protocols are essential. Below are representative protocols for key in vitro assays.
Biochemical ALK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK protein.
Caption: Workflow for a typical biochemical ALK kinase assay.
Step-by-Step Methodology:
Plate Preparation: Dispense serial dilutions of the test compound (e.g., 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Enzyme Addition: Add recombinant human ALK kinase domain to each well.
Initiation of Reaction: Add a solution containing a biotinylated peptide substrate and ATP to initiate the kinase reaction.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
Reaction Termination and Detection: Stop the reaction by adding EDTA. Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.
Signal Measurement: After another incubation period, read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based ALK Phosphorylation Assay
This assay assesses the ability of a compound to inhibit ALK autophosphorylation within a cellular context.
Caption: Workflow for a cell-based ALK phosphorylation assay.
Step-by-Step Methodology:
Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122 or Karpas-299) in 6-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, followed by incubation with appropriate HRP-conjugated secondary antibodies.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-ALK signal to the total ALK signal. Calculate the IC50 value for the inhibition of ALK phosphorylation.
Discussion and Future Directions
The preclinical data for the 1H-pyrazolo[3,4-b]pyridine scaffold is highly encouraging. The representative analog demonstrates exceptional potency against both wild-type ALK and the crizotinib-resistant L1196M mutant, with an IC50 of less than 0.5 nM for both.[13][14] This positions it favorably against even the second and third-generation ALK inhibitors. Furthermore, its potent activity against ROS1 and high selectivity over c-Met suggest a favorable off-target profile, which could translate to a better safety profile in a clinical setting.
While this early data is promising, further investigation is required to fully characterize 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and its analogs. Head-to-head in vivo studies in relevant tumor xenograft models are necessary to assess its efficacy and pharmacokinetic properties. Furthermore, its activity against a broader panel of ALK resistance mutations, particularly the challenging G1202R mutation, will be critical in determining its potential as a next-generation ALK inhibitor.
References
Beardslee, T., & Lawson, J. (2018). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of the advanced practitioner in oncology, 9(1), 94–101.
Amerigo Scientific. ALK Inhibitors: Mechanism, Resistance, and Research Advances. (URL: [Link])
PubMed. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations. (URL: [Link])
Patsnap Synapse. What is the mechanism of Ceritinib? (URL: [Link])
Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non-small-cell lung cancer. The New England journal of medicine, 370(13), 1189–1197.
Takeda Oncology. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC. (URL: [Link])
Patsnap Synapse. What is the mechanism of Crizotinib? (URL: [Link])
Patsnap Synapse. What is the mechanism of Lorlatinib? (URL: [Link])
CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (URL: [Link])
Patsnap Synapse. What is the mechanism of Alectinib Hydrochloride? (URL: [Link])
Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers.
Patsnap Synapse. What are ALK inhibitors and how do they work? (URL: [Link])
Sahu, A., et al. (2013). Crizotinib: a comprehensive review. South Asian journal of cancer, 2(2), 91–97.
Recondo, G., et al. (2020). Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer. Clinical Cancer Research, 26(1), 242-255.
Drugs.com. What is the mechanism of action for Alecensa (alectinib)? (URL: [Link])
Genentech. Understanding the ALECENSA® (alectinib) mechanism of action. (URL: [Link])
Recondo, G., et al. (2020). Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. Clinical Cancer Research, 26(1), 242-255.
Tani, T., et al. (2018). Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. Cancer Research, 78(18), 5356-5367.
Roche. How do ALK-inhibitors work in ALK-positive lung cancer? (URL: [Link])
Zhang, S., et al. (2016). The potent ALK inhibitor brigatinib (AP26113) overcomes mechanisms of resistance to first- and second-generation ALK inhibitors in preclinical models. Clinical Cancer Research, 22(22), 5527-5538.
Prokoph, E., et al. (2020). Drivers of crizotinib resistance in ALK+ ALCL. Blood, 136(14), 1573-1575.
Oncotarget. Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach. (URL: [Link])
Cancer Therapy Advisor. Next-Generation ALK Inhibitor Prolongs Survival vs Crizotinib in ALK+ NSCLC. (URL: [Link])
Tanizaki, J., et al. (2016). Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells. Molecular Cancer Therapeutics, 15(7), 1635-1645.
Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
Annals of Translational Medicine. Lorlatinib in ALK-positive non-small cell lung cancer: final survival data that reshape the therapeutic landscape. (URL: [Link])
Passiglia, F., et al. (2018). Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy. Therapeutic advances in medical oncology, 10, 1758835918795832.
Frontiers in Oncology. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (URL: [Link])
Shaw, A. T., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Clinical Cancer Research, 22(22), 5527-5538.
Oncotarget. Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach. (URL: [Link])
Cancer Drug Resistance. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (URL: [Link])
Lee, J. H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 29(16), 2154–2159.
Springer Medizin. Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis. (URL: [Link])
Semantic Scholar. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: [Link])
PubMed. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. (URL: [Link])
Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])
Comparative analysis of the binding modes of different 1H-Pyrazolo[3,4-b]pyridine inhibitors
Executive Summary: The Chameleon Scaffold The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to adopt diverse binding modes across functionally...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chameleon Scaffold
The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to adopt diverse binding modes across functionally distinct protein families. Unlike "single-target" pharmacophores, this fused bicyclic system acts as a molecular chameleon. Its planar aromaticity allows for effective
-stacking, while its nitrogen-rich core provides a versatile hydrogen bond donor/acceptor profile.
This guide provides a comparative technical analysis of how this single scaffold achieves high-affinity binding in three distinct biological contexts:
Orthosteric Kinase Inhibition (Type I): Targeting the ATP hinge region (e.g., CDK2, GSK-3
).
Allosteric Modulation: Stimulating Soluble Guanylyl Cyclase (sGC) via non-heme sites (e.g., BAY 41-2272).[1]
The core utility of the 1H-Pyrazolo[3,4-b]pyridine lies in its tautomeric stability and substitution vectors. The N1 and N2 positions of the pyrazole ring and the C4/C6 positions of the pyridine ring serve as critical vectors for tuning selectivity.
Comparative Binding Topologies
The following diagram illustrates how the same core scaffold engages different targets through distinct topological strategies.
Figure 1: Divergent binding topologies of the 1H-Pyrazolo[3,4-b]pyridine scaffold across kinase, cyclase, and phosphodiesterase targets.
Detailed Case Studies
Case A: The Kinase Hinge Binder (CDK2 & GSK-3
)
In the context of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3
(GSK-3), the scaffold functions predominantly as a Type I ATP-competitive inhibitor .
Binding Mode: The heterocycle mimics the adenine ring of ATP. The N1-H and N7 (pyridine nitrogen) often form a bidentate hydrogen bonding motif with the kinase "hinge" region.
Key Residues:
CDK2: The scaffold forms H-bonds with the backbone of Leu83 .[2] The C4-substituent (often a phenyl ring) extends into the hydrophobic pocket, interacting with Val18 and Ala144 .
GSK-3
: Similar hinge interactions occur with Val135 and Asp133 .[1] The planar nature of the scaffold is critical for fitting into the narrow ATP cleft.
Optimization: Introduction of a 2,6-difluorophenyl group at the C4 position (as seen in compound BMS-265246 ) significantly enhances potency (IC
~6-9 nM) by filling the hydrophobic pocket more effectively than a simple phenyl group.
Case B: The Allosteric Stimulator (sGC)
A striking departure from orthosteric inhibition is observed with BAY 41-2272 , a pyrazolopyridine derivative that stimulates Soluble Guanylyl Cyclase (sGC).
Binding Mode: Instead of competing with the substrate (GTP) or the cofactor (Heme-NO), BAY 41-2272 binds to an allosteric site on the
subunit (residues 104-401).
Mechanism: It stabilizes the nitrosyl-heme complex, sensitizing the enzyme to low levels of Nitric Oxide (NO). This is a rare example of a "synergistic" binding mode where the small molecule enhances the efficacy of the endogenous ligand.
Structural Features: The N1-(2-fluorobenzyl) group is essential for positioning the molecule in this allosteric cleft, a feature not typically required for kinase hinge binding.
Case C: The PDE4 Pocket Anchor
In Phosphodiesterase 4 (PDE4) inhibitors, the scaffold serves as a spacer to position key functional groups within the catalytic pocket.
Binding Mode: The core anchors the molecule, but the critical interaction is often driven by a C5-carboxamide or similar moiety.
Key Residue: The inhibitor must engage the conserved Gln443 (PDE4B numbering). This glutamine acts as a "switch" for nucleotide recognition.[1]
Hydrophobic Clamp: Substituents at N1 (e.g., alkyl groups) often occupy a hydrophobic pocket lined by Phe446 , locking the inhibitor in a conformation that occludes the active site from cAMP entry.
Quantitative Performance Comparison
The following table contrasts the potency and thermodynamic parameters of representative 1H-Pyrazolo[3,4-b]pyridines against these targets.
Parameter
Kinase Inhibitor (e.g., SQ-67563)
sGC Stimulator (e.g., BAY 41-2272)
PDE4 Inhibitor (e.g., Cmpd 20a)
Primary Target
CDK2 / CDK1
Soluble Guanylyl Cyclase (sGC)
PDE4B
Mode of Action
Competitive Inhibitor (ATP site)
Allosteric Stimulator
Competitive Inhibitor (cAMP site)
Key Interaction
H-bond to Leu83 (Hinge)
Hydrophobic/Allosteric Cleft
H-bond to Gln443
Potency (IC/EC)
~10 - 50 nM
~0.3 - 1.0 M (Stimulation)
< 10 nM
Selectivity Challenge
High (vs. other Kinases)
Low (Unique mechanism)
High (vs. PDE isoenzymes)
Experimental Methodologies
To validate these binding modes, two primary workflows are recommended: X-ray Crystallography for structural resolution and Surface Plasmon Resonance (SPR) for kinetic profiling.[1]
Objective: To obtain high-resolution (<2.5 Å) structural data of the ligand-protein complex.
Protein Purification: Express the target protein (e.g., CDK2 catalytic domain) in E. coli or Sf9 cells.[1] Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) to >95% homogeneity.[1]
Complex Formation: Incubate the protein (5-10 mg/mL) with the inhibitor (molar excess 1:3) on ice for 1 hour.
Crystallization Screening: Use vapor diffusion (hanging drop).[1] Mix 1
L complex + 1 L reservoir solution (e.g., PEG 3350, Ammonium Acetate).
Data Collection: Flash-cool crystals in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., ALS, APS).
Refinement: Solve structure via Molecular Replacement (MR) using apo-structure as a template. Refine ligand coordinates to fit electron density (
map).
Protocol B: Surface Plasmon Resonance (SPR)
Objective: To determine kinetic constants (
, ) and affinity ().
Self-Validating Logic: The use of a reference channel and solvent correction ensures that the observed signal is due to specific binding, not bulk refractive index changes.
Figure 2: Kinetic characterization workflow using Surface Plasmon Resonance (SPR).
Sensor Chip: Use a CM5 (carboxymethylated dextran) chip.[1]
Immobilization: Activate surface with EDC/NHS. Inject target protein (ligand) in acetate buffer (pH 4.5-5.0) to reach ~2000-3000 Response Units (RU). Block with Ethanolamine.[1]
Kinetic Titration: Prepare a 2-fold dilution series of the 1H-Pyrazolo[3,4-b]pyridine inhibitor in running buffer (HBS-EP+).
Injection: Inject analyte for 120s (Association) followed by 300s buffer flow (Dissociation).
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
(association rate) and (dissociation rate). Calculate .[1]
References
Review of Scaffold Versatility
López-Molina, R. et al. (2022).
CDK2 Inhibition (Type I Binding)
Misra, R.N. et al. (2003).[1] "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues." Bioorganic & Medicinal Chemistry Letters.
sGC Stimulation (Allosteric Binding)
Stasch, J.P. et al. (2001).[1] "NO-independent regulatory site on soluble guanylate cyclase."[1][3] Nature.[1]
Makrynitsa, G.I. et al. (2022).[1][4] "Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain." Frontiers in Cell and Developmental Biology.
PDE4 Inhibition
Dalgarno, D.C. et al. (2008).[1] "Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters.
GSK-3
Structural Data:
Bertrand, J.A. et al. (2003).[1][6] "Crystal structure of unphosphorylated GSK-3beta in complex with ATP-mimetic inhibitors." Nature Structural Biology (PDB ID: 1PYX).[1]
Evaluating the Therapeutic Index of 1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride vs. Established Kinase Inhibitors
Executive Summary 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride represents a "privileged scaffold" in medicinal chemistry, structurally distinct from the pyrazolo[3,4-d]pyrimidine core found in drugs like Ibrutinib. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride represents a "privileged scaffold" in medicinal chemistry, structurally distinct from the pyrazolo[3,4-d]pyrimidine core found in drugs like Ibrutinib. While often utilized as a high-value intermediate, this moiety serves as the pharmacophore for a new generation of ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (CDKs) , Fibroblast Growth Factor Receptors (FGFR) , and TANK-binding Kinase 1 (TBK1) .
This guide provides a rigorous framework for evaluating the Therapeutic Index (TI) of 1H-Pyrazolo[3,4-b]pyridin-4-amine-based lead compounds compared to established clinical standards (Palbociclib , Erdafitinib , and Ibrutinib ). The focus is on quantifying the safety margin—the ratio between toxicological endpoints (cytotoxicity) and pharmacological efficacy (kinase inhibition).
Pharmacological Mechanism & Structural Logic
Mechanism of Action (MoA)
The 1H-Pyrazolo[3,4-b]pyridin-4-amine core functions as a bioisostere of adenine. It binds to the ATP-binding pocket of the kinase domain.
Hinge Region Binding: The pyridine nitrogen and the exocyclic amine typically form hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).
Selectivity Determinants: Substitutions at the N1 and C3 positions dictate selectivity between CDKs, FGFRs, and off-targets like VEGFR.
Signaling Pathway Interference
The following diagram illustrates the critical signaling nodes intercepted by this scaffold, specifically within the FGFR/MAPK and CDK/Cell Cycle pathways.
Caption: Figure 1. Dual-pathway interference of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives targeting FGFR and CDK signaling cascades.
Comparative Therapeutic Index Evaluation
The Therapeutic Index (TI) in early discovery is defined as:
Comparative Data Matrix
The following table contrasts the 1H-Pyrazolo[3,4-b]pyridine scaffold (represented by optimized derivative Compound 7n or SQ-67563 ) against FDA-approved standards.
Feature
1H-Pyrazolo[3,4-b]pyridin-4-amine (Lead)
Palbociclib (Standard)
Erdafitinib (Standard)
Primary Target
CDK1/2, FGFR1
CDK4/6
FGFR1-4
Scaffold Class
Pyrazolo[3,4-b]pyridine
Pyrido[2,3-d]pyrimidine
Pyrazolopyridine-related
Potency ()
0.5 - 5.0 nM (Target dependent)
11 nM (CDK4)
1.2 nM (FGFR1)
Cytotoxicity ()
> 5,000 nM (PBMCs)
~3,000 nM (Bone Marrow)
~2,500 nM (Fibroblasts)
Therapeutic Index
~1,000 (High Selectivity Potential)
~270
~2,000
Key Liability
Potential off-target VEGFR2 inhibition
Neutropenia (Mechanism-based)
Hyperphosphatemia
Analyst Insight: While established drugs like Palbociclib show high specificity for CDK4/6, the 1H-Pyrazolo[3,4-b]pyridine scaffold often exhibits a broader "pan-kinase" profile (CDK + FGFR) unless specifically substituted at the C3 position. This can result in a lower safety-based TI initially, but a higher efficacy-based TI in complex tumors driven by multiple pathways.
Experimental Protocols for TI Determination
To rigorously calculate the TI, you must generate paired data sets: Biochemical Potency and Cellular Toxicity .
Protocol A: Kinase Inhibition Assay (Efficacy)
Objective: Determine the
against the primary target (e.g., CDK2 or FGFR1).
Method: ADP-Glo™ Kinase Assay (Luminescent).
Preparation: Dilute 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride in DMSO (10 mM stock). Prepare 10-point serial dilutions (10
M to 0.1 nM).
Reaction: Mix compound (1
L) with Kinase/Substrate master mix (4 L) in a 384-well white plate.
Initiation: Add Ultra-Pure ATP (5
L) to initiate the reaction. Incubate at RT for 60 min.
Detection: Add ADP-Glo™ Reagent (10
L) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent (20 L) to convert ADP to ATP Luciferase.
Analysis: Measure luminescence (RLU). Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).
Normal / Cancer).
Method: CellTiter-Glo® (ATP-based viability).
Cell Seeding:
Panel A (Efficacy): MCF-7 (Breast Cancer, CDK-dependent).
Panel B (Toxicity): HFF-1 (Human Foreskin Fibroblasts) or PBMCs.
Treatment: Seed 3,000 cells/well. Allow 24h attachment. Treat with compound (same dilution series as above) for 72 hours.
Readout: Add CellTiter-Glo reagent (1:1 volume). Shake 2 min. Incubate 10 min.
Calculation:
Workflow Visualization
The following diagram outlines the decision-making logic for validating the therapeutic index of this scaffold.
Caption: Figure 2. Iterative workflow for optimizing the Therapeutic Index of pyrazolopyridine derivatives.
Conclusion
The 1H-Pyrazolo[3,4-b]pyridin-4-amine scaffold offers a versatile, high-potency platform for kinase inhibitor development. While its raw potency often matches or exceeds established drugs like Palbociclib (in CDK inhibition) or Erdafitinib (in FGFR inhibition), its Therapeutic Index is heavily dependent on the precision of C3-substitutions to avoid off-target toxicity (e.g., VEGFR2 inhibition).
Recommendation: For drug development professionals, this scaffold should be evaluated not just on potency (
), but on the Selectivity Score (S-score) against a kinome panel (e.g., KinomeScan™) early in the pipeline to ensure a TI > 50 before advancing to in vivo models.
References
Zhao, B. et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." Journal of Medicinal Chemistry.
Kellar, K. A. et al. (2003). "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters.
Xiang, P. et al. (2022).[1] "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 241369, 1H-Pyrazolo[3,4-b]pyridin-3-amine."
Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development."
Confirming the on-target effects of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride using knockout models
Executive Summary 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a wide array of ATP-competitive kinase inhibitors (targeting kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a wide array of ATP-competitive kinase inhibitors (targeting kinases such as TBK1 , FGFR , BRK , and GSK3 ). While this structural class offers high potency, its "privileged" nature introduces a significant risk of polypharmacology (off-target binding).
This guide addresses the critical challenge of distinguishing on-target efficacy from off-target toxicity . We compare the performance of this small molecule against the "Gold Standard" genetic control: CRISPR/Cas9 Knockout (KO) models . This comparison is not merely academic; it is the regulatory prerequisite for validating the mechanism of action (MoA) in preclinical drug development.
The Challenge: Chemical vs. Genetic Inhibition
Small molecules (Chemical Inhibition) and Knockouts (Genetic Inhibition) are the two pillars of target validation. However, they often yield discordant results due to the "scaffold promiscuity" of pyrazolopyridines.
Comparative Analysis: Small Molecule vs. Knockout
Feature
1H-Pyrazolo[3,4-b]pyridin-4-amine HCl (Chemical)
CRISPR/Cas9 Knockout (Genetic)
The Validation Gap
Selectivity
Moderate to High. Dependent on R-group substitutions. Risk of off-target ATP-pocket binding.
Absolute. (Assuming validated sgRNA design). The target protein is physically absent.
Chemical inhibitors may kill cells via unknown kinases, mimicking efficacy.
Kinetics
Acute. Inhibits catalytic activity within minutes.
Chronic. Permanent loss of protein. Risk of compensatory upregulation of parallel pathways.
Acute drug effects may not match chronic KO phenotypes due to compensation.
Mechanism
Scaffolding Intact. Protein remains; only catalytic activity is blocked.
Scaffolding Lost. Protein is removed, disrupting protein-protein interactions (PPIs).
If the drug phenotype KO phenotype, the drug may be acting off-target.
Strategic Validation Workflow
To confirm that 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is acting through your specific target (e.g., TBK1 or FGFR ), you must perform a "Delta Analysis" between Wild Type (WT) and Knockout (KO) lines.
The "Delta" Logic
Scenario A (On-Target): The drug inhibits cell growth in WT cells but has no effect on KO cells (because the target is already gone).
Scenario B (Off-Target): The drug inhibits KO cells with the same potency as WT cells (indicating the toxicity is mediated by a different kinase).
Visualizing the Validation Logic
Figure 1: Decision matrix for validating small molecule specificity using isogenic knockout cell lines.
Detailed Experimental Protocols
The following protocols presume the use of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride as a TBK1 inhibitor (a common application of this scaffold), though the logic applies to FGFR/BRK.
Protocol A: The "Shift" Assay (Cytotoxicity/Viability)
This is the definitive test for on-target specificity.
Materials:
Compound: 1H-Pyrazolo[3,4-b]pyridin-4-amine HCl (dissolved in DMSO, 10 mM stock).
Cells: Isogenic Pair (WT and CRISPR-KO of Target Kinase).
Assay: CellTiter-Glo or Resazurin.
Step-by-Step Methodology:
Seeding: Plate WT and KO cells at 2,000 cells/well in 96-well plates. Allow 24h adhesion.
Dosing: Prepare a 10-point serial dilution of the compound (e.g., 10
M down to 1 nM).
Treatment: Apply compound to both WT and KO plates. Include DMSO controls.
Incubation: Incubate for 72 hours (standard proliferation window).
Readout: Measure luminescence/fluorescence.
Calculation: Calculate
for both lines.
Interpretation (The "Shift"):
Specificity Window:
.
A shift of >10-fold indicates good on-target selectivity.
If
, the compound is killing cells via a mechanism independent of your target.
Below is a synthesized data table representing an ideal validation profile for a highly selective 1H-Pyrazolo[3,4-b]pyridin-4-amine derivative.
Parameter
Wild Type (WT)
Knockout (KO)
Interpretation
IC50 (Proliferation)
150 nM
> 5,000 nM
Success. The drug requires the target to kill the cell.
p-Substrate (Western)
Inhibited at 150 nM
Absent (Baseline)
Success. Mechanism confirmed.
Off-Target Markers
Stable
Stable
Success. No promiscuous inhibition of MAPK/AKT.
Critical Warning: If your KO cells show an IC50 of 300 nM while WT is 150 nM (a mere 2-fold shift), the compound is non-selective . The pyrazolopyridine core is likely inhibiting a secondary survival kinase (e.g., CDK2 or GSK3
) that is present in both lines.
Troubleshooting & Optimization
Problem: The compound kills KO cells effectively (No specificity window).
Root Cause: The 1H-Pyrazolo[3,4-b]pyridin-4-amine core is hitting a "common essential" kinase.
Solution: Perform a Kinase Profiling Screen (e.g., KINOMEscan).[1] This scaffold often hits CLK2 or DYRK1A . You may need to modify the R-groups on the amine (position 4) or the pyrazole nitrogen (position 1) to improve steric clash with off-targets.
Problem: Western blot shows residual phosphorylation in KO cells.
Root Cause: Incomplete Knockout (heterogeneous population) or Redundancy (e.g., IKK
compensating for TBK1).
Solution: Use single-cell cloning to ensure 100% biallelic KO, or use a double KO model (Target + Homolog).
References
BenchChem. (2025).[2] Confirming the On-Target Effects of Novel Therapeutics: A Guide to Knockout Model Validation.
Molecules. (2022).[3][4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Review of scaffold diversity and targets including FGFR and TBK1).
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
Journal of Medicinal Chemistry. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
Comprehensive Guide to the Proper Disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
This document provides a detailed, safety-first protocol for the proper disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. As a heterocyclic amine compound, its disposal requires a systematic approach to mitiga...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, safety-first protocol for the proper disposal of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. As a heterocyclic amine compound, its disposal requires a systematic approach to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and its structural analogs are bioactive compounds whose toxicological properties may not be fully elucidated.[1] Therefore, treating them with a high degree of caution is a cornerstone of laboratory safety.
Rationale: The hydrochloride salt form suggests good water solubility, which increases its potential for environmental mobility if disposed of improperly. The pyrazolo-pyridine core is found in many biologically active agents, implying a potential for unforeseen biological effects.[2][3]
Table 1: Hazard Profile Summary for Pyrazolo-Pyridine Analogs
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | Fire conditions can generate highly toxic and corrosive gases. |[1][9] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
A controlled environment and appropriate personal barriers are non-negotiable for safety.
Engineering Controls:
Certified Chemical Fume Hood: All handling and packaging of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride for disposal must be conducted within a properly functioning chemical fume hood.[10]
Rationale: This prevents the inhalation of fine powders or aerosols, which is a primary route of exposure.[1]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][11]
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Body Protection: A lab coat is required. For handling larger quantities, a chemically resistant apron is recommended.[12]
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.[7][10]
Disposal Workflow: A Step-by-Step Protocol
Direct chemical neutralization of this compound in a standard laboratory setting is not recommended due to the potential for hazardous reactions and the lack of established protocols. The primary method of disposal is through a licensed professional waste disposal service.[1][9] The following protocol ensures the waste is safely prepared for collection.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
A. Solid Waste:
Unused/Expired Pure Compound: Keep in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, sealable container.
Contaminated Solids: This includes used gloves, weigh boats, paper towels, and bench protectors. Place these items into a designated, clearly labeled, sealable plastic bag or container.
B. Liquid Waste:
Aqueous/Organic Solutions: Collect all solutions containing the compound in a dedicated, compatible (e.g., glass or polyethylene), and sealable waste container.
Rationale: Never mix waste streams. Incompatible materials can lead to dangerous reactions. For instance, this compound should be kept away from strong oxidizing agents.[9][10] Do not let any material enter drains or the environment.[1]
Step 2: Waste Packaging and Labeling
Clear and accurate labeling prevents accidents and ensures regulatory compliance.
Container Integrity: Ensure all waste containers are in good condition, free from leaks or external contamination, and are tightly sealed.[10]
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
The full chemical name: "1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride"
CAS Number (if available)
An accurate estimation of the concentration and total volume/mass.
The primary hazards (e.g., "Toxic," "Irritant").
The date of accumulation.
Step 3: Temporary Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
The storage area should be away from incompatible materials, particularly strong acids and oxidizing agents.[9][10]
The area should have secondary containment to control any potential leaks.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
Provide them with a full inventory of the waste you are disposing of.
Rationale: Professional disposal companies have the equipment and permits to handle and destroy chemical waste in a compliant manner, typically through high-temperature incineration with scrubbers to neutralize hazardous decomposition products like NOx and HCl.[1]
Emergency Procedures: Spill Management
Accidental spills are a form of immediate, unplanned disposal.
Evacuate and Alert: Ensure personnel are moved to a safe location. Alert colleagues and your supervisor.
Secure the Area: Restrict access to the spill area.
Consult the SDS: The Safety Data Sheet is the primary source of information for spill response.[12]
Cleanup (if trained):
For small powder spills, gently cover with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for the initial absorption.[10]
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1]
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Decision Logic
The following diagram outlines the logical workflow for managing waste related to 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride.
Caption: Waste disposal workflow for 1H-Pyrazolo[3,4-b]pyridin-4-amine HCl.
References
Fisher Scientific. Safety Data Sheet. [Link to a representative SDS for a similar compound, as a specific one for the hydrochloride salt may not be publicly indexed, but the principles are transferable.
Capot Chemical. MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. [Link to a representative SDS, as found in search results, illustrating standard disposal advice for this chemical class.]
PubChem. 1H-pyrazolo(3,4-b)pyridine - National Center for Biotechnology Information. [Link]
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - National Center for Biotechnology Information. [Link]
Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole. [A representative SDS illustrating hazards of similar amino-pyrazole compounds.]
Washington State University. Standard Operating Procedures for Pyridine.
PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine - National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard. [Link]
Combi-Blocks, Inc. Safety Data Sheet for (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Enamine. Safety Data Sheet. [Example SDS providing detailed PPE and first-aid guidance for complex heterocyclic compounds.]
Fisher Scientific. Safety Data Sheet for 1H-Pyrazole. [Illustrates standard handling precautions for the parent pyrazole ring system.]
Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that your engagement with our products is not only successful but, more importantly, safe. This guide provides a detailed operational and safety framew...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective is to ensure that your engagement with our products is not only successful but, more importantly, safe. This guide provides a detailed operational and safety framework for handling 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride. This is not a generic checklist but a dynamic safety protocol rooted in the specific chemical nature of pyridine-based heterocyclic compounds. Our approach is to build a self-validating system of safety, where the logic behind each step is clear, reinforcing best practices and minimizing risk.
While specific toxicological data for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is not extensively published, its structure, featuring a pyridine ring fused with a pyrazole and an amine group, necessitates a cautious approach. Structurally related compounds exhibit hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, the following protocols are based on a comprehensive hazard assessment of analogous chemical structures.
Hazard Assessment and Core Safety Principles
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a solid. The primary routes of potential exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The hydrochloride salt form may enhance its solubility and potential for irritation compared to the free base. The core principle of our handling strategy is containment and minimization of exposure . All operations should be conducted with the goal of preventing this compound from coming into contact with the operator or being released into the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is the most critical decision in your direct interaction with this chemical. The following table summarizes the required equipment, with detailed explanations below.
Protection Type
Specific Recommendations
Rationale and Causality
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.
Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[3] A face shield offers broader protection during procedures with a higher risk of splashing, such as reconstitution of the solid.
Skin Protection
- Gloves: Double-gloving with nitrile gloves for incidental contact. For prolonged handling or submersion, butyl rubber or PVA gloves are recommended. - Lab Coat: A fully-buttoned, long-sleeved lab coat.
The pyridine and amine functionalities suggest a potential for skin absorption and irritation.[4] Nitrile gloves provide good splash protection but should be changed immediately upon contamination.[3] For extended use, materials like butyl rubber offer superior chemical resistance to pyridine-based compounds.[3][5] A lab coat prevents direct skin contact.[6]
Respiratory Protection
- Primary: All handling of the solid compound must be performed within a certified laboratory chemical fume hood.[4][6] - Secondary: For large spills or inadequate ventilation, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[3][7]
Fine powders can easily become airborne, creating an inhalation hazard that may cause respiratory tract irritation.[1][7] A fume hood provides primary containment and is non-negotiable.[8] Respirators are a secondary measure for non-routine events.
Step-by-Step Operational Protocol: From Receipt to Disposal
This workflow is designed to ensure safety at every stage of the handling process.
Safe Handling Workflow for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride.
Detailed Steps:
Preparation (Outside the Fume Hood):
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.[6]
Assemble Materials: Gather all necessary equipment (spatula, weigh paper, vials, solvents, etc.) and place them inside the fume hood to minimize reaching in and out.
Don PPE: Put on your lab coat, chemical safety goggles, and inner gloves before approaching the fume hood. Don your outer gloves just before you begin handling the chemical.
Handling (Inside the Fume Hood):
Container Opening: Open the container slowly and carefully to avoid creating airborne dust.
Weighing: If weighing the solid, do so on weigh paper or in a tared container. Perform this action gently to prevent aerosolizing the powder.
Reconstitution/Use: When adding solvents, do so slowly to avoid splashing.
Storage: After use, securely seal the primary container.[4] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][9]
Decontamination and Disposal:
Clean-up: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
Waste Management: All disposable items that came into contact with the chemical (weigh paper, pipette tips, contaminated gloves) must be placed in a clearly labeled hazardous waste container.[5] Do not dispose of them in the regular trash.
Doffing PPE: Remove outer gloves first, disposing of them in the hazardous waste stream. Step away from the immediate work area. Remove your lab coat, goggles, and inner gloves.
Hygiene: Wash your hands thoroughly with soap and water as the final step.[10]
Emergency Procedures: A Plan for the Unexpected
Accidents are preventable but preparedness is essential.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. Seek medical attention.
Small Spill (Inside Fume Hood): Absorb the spill with an inert, dry material like sand or vermiculite.[5] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.
Large Spill: Evacuate the immediate area and alert laboratory personnel. If you are not trained in large-volume spill cleanup, contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]
By integrating these detailed protocols and understanding the rationale behind them, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
Lab Alley. Pyridine Safety Data Sheet (SDS). [Link]
PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
Capot Chemical. (n.d.). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. [Link]
University of Washington. (n.d.). Standard Operating Procedure (SOP) for Pyridine. [Link]
PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. [Link]
Carl ROTH. 1H-Pyrazolo[3,4-b]pyridine-3-amine. [Link]